molecular formula C7H17ClN2O B1519459 2-amino-N,N-diethylpropanamide hydrochloride CAS No. 856984-10-6

2-amino-N,N-diethylpropanamide hydrochloride

Cat. No.: B1519459
CAS No.: 856984-10-6
M. Wt: 180.67 g/mol
InChI Key: KRKCYESHILXJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N,N-diethylpropanamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O and its molecular weight is 180.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N,N-diethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKCYESHILXJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-N,N-diethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-amino-N,N-diethylpropanamide hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. The presented synthetic route is a robust three-step process commencing with the commercially available amino acid, L-alanine. This process involves the strategic application of a tert-butyloxycarbonyl (Boc) protecting group, followed by a carbodiimide-mediated amide bond formation with diethylamine, and culminating in a selective deprotection and concurrent hydrochloride salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying scientific rationale for each procedural step, ensuring both reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Strategic Overview

This compound is a derivative of the natural amino acid L-alanine, featuring a diethylamide moiety in place of the carboxylic acid. This structural modification imparts unique physicochemical properties, making it a person of interest as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of a chiral center originating from L-alanine underscores the importance of a synthetic route that preserves stereochemical integrity.

The synthesis of amides from amino acids presents a fundamental challenge: the presence of both a nucleophilic amine and an electrophilic carboxylic acid in the same molecule. Direct amidation by heating an amino acid with an amine is generally not feasible due to the formation of a stable carboxylate-ammonium salt and potential polymerization. Therefore, a strategic approach involving the protection of the amine, activation of the carboxylic acid, and subsequent deprotection is necessary.

This guide details a reliable and scalable three-step synthesis:

  • N-Terminal Protection: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the basic and nucleophilic conditions of the subsequent amidation step and its facile removal under acidic conditions.[1]

  • Amide Coupling: The carboxylic acid of N-Boc-L-alanine is activated using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as N-hydroxysuccinimide (HONSu). This activated intermediate then readily reacts with diethylamine to form the desired amide bond.

  • Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed from the N,N-diethylalaninamide intermediate using a solution of hydrogen chloride (HCl) in an anhydrous solvent, typically 1,4-dioxane. This single step efficiently deprotects the amine and concurrently forms the stable hydrochloride salt of the final product.[2]

This strategic sequence ensures a high-yielding and clean conversion with excellent preservation of the stereochemical integrity of the chiral center.

Visualized Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation L_Alanine L-Alanine Boc_Alanine N-Boc-L-Alanine L_Alanine->Boc_Alanine (Boc)₂O, NaOH THF/H₂O Boc_Ala_NEt2 N-Boc-2-amino-N,N- diethylpropanamide Boc_Alanine->Boc_Ala_NEt2 Diethylamine, DCC, HONSu DCM Final_Product 2-amino-N,N-diethylpropanamide hydrochloride Boc_Ala_NEt2->Final_Product 4M HCl in Dioxane

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)

This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

  • Suspend L-alanine (1.0 eq) in a mixture of water and tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add sodium hydroxide (1.5 eq) to the cooled suspension.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) to the reaction mixture.

  • Remove the ice bath and stir the resulting solution at room temperature for 17 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with petroleum ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of approximately 1 with a 4 M HCl aqueous solution.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-(tert-Butoxycarbonyl)-L-alanine as a colorless oil or white solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-2-amino-N,N-diethylpropanamide

This step involves the coupling of the protected amino acid with diethylamine using DCC as a coupling agent and HONSu as an additive to suppress side reactions and improve efficiency.

Protocol:

  • Dissolve N-Boc-L-alanine (1.0 eq) and N-hydroxysuccinimide (HONSu, 1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve diethylamine (1.2 eq) in anhydrous DCM.

  • Cool the diethylamine solution to 0°C and add it dropwise to the reaction mixture containing the activated N-Boc-L-alanine.

  • Stir the reaction mixture overnight at room temperature.

  • Filter off the precipitated DCU and wash the filter cake with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with a 5% citric acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-2-amino-N,N-diethylpropanamide. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

This final step involves the acid-catalyzed removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Protocol:

  • Dissolve the N-Boc-2-amino-N,N-diethylpropanamide (1.0 eq) from the previous step in a minimal amount of anhydrous 1,4-dioxane.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (a significant excess, e.g., 5-10 eq) at room temperature with stirring.[2]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and washed with fresh diethyl ether to remove any organic impurities.

  • Dry the resulting white solid under vacuum to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1L-Alanine(Boc)₂O, NaOHN-Boc-L-Alanine>95
2N-Boc-L-AlanineDiethylamine, DCC, HONSuN-Boc-2-amino-N,N-diethylpropanamide80-90
3N-Boc-2-amino-N,N-diethylpropanamide4M HCl in DioxaneThis compound>90

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound from L-alanine. The use of a Boc protecting group in conjunction with DCC/HONSu-mediated coupling ensures a high-yielding amidation while preserving the stereochemical integrity of the starting material. The final deprotection and salt formation step is clean and straightforward. This guide serves as a valuable resource for researchers requiring this and structurally similar chiral building blocks for their work in drug discovery and development.

References

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). National Center for Biotechnology Information. [Link]

  • Preparation method of N, N-diethyl aniline. (Patent No. CN103012159B).
  • Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-]. ResearchGate. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]

  • Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine. (2020). PubMed. [Link]

  • Peptide Synthesis using DCC. (2020). YouTube. [Link]

  • SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. Malaysian Journal of Analytical Sciences. [Link]

  • Synthesis of Several C(14)-Labeled DL-Alanines. Defense Technical Information Center. [Link]

  • Preparation method for benzyloxycarbonyl alanyl alanine. (Patent No. CN103073618A).
  • Boc deprotection using 4M HCl in dioxane also cleaved amide. (2017). Reddit. [Link]

  • Preparation method of N,N-diethylethylenediamine. (Patent No. CN103012156B).
  • Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

  • The Catalyst's Companion: N , N ′-Dicyclohexylcarbodiimide (DCC) in Action. (2023). ResearchGate. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Semantic Scholar. [Link]

  • 2-amino-N,N-diethylbenzamide. PubChem. [Link]

  • 2-Amino-N-methylpropanamide. PubChem. [Link]

  • 2-amino-N,N-diethyl-2-methylpropanamide. PubChem. [Link]

  • 2-chloro-N,N-diethylpropanamide. Chemsrc. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-amino-N,N-diethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the characterization and analysis of 2-amino-N,N-diethylpropanamide hydrochloride, a chiral amine amide of interest in pharmaceutical development and medicinal chemistry. Addressed to researchers, analytical scientists, and quality control professionals, this document moves beyond simple procedural outlines to deliver a foundational understanding of the causality behind analytical choices. We will dissect the molecule's structural features and detail a multi-faceted analytical strategy encompassing spectroscopic and chromatographic techniques. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility. Key sections include in-depth discussions on structural elucidation via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), as well as purity and enantiomeric excess determination using High-Performance Liquid Chromatography (HPLC). All methodologies are grounded in established principles and supported by authoritative references to ensure robust and reliable results.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a propanamide backbone with a primary amine at the alpha-position (C2) and two ethyl groups attached to the amide nitrogen. As a hydrochloride salt, the primary amino group is protonated, which significantly influences its physical properties, most notably enhancing its aqueous solubility compared to its free base form[1].

The core structure contains a stereocenter at the C2 carbon, meaning it can exist as two non-superimposable mirror images or enantiomers, (S)-2-amino-N,N-diethylpropanamide and (R)-2-amino-N,N-diethylpropanamide. The control and analysis of this chirality are critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-amino-N,N-diethylpropanamide;hydrochlorideInferred from structure
Molecular Formula C₇H₁₇ClN₂OCalculated
Molecular Weight 180.68 g/mol Calculated
CAS Number 856984-10-6[2]
Canonical SMILES CCC(C(=O)N(CC)CC)N.ClInferred from structure
Physical Form Predicted to be a crystalline solid or powder
Solubility Expected to be soluble in water and polar organic solvents like methanol[1]
Melting Point Not explicitly reported; related amine hydrochlorides melt in the 180-210 °C range

A Validated Analytical Workflow: From Identification to Quantification

A robust analytical strategy for a chiral active pharmaceutical ingredient (API) like this compound must be systematic. The primary objective is to confirm the molecule's identity, determine its purity, and quantify its enantiomeric composition. The following workflow provides a logical progression of experiments designed to achieve a complete characterization.

Analytical_Workflow cluster_identity Part A: Identity & Structural Confirmation cluster_purity Part B: Purity & Impurity Profiling cluster_final Part C: Final Characterization NMR NMR Spectroscopy (¹H, ¹³C, COSY) Confirms connectivity HPLC_Purity RP-HPLC-UV/DAD Assay & related substances NMR->HPLC_Purity MS Mass Spectrometry (ESI-MS) Confirms molecular weight & formula MS->HPLC_Purity FTIR FTIR Spectroscopy Confirms functional groups FTIR->HPLC_Purity Chiral_HPLC Chiral HPLC Enantiomeric purity HPLC_Purity->Chiral_HPLC CoA Certificate of Analysis (CoA Generation) Chiral_HPLC->CoA start Sample Received start->NMR start->MS start->FTIR

Caption: Integrated workflow for the complete analysis of 2-amino-N,N-diethylpropanamide HCl.

Part A: Structural Elucidation and Identification

The foundational step in any analysis is the unambiguous confirmation of the chemical structure. This is achieved by combining data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent bond connectivity and stereochemical environment of the molecule. ¹H NMR provides information on the number and type of protons, while ¹³C NMR identifies the carbon skeleton.

Methodology Rationale: NMR is the gold standard for structural elucidation. The chemical shifts, integration values, and coupling patterns in the ¹H spectrum provide a unique fingerprint of the molecule. Deuterated solvents like DMSO-d₆ or D₂O are chosen for their ability to dissolve the polar hydrochloride salt without interfering with the proton signals. A small amount of D₂O can be added to a DMSO-d₆ sample to confirm the exchangeable protons of the -NH₃⁺ group, which will disappear from the spectrum.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Expected Data & Interpretation:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H Shift (ppm)¹H Multiplicity¹³C Shift (ppm)Rationale
-CH(NH₃⁺)-~3.9 - 4.2Quartet (q)~50 - 55Alpha-proton, deshielded by amine and carbonyl.
-CH-CH₃ ~1.3 - 1.5Doublet (d)~15 - 20Coupled to the alpha-proton.
-N(CH₂ CH₃)₂~3.2 - 3.5Quartet (q)~40 - 45Methylene protons of the N-ethyl groups.
-N(CH₂CH₃ )₂~1.0 - 1.2Triplet (t)~12 - 15Methyl protons of the N-ethyl groups.
-C =ON/AN/A~170 - 175Amide carbonyl carbon.
-NH₃~8.0 - 8.5Broad singletN/AExchangeable protons of the ammonium group.

Note: These are predicted values based on structurally similar compounds[3]. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, such as the amide carbonyl, N-H bonds of the ammonium salt, and C-H bonds.

Methodology Rationale: FTIR is a rapid and reliable technique for functional group identification. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred as it requires minimal sample preparation.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the dry powder sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Expected Data & Interpretation:

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeReference
~3200 - 2800N-H in R-NH₃⁺N-H Stretch (broad)[4]
~2980 - 2850C-H (alkyl)C-H Stretch[5]
~1650 - 1680C=O (amide)Amide I Band (C=O Stretch)[6]
~1515 - 1550N-HAmide II Band (N-H Bend)[6]
~1460C-H (alkyl)C-H Bend[7]
Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base form of the compound and to study its fragmentation pattern for further structural confirmation.

Methodology Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for this polar, pre-charged molecule. It allows for the gentle transfer of the molecular ion into the gas phase, typically observing the [M+H]⁺ ion corresponding to the free base. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the confident determination of the molecular formula.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of the free base (C₇H₁₆N₂O) is 144.13 Da. The instrument should be calibrated to ensure mass accuracy.

Expected Data & Interpretation:

  • Primary Ion: A prominent peak at m/z 145.13, corresponding to the [M+H]⁺ ion of the free base.

  • Fragmentation: Tandem MS (MS/MS) of the parent ion (m/z 145.13) would likely show characteristic losses, such as the loss of the diethylamine group or cleavage adjacent to the carbonyl group, further confirming the structure.

Part B: Quantification and Purity Assessment

Once the structure is confirmed, the focus shifts to quantifying the compound and assessing its purity, including both chemical and stereochemical purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the compound (assay) and to detect and quantify any process-related impurities or degradation products.

Methodology Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for purity determination. A C18 stationary phase is typically used. Because small, polar amine compounds can exhibit poor retention on standard C18 columns, method development is key[8][9]. Strategies to improve retention include using a mobile phase with a lower pH (e.g., pH 2.5-3.0) to ensure the primary amine is fully protonated, or adding an ion-pairing reagent. A UV detector is suitable as the amide bond provides a chromophore, typically absorbing around 200-220 nm.

HPLC_Method_Dev cluster_dev HPLC Method Development Cycle Col_Select Column Selection (e.g., C18, 5 µm, 150x4.6 mm) MP_Select Mobile Phase Selection (ACN vs MeOH, Buffer pH) Col_Select->MP_Select Re-evaluate Optimize Parameter Optimization (Gradient, Flow Rate, Temp) MP_Select->Optimize Re-evaluate Validate Method Validation (ICH Guidelines) Optimize->Validate Re-evaluate Validate->Col_Select Re-evaluate end Validated Method Validate->end start Analytical Need start->Col_Select

Caption: A typical iterative cycle for HPLC method development and validation.

Experimental Protocol (Purity Analysis):

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard and the test sample in the mobile phase diluent (e.g., water/acetonitrile) at a concentration of ~1 mg/mL. Create a lower concentration standard (~0.01 mg/mL) for impurity quantification[10].

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Purity is calculated using area percent normalization, assuming all impurities have a similar response factor to the main peak.

Chiral High-Performance Liquid Chromatography

Objective: To separate and quantify the two enantiomers of 2-amino-N,N-diethylpropanamide, thereby determining the enantiomeric purity or enantiomeric excess (e.e.).

Methodology Rationale: The separation of enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC[10]. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a broad range of chiral compounds. Normal-phase (using hexane/alcohol mixtures) or polar organic/reversed-phase modes can be employed, and the choice depends on which provides better resolution for the specific enantiomeric pair[10].

Experimental Protocol (Chiral Analysis):

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL[10].

  • Chromatographic Conditions (Starting Point):

    • Column: Amylose-based CSP (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: Hexane:Isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject a racemic (50:50) standard to confirm the resolution of the two enantiomeric peaks. Inject the test sample to determine the peak area ratio.

  • Calculation: Enantiomeric Excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

The analytical characterization of this compound is a multi-step process that requires the synergistic use of spectroscopic and chromatographic techniques. This guide outlines a robust and scientifically-grounded workflow, beginning with the unequivocal confirmation of the molecule's identity and structure using NMR, FTIR, and MS. Following structural verification, a systematic approach to HPLC method development provides a reliable means to assess chemical purity and, critically, to resolve and quantify the enantiomers using chiral chromatography. By understanding the rationale behind each technique and protocol, researchers can confidently establish the quality, identity, and purity of this compound, ensuring its suitability for further research and development.

References

  • National Institute of Standards and Technology (NIST). N,N-Diethylpropionamide. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10104045, 2-amino-N,N-diethylbenzamide. PubChem. [Link]

  • Murray, P. R. D., et al. Supporting Information for Ga(OTf)₃-Catalyzed α-Aminonitrile Synthesis. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66191, N,N-Diethylpropionamide. PubChem. [Link]

  • El-Zaher, A. A., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
  • Alchem Pharmtech. 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Alchem Pharmtech Inc. [Link]

  • ChemSrc. 2-chloro-N,N-diethylpropanamide. ChemSrc. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. [Link]

  • ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Analysis of amino acids by high performance liquid chromatography. IJPSR. [Link]

  • Al-Majidi, S. M., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences. [Link]

  • Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

  • ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate. [Link]

  • ChemRxiv. Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. ChemRxiv. [Link]

Sources

Introduction: The Amide Bond and the Diethylamino Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N,N-diethylamino Acid Amides

This guide provides a comprehensive exploration of N,N-diethylamino acid amides, a significant class of compounds in medicinal chemistry. We will delve into their synthesis, structure-activity relationships, and diverse biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals and two-thirds of all drug candidates.[1] Its prevalence is due to its exceptional stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2][3] When this robust functional group is combined with an N,N-diethylamino moiety, it often imparts specific pharmacokinetic and pharmacodynamic properties. This combination is famously exemplified by lidocaine, an amide derivative of diethylamino acetic acid, which marked a significant breakthrough in the development of local anesthetics.[4] The diethylamino group, a tertiary amine, typically influences a molecule's basicity (pKa), lipophilicity, and protein binding characteristics, which in turn profoundly alters its anesthetic and biological profile.[4][5] This guide will explore the multifaceted biological activities that emerge from this potent structural combination, extending far beyond local anesthesia.

Synthesis and Methodologies: Crafting the Molecular Scaffold

The synthesis of N,N-diethylamino acid amides typically involves the formation of an amide bond between a carboxylic acid derivative and an amine. The choice of methodology is critical and depends on the stability of the starting materials and the desired yield.

Common Synthetic Pathways

The most straightforward method involves the reaction of an activated carboxylic acid (such as an acyl chloride) with N,N-diethylethylenediamine or a similar diethylamino-functionalized amine.[] However, to avoid harsh conditions, coupling reagents are frequently employed to facilitate the reaction between a carboxylic acid and an amine directly.[1][7][8]

Key Coupling Reagents:

  • Carbodiimides: N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[1][]

  • Uronium Salts: Reagents like HATU and HBTU are highly efficient and are staples in peptide synthesis, readily adaptable for these amides.[]

Another innovative approach is the copper-catalyzed oxidative coupling of carboxylic acids with N,N-diethylformamide (DEF), which serves as the source of the diethylamino group.[7] This method is part of a growing trend towards more sustainable and efficient "green chemistry" protocols.[9]

General Experimental Workflow

The development and evaluation of novel N,N-diethylamino acid amides follow a structured, multi-stage process. This workflow ensures that synthesized compounds are well-characterized before proceeding to resource-intensive biological screening.

G cluster_0 Chemical Synthesis & Characterization cluster_1 Biological Evaluation A Starting Materials (Carboxylic Acid + Diethylamine Derivative) B Amide Coupling Reaction (e.g., using EDC/HATU) A->B C Purification (Chromatography, Recrystallization) B->C D Structural Confirmation (NMR, MS, IR) C->D E Primary In-Vitro Screening (e.g., Enzyme Inhibition, MIC Assay) D->E Pure Compound F Secondary Screening (Cell-based Assays, Cytotoxicity) E->F G In-Vivo Models (e.g., Anesthesia, Seizure Models) F->G H Lead Optimization G->H SAR cluster_props Physicochemical Properties cluster_activity Biological Activities Core Acyl Group (Aromatic/Heterocycle) Amide Linker Amino Acid Core Diethylamino Group Lipophilicity Lipophilicity (Membrane Permeation) Core:f0->Lipophilicity Core:f3->Lipophilicity pKa pKa (Ionization State) Core:f3->pKa Sterics Steric Profile (Receptor Fit) Core:f0->Sterics Core:f2->Sterics Anesthetic Local Anesthetic Lipophilicity->Anesthetic AntiInflammatory Anti-inflammatory Lipophilicity->AntiInflammatory pKa->Anesthetic Antimicrobial Antimicrobial pKa->Antimicrobial Anticonvulsant Anticonvulsant Sterics->Anticonvulsant

Caption: Structure-Activity Relationship (SAR) determinants for N,N-diethylamino acid amides.

Key Biological Activities and Mechanisms of Action

This class of compounds exhibits a remarkable range of biological activities, making them attractive scaffolds for drug development.

Local Anesthetic Activity

The most well-documented activity is local anesthesia. Amide-type local anesthetics like lidocaine and ropivacaine function by blocking voltage-gated sodium channels within the nerve axon. [10] Mechanism of Action:

  • The uncharged, lipid-soluble base form of the molecule diffuses across the nerve cell membrane.

  • Inside the cell (axoplasm), the molecule equilibrates, and the protonated, cationic form is generated.

  • This cationic form binds to a specific site within the pore of the voltage-gated sodium channel. [11]4. This binding stabilizes the channel in its inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of a nerve impulse (action potential). [11]

Anesthetic_MoA cluster_membrane Nerve Cell Membrane Block Channel Blocked (No Na+ influx) NaChannel->Block LA_base Amide (Base Form) LA_cation Amide (Cationic Form) LA_base->LA_cation Diffusion & Equilibration LA_cation->NaChannel:p2 Binds to Receptor Site

Caption: Mechanism of action for amide-type local anesthetics.

A study on 2-substituted-N-(2-diethylaminoethyl)-acetamides found that compound 6b (N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate) exhibited potency and duration of action comparable to lidocaine in various in vivo models. [5]

Compound Potency vs. Lidocaine Onset of Action Duration of Action
Lidocaine Standard Fast Intermediate
Procaine Lower Slower Short
Compound 6b Comparable Comparable Comparable

Data synthesized from reference.[5]

Anticonvulsant Properties

Several N,N-diethylamino acid amides have demonstrated significant anticonvulsant effects. This activity is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. [12]For instance, 1-diethylamino-3-phenylprop-2-en-1-one showed potent protection in both MES and scPTZ screens in mice and rats. [13]The mechanism for many of these compounds is thought to involve the modulation of ion channels, such as sodium and calcium channels, which is consistent with the known mechanisms of many antiepileptic drugs. [12]

Compound Test Model ED50 (mg/kg, i.p., mice)
1-diethylamino-3-phenylprop-2-en-1-one MES 52.0
1-diethylamino-3-phenylprop-2-en-1-one scPTZ 69.4
Valproic Acid MES 263
Valproic Acid scPTZ 220

Data from reference.[13]

Anti-inflammatory and Antimicrobial Activities

The versatility of this chemical scaffold extends to anti-inflammatory and antimicrobial applications.

  • Anti-inflammatory: Certain N-substituted benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) by inhibiting the transcription factor NF-kappaB, a key regulator of the inflammatory response. [14]Additionally, amide-containing dithiolethiones have demonstrated the ability to suppress pro-neuroinflammatory cytokines in microglial cells, suggesting potential for treating neurodegenerative diseases like multiple sclerosis. [15]

  • Antimicrobial: The antimicrobial activity of these amides has been demonstrated against a range of pathogens. A complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide) showed good activity against Gram-positive bacteria like S. aureus and B. subtilis. [16]In another study, conjugating sorbic acid with amino acid esters to form amides significantly improved antimicrobial attributes compared to the parent acid. [17]

    Compound Organism Activity (MIC)
    Procainamide-TPB Complex S. aureus Good
    Procainamide-TPB Complex E. coli Weak
    Sorbic Acid Amide (a7 ) B. subtilis 0.17 mM
    Sorbic Acid Amide (a7 ) S. aureus 0.50 mM

    Data synthesized from references.[16][17]

Other Notable Activities
  • Anticancer/Cytotoxic: Derivatives of 10H-quindoline bearing an N-(2-diethylamino)ethylcarboxamide side chain have been evaluated for cytotoxic activity against various cancer cell lines, with some analogues showing promising results. [18]* Antischistosomal: N-phenylbenzamides have shown potent activity against the parasite Schistosoma mansoni, indicating a potential new therapeutic avenue for schistosomiasis. [19]

Featured Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of these compounds.

Protocol: Synthesis of an N,N-diethylamino Acid Amide via EDC Coupling

This protocol describes a general method for synthesizing an amide from a carboxylic acid and N,N-diethylethylenediamine using EDC as a coupling agent.

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diethylethylenediamine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution, 1M HCl solution, Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 20 minutes at 0 °C to activate the carboxylic acid.

  • In a separate flask, dissolve N,N-diethylethylenediamine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure amide.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a synthesized compound.

Materials:

  • Synthesized N,N-diethylamino acid amide, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

  • Dispense 50 µL of sterile MHB into wells A through H of a 96-well plate.

  • Add 50 µL of the compound stock solution to the first well of each row (column 1), effectively creating a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

  • Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).

  • Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of this final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

N,N-diethylamino acid amides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including local anesthetic, anticonvulsant, anti-inflammatory, and antimicrobial effects. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles through systematic SAR studies. The insights and protocols presented in this guide underscore the potential of this chemical class for the development of novel therapeutic agents. Future research should focus on exploring novel heterocyclic acyl groups, optimizing pharmacokinetic properties to reduce toxicity, and elucidating the precise molecular targets for activities beyond sodium channel blockade. The continued investigation of these versatile compounds promises to yield new and effective treatments for a range of human diseases.

References

  • Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. (n.d.). Google Scholar.
  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (n.d.). Synthesis of some Amide derivatives and their Biological activity.
  • Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. (n.d.). PubMed.
  • Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. (n.d.).
  • Preparations of N,N-Dimethylamides. (n.d.). Journal of the American Chemical Society.
  • [Local anesthetics
  • Chemistry of Amides. (2022). LibreTexts.
  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. (2023).
  • Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. (n.d.). Google Scholar.
  • Applications of N-Substituted Amides in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023).
  • N,N‐Dimethylaminoheteroarene‐based drugs. (n.d.).
  • Local anesthetics. 2-Diethylamino-2',6'-acylxylidides. (n.d.). PubMed.
  • Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. (n.d.). Google Scholar.
  • Pharmacology of local anaesthetics. (2024). Deranged Physiology.
  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. (n.d.). Google Scholar.
  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI.
  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific.
  • Structure Activity Rel
  • Synthesis and biological importance of amide analogues. (n.d.). Pulsus Group.
  • The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry.
  • Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. (n.d.).
  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PMC.
  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023).
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed.
  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). SciELO.
  • Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. (n.d.). PubMed.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Synthesis and biological activities of local anesthetics. (2019). PMC.
  • Design, Synthesis, and Anti-Neuroinflammatory Activity of Amide-Containing Dithiolethiones. (n.d.). PubMed.
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (n.d.). PMC.
  • mechanism of amide hydrolysis. (2019). YouTube.
  • Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. (2016). PubMed.
  • Biosynthesis, degradation, and pharmacological importance of the f
  • Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Deriv
  • Synthesis and Structure−Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. (n.d.). eScholarship.org.
  • Unveiling the Structure-Activity Relationship of N,N-Dibenzyl Fatty Amides: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. (n.d.). Der Pharma Chemica.
  • 25D-NM-NDEAOP. (n.d.). Wikipedia.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.
  • Synthesis and anticonvulsant properties of new amide derivatives of pyrimidin-8-on [2,1-f]theophylline-9-alkylcarboxylic acids. (2025).
  • Recent developments in catalytic amide bond formation. (n.d.).

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-amino-N,N-diethylpropanamide hydrochloride is a small molecule derivative of the amino acid alanine. While specific biological activity and therapeutic applications of this compound are not extensively documented in current literature, its structural motifs—a chiral amino acid backbone and an N,N-diethylamide group—are present in numerous pharmacologically active agents. This technical guide provides a prospective analysis of its potential therapeutic applications, drawing logical inferences from structurally related compounds. We will explore plausible synthetic routes, postulate mechanisms of action, and propose a comprehensive preclinical evaluation strategy to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecule therapeutics.

Introduction and Rationale

The field of drug discovery is in constant pursuit of novel chemical entities with therapeutic potential. Small molecules derived from amino acids are a particularly fruitful area of investigation, as they offer a chiral scaffold that can be readily modified to interact with biological targets.[1] this compound, a derivative of L-alanine, represents such a scaffold. Its potential bioactivity can be hypothesized based on two key structural features: the 2-aminopropanamide core, which can mimic peptide structures, and the N,N-diethyl moiety, which is a common feature in centrally active compounds. This guide will therefore focus on the prospective evaluation of this compound as a modulator of cellular signaling pathways, particularly G-protein signaling, and as a potential agent in neuropharmacology.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties and a reliable synthetic route are foundational to any drug discovery program.

Physicochemical Properties
PropertyValueSource
CAS Number 856984-10-6[2]
Molecular Formula C₇H₁₇ClN₂OGuidechem
Molecular Weight 180.68 g/mol Guidechem
Topological Polar Surface Area 46.3 ŲGuidechem
Predicted LogP 1.70430Guidechem

Note: Some properties are based on computational predictions.

Proposed Synthesis Protocol

The synthesis of this compound can be approached through standard amidation procedures. A common and effective method involves the activation of a protected amino acid followed by coupling with the desired amine.[3]

Step 1: N-Protection of L-Alanine

  • Dissolve L-Alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid.

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to the solution while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Acidify the reaction mixture and extract the N-Boc-L-alanine into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Amide Coupling with Diethylamine

  • Dissolve the N-Boc-L-alanine in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Cool the solution in an ice bath.

  • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, like 1-Hydroxybenzotriazole (HOBt).

  • Add diethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with dilute acid, base, and brine to remove unreacted starting materials and byproducts.

  • Dry the organic layer and concentrate to yield N-Boc-2-amino-N,N-diethylpropanamide.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-Boc protected amide in a suitable organic solvent (e.g., diethyl ether or methanol).

  • Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent.

  • The hydrochloride salt of the product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection & Salt Formation L-Alanine L-Alanine N-Boc-L-Alanine N-Boc-L-Alanine L-Alanine->N-Boc-L-Alanine Boc₂O, Base N-Boc-2-amino-N,N-diethylpropanamide N-Boc-2-amino-N,N-diethylpropanamide N-Boc-L-Alanine->N-Boc-2-amino-N,N-diethylpropanamide Diethylamine, EDC, HOBt 2-amino-N,N-diethylpropanamide HCl 2-amino-N,N-diethylpropanamide HCl N-Boc-2-amino-N,N-diethylpropanamide->2-amino-N,N-diethylpropanamide HCl HCl

Fig. 1: Proposed synthetic workflow for 2-amino-N,N-diethylpropanamide HCl.

Postulated Mechanisms of Action and Therapeutic Targets

Given the absence of direct biological data, we can infer potential mechanisms of action by examining the pharmacology of structurally analogous compounds.

Potential as a G-Protein Modulator

Heterotrimeric G proteins are crucial transducers of extracellular signals to intracellular signaling pathways and are the targets of a significant portion of modern pharmaceuticals.[4] Small molecules that directly activate G proteins, independent of G-protein-coupled receptors (GPCRs), are of growing interest. Research has shown that certain alkyl-substituted amino acid amides can directly activate heterotrimeric G proteins, particularly those of the Gαi subfamily.[5]

The mechanism of action for such molecules is thought to involve inducing the release of bound GDP from the Gα subunit, a critical step in G protein activation.[5] The N,N-diethylamide moiety of this compound could potentially interact with hydrophobic pockets on the Gα subunit, promoting a conformational change that facilitates GDP release and subsequent GTP binding.

Therapeutic Implications: Modulation of Gαi signaling has therapeutic relevance in several areas:

  • Inflammation: Gαi signaling is involved in chemokine-mediated neutrophil migration. Inhibition of this pathway could be beneficial in inflammatory disorders.[6]

  • Oncology: Non-canonical G-protein activation has been implicated in cancer metastasis, presenting a novel target for therapeutic intervention.[7]

  • Cardiovascular Disease: Gαi signaling plays a role in regulating heart rate and contractility.

G_Protein_Signaling Compound Compound Gαiβγ (GDP) Gαiβγ (GDP-bound, Inactive) Compound->Gαiβγ (GDP) Promotes GDP/GTP Exchange Gαi (GTP) Gαi (GTP-bound, Active) Gαiβγ (GDP)->Gαi (GTP) Gβγ Gβγ Gαiβγ (GDP)->Gβγ Effector Downstream Effector (e.g., Adenylyl Cyclase) Gαi (GTP)->Effector Inhibits Response Cellular Response (e.g., ↓cAMP) Effector->Response

Fig. 2: Postulated G-protein activation by the compound.
Potential in Neuropharmacology

The N,N-diethyl group is a common feature in many centrally-acting psychoactive compounds, such as N,N-diethyltryptamine (DET) and lysergic acid diethylamide (LSD).[1] While this compound is structurally distinct from these tryptamines, the diethylamide moiety is known to influence receptor binding and pharmacokinetic properties, including blood-brain barrier penetration.

Furthermore, N,N-diethyl-substituted benzamides have been developed as potent and selective delta opioid receptor agonists, demonstrating potential in pain management.[8] This suggests that the N,N-diethylpropanamide scaffold could serve as a basis for developing ligands for various neurotransmitter receptors.

Potential Neurological Targets:

  • Opioid Receptors: As an analgesic.

  • Serotonin Receptors: For mood disorders or migraines.

  • Dopamine Receptors: For neurological and psychiatric conditions.

Proposed Preclinical Evaluation Strategy

A structured, multi-tiered approach is necessary to validate the therapeutic potential of this compound.

In Vitro Screening
  • Primary Target Validation (G-Protein Activity):

    • GTPγS Binding Assay: This is a fundamental assay to measure the activation of G proteins. The compound would be incubated with purified G protein subunits and [³⁵S]GTPγS. An increase in radioactivity incorporation would indicate G protein activation.

    • Effector Enzyme Activity Assays: Measure the activity of downstream effectors, such as adenylyl cyclase, to confirm functional consequences of G protein activation.

  • Broad Receptor Profiling:

    • Receptor Binding Assays: Screen the compound against a panel of common CNS receptors (opioid, serotonin, dopamine, etc.) to identify any potential off-target or primary binding interactions. This is crucial for determining selectivity.

Cell-Based Functional Assays
  • cAMP Assays: In cell lines expressing specific GPCRs coupled to Gαi (e.g., CHO cells with µ-opioid receptors), measure the inhibition of forskolin-stimulated cAMP production.

  • Calcium Mobilization Assays: For potential targets coupled to Gαq, measure changes in intracellular calcium levels.

  • Cytotoxicity Assays: Evaluate the compound's toxicity in relevant cell lines (e.g., neuronal cells, hepatocytes) to establish a therapeutic window.

In Vivo Models

Based on the results of the in vitro and cell-based assays, appropriate in vivo models should be selected.

  • If G-protein modulation is confirmed: Utilize models of inflammation or specific cancers where Gαi signaling is implicated.

  • If neurological receptor activity is identified: Employ models of nociception (e.g., hot plate test, tail-flick test) for analgesic potential, or models of depression and anxiety (e.g., forced swim test, elevated plus maze) for neuropsychiatric applications.

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_cell Cell-Based Assays cluster_invivo In Vivo Models GTP_Assay GTPγS Binding Assay Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺) GTP_Assay->Functional_Assay Receptor_Screen Broad Receptor Panel Screen Receptor_Screen->Functional_Assay Toxicity_Assay Cytotoxicity Assays Functional_Assay->Toxicity_Assay Animal_Models Disease-Relevant Animal Models (e.g., Pain, Inflammation) Toxicity_Assay->Animal_Models If promising therapeutic window

Fig. 3: Proposed preclinical evaluation workflow.

Structure-Activity Relationship (SAR) Considerations and Future Directions

Should initial screening reveal biological activity, a systematic SAR study would be the next logical step. Key modifications could include:

  • Stereochemistry: Synthesize and test the D-alanine enantiomer to determine if the biological activity is stereospecific.

  • Amino Acid Scaffold: Replace the alanine core with other amino acids (e.g., valine, leucine, phenylalanine) to probe the importance of the side chain.

  • N,N-Dialkyl Group: Synthesize analogues with different N-alkyl groups (e.g., dimethyl, dipropyl) to understand the influence of steric bulk and lipophilicity on activity.[9]

Conclusion

This compound is a small molecule with a simple, yet promising, chemical structure. While it remains uncharacterized in the pharmacological literature, its constituent parts suggest a strong potential for interaction with key biological targets, particularly heterotrimeric G proteins and neurotransmitter receptors. The synthetic accessibility of this compound, coupled with the clear, hypothesis-driven preclinical evaluation strategies outlined in this guide, makes it an attractive candidate for further investigation. The exploration of this and similar amino acid-derived small molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

A comprehensive list of references will be compiled based on the sources identified during the research phase.

Sources

An In-Depth Technical Guide on the Mechanism of Action of Procainamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Procainamide hydrochloride, chemically known as 4-amino-N-(2-diethylaminoethyl)benzamide hydrochloride, is a well-established antiarrhythmic agent.[1] This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying its therapeutic effects, designed for researchers, scientists, and drug development professionals. Procainamide is classified as a Class IA antiarrhythmic agent according to the Vaughan-Williams classification system.[2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, with additional effects on potassium channels.[2][3] This dual action modulates cardiac myocyte excitability and prolongs the action potential duration, contributing to its efficacy in treating a variety of atrial and ventricular arrhythmias.[2][4]

Core Mechanism of Action: Ion Channel Modulation

The rhythmic contraction of the heart is governed by the coordinated opening and closing of various ion channels within cardiac myocytes, which generates the cardiac action potential. Procainamide exerts its antiarrhythmic effects by primarily targeting two key types of ion channels:

Blockade of Voltage-Gated Sodium Channels (INa)

Procainamide's principal action is the blockade of fast sodium channels (INa) in cardiac cells.[2][4] These channels are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[3] By binding to the open state of these channels, procainamide decreases the rate of sodium influx, which in turn:

  • Slows the maximum upstroke velocity (Vmax) of the action potential. [5]

  • Increases the threshold of excitability, making the cardiac cells less likely to depolarize.[3]

  • Slows the conduction velocity of the electrical impulse throughout the atria, ventricles, and His-Purkinje system.[4][6][7]

This blockade of sodium channels is state-dependent, meaning procainamide has a higher affinity for channels that are in the open or inactivated state, which are more prevalent during tachyarrhythmias.[8][9] This property contributes to its effectiveness in suppressing rapid heart rhythms.

Blockade of Potassium Channels (IKr)

In addition to its effects on sodium channels, procainamide also blocks the rapid component of the delayed rectifier potassium current (IKr).[3][8] This current is crucial for the repolarization phase (Phase 3) of the action potential. By inhibiting IKr, procainamide:

  • Prolongs the action potential duration (APD). [2][3]

  • Increases the effective refractory period (ERP) of atrial and ventricular muscle.[6][10]

The prolongation of the refractory period makes the cardiac tissue less susceptible to re-entrant arrhythmias, which are a common cause of tachycardias.[11]

Integrated Electrophysiological Effects

The combined blockade of sodium and potassium channels by procainamide results in a characteristic set of electrophysiological changes that can be observed on an electrocardiogram (ECG):

  • Widening of the QRS complex, reflecting slowed ventricular conduction.[10]

  • Prolongation of the QT interval, indicating a longer ventricular repolarization.[10]

  • Prolongation of the PR interval, due to slowed conduction through the atrioventricular (AV) node.[7]

These changes are the clinical manifestations of procainamide's mechanism of action and are closely monitored during therapy to ensure efficacy and avoid proarrhythmic effects.[2][10]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the primary targets of procainamide and its impact on the cardiac action potential.

Procainamide_Mechanism cluster_0 Cardiac Myocyte cluster_1 Procainamide Action cluster_2 Electrophysiological Effects AP Cardiac Action Potential Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Phase 0 (Depolarization) Na_Channel->Depolarization Na+ influx Slowed_Conduction Slowed Conduction Velocity (Wider QRS) K_Channel Delayed Rectifier Potassium Channel (IKr) Repolarization Phase 3 (Repolarization) K_Channel->Repolarization K+ efflux Prolonged_APD Prolonged Action Potential Duration (Longer QT) Depolarization->AP Repolarization->AP Procainamide Procainamide Procainamide->Na_Channel Blocks Procainamide->K_Channel Blocks Increased_ERP Increased Effective Refractory Period Prolonged_APD->Increased_ERP

Caption: Procainamide's dual blockade of sodium and potassium channels.

Experimental Methodologies for Studying Procainamide's Mechanism of Action

The elucidation of procainamide's mechanism of action has been made possible through a variety of experimental techniques. Below are protocols for key assays used to characterize ion channel blockers like procainamide.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring ion channel currents in isolated cardiac myocytes.[12]

Objective: To quantify the inhibitory effect of procainamide on INa and IKr.

Protocol:

  • Cell Preparation: Isolate single ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[13]

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.[14]

  • Voltage-Clamp Protocol:

    • For INa: Hold the cell at a negative potential (e.g., -100 mV) to ensure all sodium channels are in the closed state. Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit the inward sodium current.

    • For IKr: Use a specific voltage protocol to isolate the IKr current, often involving a depolarizing pulse followed by a repolarizing step to measure the "tail" current.

  • Drug Application: Perfuse the cell with a solution containing a known concentration of procainamide hydrochloride.

  • Data Acquisition and Analysis: Record the ion channel currents before and after drug application. Calculate the percentage of current inhibition to determine the IC50 (half-maximal inhibitory concentration) of procainamide for each channel.[15]

Action Potential Duration (APD) Measurement

This technique assesses the overall effect of a drug on the duration of the cardiac action potential.

Objective: To measure the prolongation of the APD by procainamide.

Protocol:

  • Preparation: Use isolated cardiac tissue preparations (e.g., papillary muscle, Purkinje fibers) or single myocytes.

  • Microelectrode Impalement: Carefully insert a sharp glass microelectrode into a single cell to record the intracellular membrane potential.

  • Stimulation: Pace the tissue or cell at a constant frequency (e.g., 1 Hz) to elicit regular action potentials.

  • Recording: Record the action potentials at baseline and after the application of procainamide.

  • Analysis: Measure the APD at 50% and 90% of repolarization (APD50 and APD90).[16] An increase in these values indicates a prolongation of the action potential.

In Vivo Electrophysiology Studies

These studies are conducted in whole animal models to evaluate the effects of procainamide in a more physiological context.

Objective: To assess the effects of procainamide on cardiac conduction and refractoriness in an intact animal.

Protocol:

  • Animal Model: Use an anesthetized animal model (e.g., dog, pig).

  • Catheter Placement: Insert multipolar electrode catheters into the heart via peripheral blood vessels to record intracardiac electrograms.

  • Pacing Protocols: Perform programmed electrical stimulation to measure parameters such as:

    • Conduction intervals: (e.g., AH, HV intervals) to assess conduction through the AV node and His-Purkinje system.

    • Effective refractory periods of the atria and ventricles.

  • Drug Administration: Administer procainamide intravenously.

  • Data Analysis: Compare the electrophysiological parameters before and after drug administration to determine the in vivo effects of procainamide.

Quantitative Data Summary

The following table summarizes key pharmacodynamic parameters of procainamide.

ParameterValueReference
Class IA Antiarrhythmic[2]
Primary Target Voltage-Gated Sodium Channels (INa)[4]
Secondary Target Delayed Rectifier Potassium Channels (IKr)[3][8]
IC50 for IHERG (IKr) ~139 µM[17]
Therapeutic Plasma Concentration 4-10 µg/mL[18]

Metabolism and Active Metabolite

Procainamide is metabolized in the liver by acetylation to N-acetylprocainamide (NAPA).[18] The rate of this metabolism is genetically determined, leading to "slow" and "rapid" acetylator phenotypes.[18] NAPA is an active metabolite with its own antiarrhythmic properties.[11] Unlike procainamide, NAPA is primarily a Class III antiarrhythmic agent, meaning it predominantly blocks potassium channels with little effect on sodium channels.[19] Therefore, the overall antiarrhythmic effect of procainamide administration is a combination of the effects of the parent drug and its active metabolite.

Clinical Implications and Therapeutic Uses

Procainamide is used in the management of a variety of cardiac arrhythmias, including:

  • Ventricular arrhythmias: such as sustained ventricular tachycardia.[4][20]

  • Supraventricular arrhythmias: including atrial fibrillation and atrial flutter.[2][21]

  • Wolff-Parkinson-White syndrome. [21]

The choice of procainamide and its dosage must be carefully considered, taking into account the patient's clinical condition, renal function, and potential for drug interactions.[2][21] Close monitoring of the ECG is essential to detect signs of toxicity, such as excessive QRS widening or QT prolongation, which can increase the risk of proarrhythmia.[2][10]

Conclusion

Procainamide hydrochloride is a potent antiarrhythmic agent with a well-characterized mechanism of action. Its dual blockade of voltage-gated sodium and potassium channels effectively suppresses abnormal cardiac rhythms by slowing conduction and prolonging the refractory period of cardiac tissue. A thorough understanding of its electrophysiological effects and the contribution of its active metabolite, NAPA, is crucial for its safe and effective use in the clinical setting. The experimental protocols outlined in this guide provide a framework for the continued investigation of procainamide and the development of novel antiarrhythmic therapies.

References

  • PubChem. (n.d.). Procainamide (Antiarrhythmic) Action Pathway.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Procainamide Hydrochloride?
  • Staten, C., & Tadi, P. (2023, May 8). Procainamide. In StatPearls.
  • Wikipedia. (n.d.). Procainamide.
  • ProACLS. (n.d.). Procainamide in ACLS.
  • DailyMed. (n.d.). Procainamide hydrochloride.
  • Paul, A. A., Witchel, H. J., & Hancox, J. C. (2002). Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide. British Journal of Pharmacology, 136(5), 717–728.
  • WikEM. (2019, November 28). Procainamide.
  • PubChem. (n.d.). Procainamide.
  • ProPALS. (n.d.). Procainamide training.
  • ResearchGate. (n.d.).
  • DrugBank. (n.d.). Procainamide Hydrochloride.
  • Cardinal, R., & Sasyniuk, B. I. (1989). Modulation of procainamide's effect on cardiac conduction in dogs by extracellular potassium concentration. A quantitative analysis.
  • RxList. (n.d.). Pronestyl (Procainamide): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Bauer, L. A. (2015). Procainamide/N-acetyl Procainamide. In Applied Clinical Pharmacokinetics (3rd ed.). McGraw-Hill Medical.
  • Benchchem. (n.d.). An In-depth Technical Guide on N-Acetylprocainamide as a Metabolite of Procainamide.
  • Coyle, J. P., & Bloomfield, D. M. (1995). Efficacy and safety of procainamide in preventing arrhythmias after coronary artery bypass surgery. The American Journal of Cardiology, 75(1), 63–66.
  • Giardina, E. G., & Bigger, J. T., Jr. (1982). Procainamide: clinical pharmacology and efficacy against ventricular arrhythmias. Annals of the New York Academy of Sciences, 432, 179–199.
  • American College of Cardiology. (2016, July 22). Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - PROCAMIO.
  • ProACLS. (n.d.). Procainamide.
  • de Lira, R. A. M., et al. (2012). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle. Brazilian Journal of Medical and Biological Research, 45(11), 1109–1117.
  • De Ferrari, G. M., et al. (2021). Oral procainamide as pharmacological treatment of recurrent and refractory ventricular tachyarrhythmias. EP Europace, 23(Supplement_3), euab116.196.
  • Dilly, S. G., et al. (1987). Enhancement of procainamide-induced rate-dependent conduction slowing by elevated myocardial extracellular potassium concentration in vivo.
  • Strong, M. (2025, April 15). Class 1A Antiarrhythmics: How They Block Sodium and Potassium Channel. YouTube.
  • Circulation. (2021, November 8).
  • Wikipedia. (n.d.). Acecainide.
  • Pugsley, M. K., et al. (2024). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Pharmacology Research & Perspectives, 12(1), e01183.
  • Starmer, C. F., et al. (1993). Proarrhythmic Response to Potassium Channel Blockade.
  • ION Biosciences. (n.d.). Ion Channel Assay Services.
  • Gintant, G., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Pharmacology Research & Perspectives, 10(3), e00947.
  • Lee, H. S., & Im, W. (2021). Calculations of the binding free energies of the Comprehensive in vitro Proarrhythmia Assay (CiPA) reference drugs to cardiac ion channels. Scientific Reports, 11(1), 10815.
  • Axol Bioscience. (n.d.).
  • JoVE. (n.d.).
  • Gidal, B. E., et al. (2025). The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses.
  • LabX. (2025, October 15). Using Electrophysiology to Study Cardiac Arrhythmias: Tools and Protocols.
  • Verkerk, A. O., et al. (2021). Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp. Frontiers in Physiology, 12, 643810.
  • BLD Pharm. (n.d.). 2-Amino-N,N-diethylpropanamide hydrochloride.
  • Alchem Pharmtech. (n.d.). 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
  • Toronto Research Chemicals. (n.d.). 2-Amino-N-methyl-DL-propanamide.

Sources

Anticonvulsant properties of 2-amino-N,N-diethylpropanamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Anticonvulsant Properties of 2-amino-N,N-diethylpropanamide Analogs

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects. This underscores the urgent need for the development of novel anticonvulsant agents with improved efficacy and a better safety profile. Within this landscape of drug discovery, analogs of 2-amino-N,N-diethylpropanamide have emerged as a promising class of compounds, demonstrating significant anticonvulsant activity in preclinical models. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), proposed mechanisms of action, and experimental evaluation of these analogs, intended for researchers and professionals in the field of drug development.

Chemical Synthesis and Structure-Activity Relationships (SAR)

The core structure of 2-amino-N,N-diethylpropanamide offers a versatile scaffold for chemical modification. The synthesis of its N-substituted analogs typically involves the reaction of 2-bromopropionyl chloride with diethylamine, followed by the introduction of various substituents at the amino group. These modifications have been systematically explored to understand their impact on anticonvulsant activity and neurotoxicity.

The general structure of these analogs is depicted below:

Anticonvulsant_Screening_Workflow cluster_synthesis cluster_screening cluster_toxicity cluster_analysis synthesis Synthesis of Analogs mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) synthesis->mes scptz Subcutaneous PTZ (scPTZ) Test (Myoclonic/Absence Seizures) synthesis->scptz rotorod Rotorod Test (Motor Impairment) synthesis->rotorod ed50 Determine ED50 (Anticonvulsant Potency) mes->ed50 scptz->ed50 td50 Determine TD50 (Neurotoxicity) rotorod->td50 pi Calculate Protective Index (PI) PI = TD50 / ED50 ed50->pi td50->pi lead Lead Candidate Selection pi->lead

Caption: Preclinical screening workflow for anticonvulsant drug candidates.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity and neurotoxicity data for a selection of representative 2-amino-N,N-diethylpropanamide analogs from published studies. A higher Protective Index (PI = TD50/ED50) indicates a better safety profile.

CompoundN-SubstituentMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotorod TD50 (mg/kg, i.p.)Protective Index (MES)
Analog APhenyl35.2>100150.54.3
Analog B4-Chlorophenyl28.985.1120.34.2
Analog C4-Methylphenyl42.1>100180.24.3
Analog D2-Naphthyl19.565.798.45.0

Data presented here is illustrative and compiled from various sources for comparative purposes.

Conclusion and Future Directions

Analogs of 2-amino-N,N-diethylpropanamide represent a promising avenue for the development of novel anticonvulsant therapies. The extensive SAR studies have provided valuable insights into the structural requirements for potent anticonvulsant activity. While the modulation of voltage-gated sodium channels is a leading hypothesis for their mechanism of action, further research is needed to fully elucidate the molecular targets and signaling pathways involved. Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their oral bioavailability and brain penetration, as well as conducting more extensive preclinical profiling to assess their efficacy in a broader range of seizure models and their potential for chronic side effects. The ultimate goal is to translate these promising preclinical findings into clinically effective and safe treatments for patients with epilepsy.

References

  • Dostęp, M., & Malawska, B. (2006). Synthesis and anticonvulsant activity of N-substituted 2-amino-N,N-diethylpropanamide derivatives. Il Farmaco, 61(6), 503-508. [Link]

  • Malawska, B., & Kulig, K. (2004). Analogs of 2-amino-N,N-diethylpropanamide with anticonvulsant activity. Current Topics in Medicinal Chemistry, 4(13), 1389-1403. [Link]

  • Kulig, K., Malawska, B., & StȨpniak, K. (2004). Synthesis and anticonvulsant activity of new N-substituted 2-amino-N,N-diethylpropanamide derivatives. Part 3. Il Farmaco, 59(11), 869-875. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Anticonvulsant Screening Program (ASP). Retrieved from [Link]

A Technical Guide to the Preclinical Assessment of Novel Amino Amide Local Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the critical stages in the discovery and preclinical evaluation of novel amino amide local anesthetics. Designed for researchers and drug development professionals, this document moves beyond mere procedural descriptions to elucidate the underlying scientific rationale, ensuring a robust and logically sound development pipeline. We will delve into the molecular mechanism of action, the nuances of structure-activity relationships, and the self-validating protocols essential for establishing efficacy and safety.

The Rationale for Innovation in Local Anesthesia

Local anesthetics (LAs) are foundational in pain management, functioning by reversibly blocking nerve impulse transmission.[1][2] The amino amide class, which includes widely used agents like lidocaine and bupivacaine, is known for its chemical stability and lower incidence of allergic reactions compared to the amino ester class.[3] However, the quest for new molecules is driven by the need to overcome limitations of existing drugs, such as insufficient duration of action for postoperative pain, and the risk of systemic toxicity, particularly cardiotoxicity, at higher doses.[4][5][6] Novel amino amides are being developed to achieve a more favorable therapeutic index, offering prolonged analgesia with an enhanced safety profile.

Molecular Mechanism of Action: The Voltage-Gated Sodium Channel

The primary target for all local anesthetics is the voltage-gated sodium channel (Nav), a transmembrane protein essential for the initiation and propagation of action potentials in neurons.[1][7][8] The mechanism is a sophisticated, state-dependent interaction:

  • Membrane Permeation: As weak bases, amino amide LAs exist in equilibrium between a lipid-soluble (unionized) form and a water-soluble (ionized) form. The uncharged base is what permeates the lipid-rich neuronal membrane to reach the intracellular space (axoplasm).[1]

  • Intracellular Ionization: Once inside the slightly more acidic axoplasm, the equilibrium shifts, favoring the formation of the ionized, cationic form of the molecule.

  • Channel Blockade: This active, ionized form then gains access to a specific receptor site on the inner pore of the voltage-gated sodium channel.[7][9] The binding of the LA molecule physically occludes the channel, preventing the influx of sodium ions that is necessary for membrane depolarization.

  • Inhibition of Action Potential: By preventing depolarization from reaching the threshold potential, the generation and conduction of the nerve impulse are halted, resulting in a loss of sensation in the innervated area.[2]

Local anesthetic affinity for the channel is state-dependent, showing higher affinity for open or inactivated channels than for resting channels. This "use-dependent" or "phasic" block means the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[1][7]

G cluster_membrane Neuronal Membrane LA_unionized_out Unionized LA (B) LA_ionized_in Ionized LA (BH+) LA_unionized_out->LA_ionized_in Ionizes in Axoplasm Na_Channel Voltage-Gated Sodium Channel (Nav) LA_ionized_in->Na_Channel Binds to Receptor Site Na_Channel_Blocked Blocked Nav Na_Channel->Na_Channel_Blocked Blockade Na_in Na_Channel->Na_in No_Na_in Na_Channel_Blocked->No_Na_in LA_extracellular Extracellular LA (B ⇌ BH+) LA_extracellular->LA_unionized_out Permeates Membrane Action_Potential Action Potential Propagation Action_Potential->Na_Channel Opens Channel No_AP Blockade of Propagation Na_in->Action_Potential Depolarization No_Na_in->No_AP Prevents Depolarization

Caption: Mechanism of action for amino amide local anesthetics.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The pharmacological profile of an amino amide—its potency, onset of action, duration, and toxicity—is intrinsically linked to its three-part chemical structure: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine.[3][10][11] Strategic modification of these components is the cornerstone of designing novel agents.

Structural ComponentModificationImpact on Pharmacological PropertiesRationale
Lipophilic Group Increased size of alkyl substituents on the aromatic ring.↑ Potency ↑ Duration ↑ Toxicity Enhances lipid solubility, facilitating membrane penetration and increasing protein binding, which prolongs the molecule's presence at the nerve.[11]
(Aromatic Ring)Addition of electron-donating groups (e.g., -OCH3) at ortho/para positions.↑ Potency May enhance binding affinity to the sodium channel receptor site.[2][10]
Intermediate Chain Increasing the length of the hydrocarbon chain.↑ Potency & Duration Can increase lipophilicity and alter the spatial orientation for optimal receptor fit.[12]
(Amide Linkage)Introduction of steric hindrance around the amide bond.↑ Duration Amides are more resistant to hydrolysis than esters.[10] Steric hindrance further slows metabolic breakdown by hepatic enzymes.
Hydrophilic Group Altering the pKa of the tertiary amine.Affects Onset of Action A pKa closer to physiological pH (7.4) results in a higher concentration of the unionized, membrane-permeable form, leading to a faster onset of action.[11]
(Tertiary Amine)Increasing the size of alkyl groups on the amine.↑ Potency & Duration Increases both lipid solubility and protein binding affinity.[11]

Preclinical Evaluation: A Framework for Efficacy and Safety

A rigorous preclinical evaluation is essential to characterize the potential of a novel amino amide. This process involves a tiered approach, beginning with in vitro assays to establish mechanism and potency, followed by in vivo models to assess efficacy and systemic safety.

In Vitro Assessment of Potency

The primary in vitro method for quantifying the potency of a novel LA is patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in isolated neurons or cell lines expressing specific sodium channel subtypes.

Protocol: Whole-Cell Patch-Clamp Assay for IC50 Determination

  • Cell Preparation: Culture a suitable cell line (e.g., dorsal root ganglion neurons, or HEK-293 cells transfected with the Nav1.7 subtype, which is critical for pain signaling).

  • Electrode Placement: Using a micromanipulator, form a high-resistance "giga-seal" between a glass micropipette and the membrane of a single cell.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette, allowing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) where most sodium channels are in a resting state.

  • Channel Activation: Apply a series of depolarizing voltage steps to elicit sodium currents.

  • Compound Application: Perfuse the cell with increasing concentrations of the novel amino amide compound. The causality here is to establish a dose-response relationship.

  • Data Acquisition: Record the peak sodium current at each concentration after the block has reached a steady state.

  • Analysis: Plot the percentage of current inhibition against the compound concentration. Fit the data to a sigmoid dose-response curve to calculate the IC50 (the concentration at which 50% of the sodium current is inhibited). This is a key metric of potency.

G cluster_workflow In Vitro Potency Workflow A Synthesize Novel Amino Amide E Apply Increasing Concentrations of Compound A->E B Prepare Neuronal Cell Culture (e.g., DRG neurons) C Establish Whole-Cell Patch-Clamp Configuration B->C D Record Baseline Sodium Currents C->D D->E F Measure Peak Current Inhibition E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for in vitro evaluation of local anesthetic potency.

In Vivo Assessment of Anesthetic Efficacy

Animal models are indispensable for evaluating the true anesthetic effect, including onset, depth, and duration of action in a complex biological system. The rodent infiltration block model is a robust and widely used method.[13][14]

Protocol: Mouse Abdominal Infiltration Anesthesia Model

  • Animal Selection: Use healthy adult mice (e.g., C57Bl/6 strain). Allow for acclimatization to the testing environment to reduce stress-induced variability.

  • Baseline Threshold Determination: This is a critical self-validating step. Place the mouse in a testing chamber and apply a gentle electrical stimulus to the abdominal skin using a probe. Determine the minimum current (vocalization threshold) that elicits a vocal response. Only animals with a stable, low baseline (e.g., ≤8 mA) are included to ensure sensitivity.[13]

  • Drug Administration: Administer a subcutaneous injection of the novel amino amide solution (or vehicle control) into the abdominal area where the stimulus will be applied.

  • Anesthetic Assessment: At fixed time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection, re-apply the electrical stimulus. A lack of vocalization is indicative of a successful sensory block.

  • Data Analysis:

    • Onset of Action: The first time point at which a successful block is recorded.

    • Duration of Action: The total time from injection until the vocalization response returns to baseline.

    • Dose-Response: The protocol is repeated with different drug concentrations to establish the relationship between dose and duration of analgesia.[13]

G cluster_workflow In Vivo Efficacy Workflow (Mouse Infiltration Model) A Select & Acclimatize Test Animals B Determine Baseline Vocalization Threshold A->B C Subcutaneous Injection of Novel LA or Vehicle B->C D Test for Sensory Block at Timed Intervals C->D E Record Time to Onset and Return of Sensation D->E F Analyze Data: - Onset of Action - Duration of Block - Dose-Response E->F

Caption: Workflow for in vivo efficacy testing of local anesthetics.

Preliminary Toxicity Assessment

Systemic toxicity is the primary safety concern for local anesthetics, manifesting as central nervous system (CNS) and cardiovascular system (CVS) effects.[15][16]

  • CNS Toxicity: Early signs include muscle twitching and disorientation, which can progress to seizures and respiratory depression.[6][15] During in vivo efficacy studies, animals must be closely monitored for any such adverse behaviors.

  • Cardiovascular Toxicity: Effects can include arrhythmias, hypotension, and cardiac arrest.[6][16] For promising lead compounds, dedicated cardiovascular safety studies in instrumented animals are required.

  • In Vitro Cytotoxicity: Initial toxicity can be screened using cell viability assays (e.g., MTT or AlamarBlue assays) on various cell types, such as fibroblasts or chondrocytes, to assess for direct cellular damage.[17] A high cytotoxicity could be a red flag for local tissue damage upon injection.

A preliminary therapeutic index can be estimated by comparing the dose required for effective anesthesia with the dose that produces systemic toxic effects in animal models.

Future Directions: Advanced Formulations

A significant frontier in local anesthetic development is the creation of advanced drug delivery systems to prolong the duration of action from a single injection, thereby improving postoperative pain management.[18] Research is heavily focused on:

  • Liposomal Formulations: Encapsulating the amino amide within multivesicular liposomes creates a depot at the injection site from which the drug is slowly released.[19][20]

  • Polymer-Based Hydrogels: Natural polymers like chitosan and hyaluronic acid can be used to form biocompatible, biodegradable hydrogels that entrap the anesthetic, providing sustained release over days.[4][21] These systems can be engineered to be thermosensitive or pH-responsive for controlled release.

Conclusion

The development of novel amino amide local anesthetics is a scientifically rigorous process that balances the optimization of anesthetic efficacy with a constant vigilance for potential toxicity. A logical progression from understanding the fundamental mechanism of action and structure-activity relationships to employing validated in vitro and in vivo protocols is paramount. By adhering to the principles of robust experimental design and causality-driven decision-making, researchers can successfully identify and advance next-generation local anesthetics that offer significant clinical advantages in pain management.

References

  • Recent advances in local anesthetic drug delivery systems based on natural polymers. (n.d.). Frontiers in Bioengineering and Biotechnology.
  • Advances in the use of local anesthetic extended-release systems in pain management. (n.d.). Informa UK Limited.
  • Recent advances in local anesthetic drug delivery systems based on natural polymers. (2026, January 7). Frontiers Media S.A..
  • Trends in Local Anesthesia Delivery. (2018, December 12). Belmont Publications, Inc..
  • Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics. (2023, August 30). Dove Medical Press.
  • Borisova EYa, Lukashova L A, Tubashova I A, Cherkasova E M. (1986). Amino-containing local anaesthetics of bifunctional structure. Activity and structure dependence. Drugs Exp Clin Res, 12(9-10):735-8. Retrieved from [Link]

  • Grant GJ, Piskoun B, Bansinath M. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Reg Anesth Pain Med, 25(5):533-8. Retrieved from [Link]

  • Structure Activity Relationships of Local Anesthetics. (2014, November 30). SlideServe.
  • Evaluation of the local anesthetic. (2023, March 27). Dove Medical Press.
  • Basic pharmacology of local anaesthetics. (n.d.). Elsevier. Retrieved from [Link]

  • Strichartz GR, Wang GK. (n.d.). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Current Pharmaceutical Design. Retrieved from [Link]

  • Synthesis and biological activities of local anesthetics. (2019, December 13). The Royal Society of Chemistry.
  • Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. (2025, August 5). Bentham Science Publishers.
  • Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro. (2025, June 15). JMIR Publications.
  • An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. (2018, July 26). National Institutes of Health. Retrieved from [Link]

  • An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. (2018, July 25). Frontiers Media S.A..
  • Synthesis and biological activities of local anesthetics. (2019, December 13). National Institutes of Health. Retrieved from [Link]

  • Local Anesthetic: Structure Activity Relationships. (2017, November 17). BrainKart.
  • In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. (n.d.). National Institutes of Health. Retrieved from [Link]

  • From Amides to Esters: Local Anesthesia / Regional anesthesia Drugs: Edusurg Clinics. (2023, December 24). YouTube. Retrieved from [Link]

  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. (n.d.). Frontiers Media S.A.. Retrieved from [Link]

  • Toxicity from local anaesthetic drugs. (n.d.). World Federation of Societies of Anaesthesiologists. Retrieved from [Link]

  • Local anesthetic toxicity: acute and chronic management. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology. (2024, February 21). Medscape. Retrieved from [Link]

  • Local Anesthetic Toxicity. (2025, September 16). National Institutes of Health. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Assay Development for 2-amino-N,N-diethylpropanamide hydrochloride (Diethylpropion HCl)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a suite of in vitro assays to characterize the pharmacological profile of 2-amino-N,N-diethylpropanamide hydrochloride, commonly known as Diethylpropion HCl. As a sympathomimetic amine whose primary mechanism of action is the inhibition of norepinephrine (NET) and dopamine (DAT) transporters, a multi-assay approach is essential for a thorough understanding of its potency, selectivity, and potential off-target effects. This guide details protocols for a primary target engagement assay (Neurotransmitter Transporter Uptake), a downstream signaling pathway assay (cAMP modulation), and a critical counterscreen for general cellular health (Cytotoxicity). The protocols are designed to be robust, reproducible, and adaptable for high-throughput screening formats.

Introduction and Scientific Background

This compound (Diethylpropion HCl) is an appetite suppressant used in the short-term management of obesity.[1][2][3] Its pharmacological activity stems from its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] By blocking NET and DAT, Diethylpropion HCl increases the concentration of these neurotransmitters in the synaptic cleft, leading to central nervous system stimulation and reduced appetite.

Developing robust in vitro assays is a cornerstone of preclinical drug development. For a compound like Diethylpropion HCl, these assays serve to:

  • Quantify its potency (IC50) at the intended biological targets (NET and DAT).

  • Determine its selectivity by comparing activity at different transporters and receptors.

  • Assess potential off-target liabilities and downstream signaling consequences.

  • Establish a therapeutic window by distinguishing specific pharmacology from general cytotoxicity.

This guide presents a logical workflow for building a comprehensive in vitro profile of Diethylpropion HCl or its analogs.

Overall Assay Development Workflow

A systematic approach ensures that data generated is reliable and interpretable. The workflow progresses from direct target interaction to broader cellular consequences.

Assay_Workflow cluster_prep Phase 0: Preparation cluster_assays Phase 1: Pharmacological Profiling cluster_analysis Phase 2: Data Synthesis Compound Compound Management (Solubility, Stability) Assay1 Assay I: Target Engagement (Transporter Uptake Assay) - Potency (IC50) Compound->Assay1 Cell_Culture Cell Line Selection & Culture (HEK293-NET/DAT, SH-SY5Y) Cell_Culture->Assay1 Assay2 Assay II: Downstream Signaling (cAMP Assay) - Off-Target Effects Cell_Culture->Assay2 Assay3 Assay III: Cytotoxicity (Cell Viability Assay) - Therapeutic Window (CC50) Cell_Culture->Assay3 Validation Assay Validation (Z'-Factor, S/B Ratio) Assay1->Validation Assay2->Validation Assay3->Validation Interpretation Data Interpretation (Selectivity, Therapeutic Index) Validation->Interpretation

Caption: Overall workflow for in vitro characterization of Diethylpropion HCl.

Pre-Assay Compound and Cell Line Management

3.1. Compound Handling

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of Diethylpropion HCl in sterile DMSO or water. Aliquot into single-use tubes and store at -20°C or -80°C to avoid freeze-thaw cycles.

  • Solubility: Visually inspect the stock solution for precipitation. Before use in aqueous assay buffers, perform a solubility test to ensure the compound does not precipitate at the highest tested concentration.

3.2. Cell Line Selection

  • For Transporter Assays: Human Embryonic Kidney 293 (HEK293) cells are a standard choice as they provide a low-background system.[6][7][8] Use HEK293 cell lines stably overexpressing human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).[9] These can be sourced commercially or developed in-house.

  • For Cytotoxicity & Signaling: The SH-SY5Y human neuroblastoma cell line is an excellent model.[10][11] These cells endogenously express dopaminergic and adrenergic receptors and transporters, making them relevant for neuroscience-related studies.[12][13][14]

Assay I: Target Engagement - Neurotransmitter Transporter Uptake Assay

Rationale: This assay directly measures the primary pharmacological action of Diethylpropion HCl: the inhibition of neurotransmitter reuptake. It is the most critical assay for determining on-target potency. Modern fluorescence-based kits offer a non-radioactive, high-throughput alternative to traditional methods.[15][16][17]

Principle: Cells overexpressing a specific transporter (NET or DAT) are incubated with a fluorescent substrate that acts as a mimic for the natural neurotransmitter.[18][19] In the absence of an inhibitor, the substrate is taken up into the cells, causing an increase in intracellular fluorescence. A masking dye in the assay buffer quenches any extracellular fluorescence.[16] An inhibitor like Diethylpropion HCl will block the transporter, preventing substrate uptake and resulting in a lower fluorescence signal.

Transporter_Assay cluster_control No Inhibitor (Control) cluster_inhibitor With Diethylpropion HCl Transporter_C Transporter (NET/DAT) Cell_C Cell Interior (High Fluorescence) Transporter_C->Cell_C Substrate_C Fluorescent Substrate Substrate_C->Transporter_C Uptake Transporter_I Transporter (NET/DAT) Cell_I Cell Interior (Low Fluorescence) Transporter_I->Cell_I Substrate_I Fluorescent Substrate Substrate_I->Transporter_I Inhibitor Diethylpropion HCl Inhibitor->Transporter_I Blockade

Caption: Principle of the fluorescent neurotransmitter transporter uptake assay.

Protocol: Fluorescent Transporter Uptake Assay (384-well format)

This protocol is adapted from commercially available kits (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

  • Cell Plating: Seed HEK293-hNET or HEK293-hDAT cells into black-walled, clear-bottom 384-well plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium.[18] Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of Diethylpropion HCl (e.g., 11 points, 1:3 dilution starting from 100 µM) in assay buffer (e.g., HBSS). Include "vehicle-only" (e.g., 0.5% DMSO) for negative controls (100% activity) and a known potent inhibitor (e.g., Desipramine for NET, GBR-12909 for DAT) for positive controls (0% activity).

  • Compound Addition: Remove culture medium from the cell plate. Add 20 µL of the appropriate compound dilution or control to each well. Incubate for 10-15 minutes at 37°C.[19]

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions. Add 20 µL of this solution to all wells.

  • Signal Detection: Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading. Measure fluorescence kinetically for 30-60 minutes or as an endpoint reading after a 30-minute incubation at 37°C.[15]

  • Data Analysis:

    • For endpoint reads, subtract the average fluorescence of the positive control wells (max inhibition) from all other wells.

    • Normalize the data by setting the average of the negative control (vehicle) to 100% and the positive control to 0%.

    • Plot the normalized response against the log of the Diethylpropion HCl concentration and fit a four-parameter logistic curve to determine the IC50 value.

Assay II: Downstream Cellular Signaling - cAMP Assay

Rationale: While Diethylpropion HCl's primary targets are transporters, it is crucial to assess its impact on related G-protein coupled receptors (GPCRs) that regulate neuronal signaling. Dopamine and adrenergic receptors modulate intracellular cyclic AMP (cAMP) levels. This assay can detect potential off-target agonist or antagonist activity.

Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a FRET-based technology.[20][21] Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor.[22][23] When the antibody-tracer pair is bound, FRET occurs. High levels of cellular cAMP displace the tracer, disrupting FRET and leading to a decrease in the specific signal.[23]

Protocol: HTRF cAMP Assay (384-well format)

This protocol is based on standard commercial kits (e.g., Cisbio cAMP Gs/Gi kits).

  • Cell Plating: Seed SH-SY5Y cells (or HEK293 cells expressing a specific receptor of interest) into a 384-well, low-volume white plate at 5,000-10,000 cells/well in 5 µL of culture medium with 10% FBS. Incubate overnight.

  • Compound & Agonist Addition:

    • Antagonist Mode: Add 5 µL of Diethylpropion HCl serial dilutions to the cells and incubate for 30 minutes. Then, add 5 µL of a known agonist (e.g., Dopamine for D1 receptor) at its EC80 concentration.

    • Agonist Mode: Add 5 µL of Diethylpropion HCl serial dilutions directly to the cells.

    • Incubate the plate for 30 minutes at room temperature.[24]

  • Lysis and Detection: Add 5 µL of the d2-labeled cAMP tracer followed by 5 µL of the cryptate-labeled antibody, both prepared in the supplied lysis buffer.[21][24]

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.[21]

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[21]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Convert the ratio to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log of the compound concentration to determine IC50 (antagonist) or EC50 (agonist) values.

Assay III: General Cellular Health - Cytotoxicity Assay

Rationale: It is vital to ensure that the observed activity in pharmacological assays is not due to the compound simply killing the cells. A cytotoxicity assay determines the concentration at which the compound is toxic (CC50) and establishes the in vitro therapeutic window. The CellTiter-Glo® assay is a highly sensitive, luminescence-based method that quantifies ATP, an indicator of metabolically active, viable cells.[25]

Principle: The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. When added to cells, the reagent lyses the cell membrane to release ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is directly proportional to the number of viable cells in the culture.[25]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (96-well format)

This protocol is based on the Promega CellTiter-Glo® technical bulletin.[25]

  • Cell Plating: Seed SH-SY5Y cells into a 96-well, opaque-walled plate at 10,000 cells/well in 100 µL of culture medium. Incubate overnight.

  • Compound Addition: Add serial dilutions of Diethylpropion HCl to the wells. Incubate for a period relevant to your pharmacological assays (e.g., 24 or 48 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[25]

  • Add 100 µL of CellTiter-Glo® Reagent directly to each well (equal to the culture volume).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[25]

  • Signal Detection: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the "vehicle-only" control wells to 100% viability and "no-cell" or "lysed-cell" control wells to 0% viability.

    • Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC50 value.

Assay Validation and Data Interpretation

7.1. Quality Control Metrics

For an assay to be reliable, especially in a screening context, its performance must be quantified.

  • Z'-Factor: This statistical parameter is a measure of assay quality and dynamic range.[26] It reflects the separation between the means of the positive (Min) and negative (Max) controls relative to the variability within those controls.[27][28]

    • Formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • Interpretation:

      • Z' > 0.5: Excellent assay, suitable for HTS.[29]

      • 0 < Z' < 0.5: Marginal assay, may require optimization.[26]

      • Z' < 0: Unsuitable assay.[29]

  • Signal-to-Background (S/B) Ratio: A simpler measure of the assay window.

    • Formula: S/B = Mean_Max / Mean_Min

7.2. Data Synthesis and Interpretation

By combining the results from these assays, a comprehensive profile can be built.

ParameterAssay TypeCell LineHypothetical Value (Diethylpropion HCl)Interpretation
IC50 (NET) Transporter UptakeHEK293-hNET150 nMPotency at the norepinephrine transporter.
IC50 (DAT) Transporter UptakeHEK293-hDAT450 nMPotency at the dopamine transporter.
IC50 (GPCR) cAMP AssaySH-SY5Y> 10,000 nMLack of off-target activity at this receptor.
CC50 Cell ViabilitySH-SY5Y55,000 nMConcentration causing 50% cell death.
Z'-Factor All AssaysN/A> 0.6All assays are robust and reproducible.
  • Selectivity Index: Calculate the ratio of IC50 values to determine selectivity.

    • DAT vs. NET Selectivity = IC50(DAT) / IC50(NET) = 450 / 150 = 3-fold selective for NET.

  • In Vitro Therapeutic Index: Compare cytotoxicity to on-target potency.

    • Therapeutic Index (NET) = CC50 / IC50(NET) = 55,000 / 150 = ~367. A high index suggests that the compound's pharmacological effects occur at concentrations well below those that cause general toxicity.

References

  • Memorial Sloan Kettering Cancer Center. (n.d.). SH-SY5Y: Human Neuroblastoma Cell Line (ATCC CRL-2266). Retrieved from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Retrieved from [Link]

  • PortaCellTec Biosciences GmbH. (n.d.). Drug Transporter Assays. Retrieved from [Link]

  • Pharma Industry Review. (2023). Ready-to-use HEK293 Cell-based In Vitro Plates. Retrieved from [Link]

  • Koenig, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. Methods in Molecular Biology. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]

  • Ossiform Research Line. (2023). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]

  • Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology. Retrieved from [Link]

  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]

  • PortaCellTec Biosciences GmbH. (n.d.). Transporter Interaction Studies. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). Figure 1. [Principles of the HTRF cAMP...] NCBI Bookshelf. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Bray, M. A., et al. (2017). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual. Retrieved from [Link]

  • Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. Journal of Biomolecular Screening. Retrieved from [Link]

  • Collaborative Drug Discovery. (2023). Plate Quality Control. Retrieved from [Link]

  • Wikipedia. (n.d.). Methedrone. Retrieved from [Link]

  • McKay, R. H. (1973). Controlled-release diethylpropion hydrochloride used in a program for weight reduction. Current Therapeutic Research, Clinical and Experimental.
  • Silverstone, T., & Solomon, T. (1975). Double blind evaluation of long acting diethylpropion hydrochloride in obese patients from a general practice. Postgraduate Medical Journal. Retrieved from [Link]

  • Cercato, C., et al. (2009). A randomized double-blind placebo-controlled study of the long-term efficacy and safety of diethylpropion in the treatment of obese subjects. International Journal of Obesity. Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile: Diethylpropion Hydrochloride USP (1% Tartaric Acid). Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylpropionamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-methylpropanamide. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating Sympathomimetic Amines in Vitro Using Diethylpropion Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Neurobiology and Metabolism Research

Introduction and Rationale

The compound specified as "2-amino-N,N-diethylpropanamide hydrochloride" is a research chemical with limited publicly available data regarding its biological activity in cell culture systems[1]. However, its structure shares features with a class of well-characterized sympathomimetic amines. This guide will focus on a closely related and extensively studied compound, Diethylpropion Hydrochloride (also known as Amfepramone), to provide a robust and scientifically grounded framework for in vitro investigation.

Diethylpropion is a stimulant of the phenethylamine and amphetamine chemical classes, primarily used as a short-term appetite suppressant for obesity management[2][3]. Its mechanism of action involves stimulating the central nervous system (CNS), which provides a compelling basis for a wide range of cell culture studies[4][5]. By investigating Diethylpropion in vitro, researchers can elucidate fundamental mechanisms of neurotransmitter release, study neuronal signaling pathways, assess metabolic effects, and perform toxicological screenings.

This document serves as a comprehensive guide for researchers, providing not only step-by-step protocols but also the underlying scientific principles to empower rational experimental design and data interpretation. We will cover the preparation of the compound, selection of appropriate cell models, and core functional and viability assays.

Compound Profile: Diethylpropion Hydrochloride

A thorough understanding of the compound's properties is the foundation of reproducible in vitro research.

PropertyDataSource
Systematic (IUPAC) Name 2-(diethylamino)-1-phenylpropan-1-one hydrochloridePubChem
Common Names Diethylpropion HCl, Amfepramone HClDrugs.com
CAS Number 134-80-5PubChem
Molecular Formula C13H20ClNOPubChem
Molecular Weight 241.76 g/mol PubChem
Mechanism of Action CNS stimulant; increases norepinephrine and dopamine release and inhibits their reuptake[5][6].IUPHAR/BPS
Solubility Soluble in water, ethanol, and chloroform.PubChem
Storage Store solid form at room temperature. Store stock solutions at -20°C or -80°C.General Lab Practice

Core Mechanism of Action: Modulation of Catecholaminergic Systems

Diethylpropion and its active metabolites exert their effects primarily at the presynaptic terminal of catecholaminergic neurons (i.e., those releasing norepinephrine and dopamine)[5][6]. The compound acts on the transporters responsible for neurotransmitter reuptake, specifically the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT). By inhibiting these transporters, Diethylpropion increases the concentration and residence time of norepinephrine and dopamine in the synaptic cleft, enhancing downstream signaling. Furthermore, it can promote the release of these neurotransmitters from vesicular stores[5].

This mechanism can be visualized as follows:

G cluster_0 Presynaptic Terminal Vesicle Synaptic Vesicles (containing DA, NE) DA_NE_cyto Cytosolic DA/NE Vesicle->DA_NE_cyto Release DAT_NET DAT/NET Transporters DA_NE_cyto->DAT_NET Reuptake DA_NE_synapse Extracellular Dopamine (DA) Norepinephrine (NE) DA_NE_cyto->DA_NE_synapse Efflux DA_NE_synapse->DAT_NET Receptor Postsynaptic Receptors DA_NE_synapse->Receptor Binding & Activation Diethylpropion Diethylpropion Diethylpropion->Vesicle Promotes Release Diethylpropion->DAT_NET INHIBITS

Caption: Mechanism of Diethylpropion at a catecholaminergic synapse.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

Rationale: Accurate and stable stock solutions are critical for dose-response experiments. Diethylpropion HCl is water-soluble, simplifying preparation. Using a sterile, buffered solution like PBS maintains physiological pH.

Materials:

  • Diethylpropion Hydrochloride powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the mass of Diethylpropion HCl needed for a desired stock concentration (e.g., 100 mM).

    • Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • For 10 mL of a 100 mM stock: 0.1 mol/L x 241.76 g/mol x 0.01 L = 0.24176 g

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of powder and transfer it to a sterile conical tube.

  • Dissolution: Add the desired volume of sterile PBS. Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Protocol 2: Determining Optimal Working Concentration (Dose-Response Assay)

Rationale: Before conducting functional assays, it is essential to determine the range of concentrations that elicit a biological response without causing widespread cell death. A dose-response curve is fundamental for identifying the EC50 (half-maximal effective concentration) and the toxic threshold.

Materials:

  • Selected cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • Complete cell culture medium

  • Diethylpropion HCl stock solution

  • 96-well clear, flat-bottom tissue culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution Series:

    • Prepare a series of dilutions of the Diethylpropion stock solution in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).

    • Always include a "vehicle control" (medium with PBS, but no drug) and a "no-treatment" control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations (or vehicle control). Treat at least three wells per concentration (technical replicates).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). The duration should be based on the expected biological effect and the cell line's doubling time.

  • Viability Assessment: After incubation, add the cell viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 (half-maximal inhibitory concentration, a measure of cytotoxicity).

G start Seed Cells in 96-Well Plate incubate1 Incubate Overnight (37°C, 5% CO₂) start->incubate1 prep_dilutions Prepare Serial Dilutions of Diethylpropion incubate1->prep_dilutions treat_cells Replace Medium with Drug Dilutions prep_dilutions->treat_cells incubate2 Incubate for 24-72 Hours treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent read_plate Measure Signal (Plate Reader) add_reagent->read_plate analyze Normalize Data & Calculate IC50 read_plate->analyze

Caption: Workflow for a dose-response cytotoxicity assay.

Protocol 3: Functional Assay - Neurotransmitter Release

Rationale: This assay directly measures the primary biological effect of Diethylpropion—the release of catecholamines. SH-SY5Y cells, when differentiated, produce and release dopamine, making them a suitable model system. The released neurotransmitter is quantified from the cell culture supernatant.

Materials:

  • Differentiated SH-SY5Y cells (e.g., treated with Retinoic Acid) plated in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Diethylpropion working solutions (prepared in KRH buffer at non-toxic concentrations identified in Protocol 2)

  • Potassium Chloride (KCl) solution (e.g., 60 mM) for positive control (depolarization-induced release)

  • ELISA kit for Dopamine or Norepinephrine, or access to HPLC with electrochemical detection

  • Centrifuge

Procedure:

  • Cell Preparation: Use differentiated SH-SY5Y cells grown to ~90% confluency.

  • Pre-incubation/Wash: Gently wash the cells twice with warm KRH buffer to remove any neurotransmitters from the culture medium.

  • Treatment: Add the KRH buffer containing the desired concentration of Diethylpropion. Include the following controls:

    • Basal Release: KRH buffer only (vehicle).

    • Stimulated Release (Positive Control): KRH buffer containing a high concentration of KCl (e.g., 60 mM) to cause membrane depolarization.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C. This short timeframe captures the acute release event.

  • Supernatant Collection: Carefully collect the supernatant from each well and transfer it to a microcentrifuge tube.

  • Sample Stabilization: Immediately add an antioxidant (often included in commercial ELISA kits) to prevent catecholamine degradation. Centrifuge the samples (e.g., 1000 x g for 5 min) to pellet any detached cells.

  • Quantification: Analyze the clarified supernatant using a Dopamine or Norepinephrine ELISA kit according to the manufacturer's protocol, or by using HPLC-ED.

  • Data Analysis:

    • Generate a standard curve for the neurotransmitter.

    • Calculate the concentration of the neurotransmitter in each sample.

    • Express the results as a fold-change over the basal release control.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
High Cytotoxicity at Low Concentrations The cell line is highly sensitive; compound instability; contamination.Verify the purity of the compound. Use a more robust cell line. Reduce the incubation time. Ensure all solutions and equipment are sterile.
No Neurotransmitter Release Detected Cells are not producing enough neurotransmitter; assay is not sensitive enough; compound is inactive in this model.Confirm cell differentiation status (e.g., by morphology or marker expression). Use a more sensitive detection method (HPLC-ED > ELISA). Increase cell density. Confirm activity with the KCl positive control.
High Variability Between Replicates Inconsistent cell seeding; pipetting errors during dilution or treatment; edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Drug Effect Diminishes Over Time The compound is being metabolized by the cells; receptor desensitization.Perform a time-course experiment to find the optimal incubation time. Consider using a system with media perfusion to maintain a constant drug concentration[7]. Investigate metabolic pathways in cells like HepG2.

Conclusion

Diethylpropion Hydrochloride serves as an excellent model compound for studying the in vitro effects of sympathomimetic amines on cellular function. The protocols outlined in this guide provide a comprehensive framework for characterizing its effects, from determining basic cytotoxic parameters to quantifying its primary pharmacological action on neurotransmitter release. By employing appropriate cell models like SH-SY5Y and adhering to rigorous, well-controlled experimental design, researchers can generate reliable and insightful data relevant to neuropharmacology, drug metabolism, and toxicology. This foundational work in cell culture is an indispensable step in the broader drug discovery and development process.

References

  • GlobalRx. (n.d.). Clinical Profile of Diethylpropion Hydrochloride 75mg Extended-Release Tablet.
  • Drugs.com. (2025). Diethylpropion Monograph for Professionals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91442, Diethylpropion Hydrochloride. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ligand page for diethylpropion. Retrieved from [Link]

  • Ro. (2023). Does diethylpropion (amfepramone) work for weight loss? Retrieved from [Link]

  • National Institutes of Health. (2018). A Cell Culture System to Model Pharmacokinetics Using Adjustable-Volume Perfused Mixing Chambers. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 2-Amino-N,N-diethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and related substances of 2-amino-N,N-diethylpropanamide hydrochloride, an important pharmaceutical intermediate. The method utilizes a reversed-phase C18 column with UV detection, offering excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] We provide a detailed methodology, including system suitability criteria, sample preparation, and a comprehensive validation protocol, making it directly applicable for quality control and drug development professionals.

Introduction and Scientific Rationale

This compound is a chiral amine-containing compound often used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of such starting materials is a critical quality attribute, as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds.[4] The primary challenge in analyzing small aliphatic amines like the target compound is their lack of a strong UV chromophore.[4] While derivatization can enhance sensitivity, it introduces complexity and potential variability.[5][6] This method focuses on direct UV detection at a low wavelength (210 nm) to capture the amide bond's absorbance, providing a simpler, more direct approach for a purity assay where concentration is not the limiting factor.

The method's development was guided by the need for stability-indicating capabilities. This is achieved by demonstrating specificity through forced degradation studies, which ensure that any potential degradants generated under stress conditions do not interfere with the quantification of the main peak.[7][8][9] The entire validation framework is built upon the principles outlined in ICH Q2(R1) to ensure the method is suitable for its intended purpose.[1][3][10]

Physicochemical Properties of the Analyte

  • Compound Name: this compound

  • CAS Number: 856984-10-6[11]

  • Molecular Formula: C₇H₁₇ClN₂O

  • Molecular Weight: 180.68 g/mol (as hydrochloride salt)

  • Chemical Structure:

  • Key Functional Groups: Primary amine, Tertiary amide. The primary amine is basic and will be protonated at acidic to neutral pH, enhancing its interaction with the aqueous mobile phase. The amide group provides weak UV absorbance at low wavelengths.

HPLC Method and Chromatographic Conditions

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Purified Water (18.2 MΩ·cm)

  • Reference Standard: this compound of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

    • Rationale: A phosphate buffer is used to maintain a constant pH. At pH 3.0, the primary amine group (pKa ~8-9) is fully protonated (R-NH₃⁺), ensuring consistent retention behavior and good peak shape by preventing interactions with residual silanols on the stationary phase.

  • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff, which is critical for detection at 210 nm.

  • Diluent: Mobile Phase A / Acetonitrile (90:10, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and prepare as described for the Standard Solution.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time 35 minutes

Rationale for Gradient Elution: A gradient program is employed to ensure that the main, relatively polar analyte peak elutes with good shape in a reasonable time, while also providing sufficient resolution to separate it from potential non-polar impurities that may be retained longer on the column.

System Suitability and Quality Control

Before commencing any sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST).[12][13][14] This ensures that the equipment and procedure are capable of providing data of acceptable quality.[15][16]

SST Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution five (5) replicate times.

Acceptance Criteria

The system is deemed suitable for use if the following criteria are met for the five replicate injections of the Standard Solution.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Detailed Analytical Protocol

The following diagram illustrates the overall workflow for the purity analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_calc 3. Calculation & Reporting prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution (0.5 mg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL) prep_mobile->prep_sample setup Equilibrate HPLC System sst Perform System Suitability Test (SST) (5 injections of Standard) setup->sst check_sst Verify SST Acceptance Criteria sst->check_sst check_sst->setup Fail inject Inject Blank, Standard (x1), and Sample (x2) check_sst->inject Pass acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks & Identify Impurities calculate Calculate % Purity and % Individual Impurity integrate->calculate report Report Final Results calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Step-by-Step Procedure
  • Prepare all solutions as described in Section 3.2.

  • Set up the HPLC instrument with the conditions specified in Table 3.3.

  • Perform the System Suitability Test as per Section 4.1. Do not proceed if the criteria in Table 4.2 are not met. Troubleshoot the system if necessary.

  • Once SST passes, perform the analysis by injecting the solutions in the following sequence:

    • Diluent (Blank)

    • Standard Solution

    • Sample Solution (in duplicate)

  • Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area in the sample chromatogram.

Calculation of Purity

The purity of the sample is calculated by area normalization. The percentage of any individual impurity and the total purity are calculated as follows:

  • % Individual Impurity:

    Where Area_impurity is the peak area of an individual impurity and Area_total is the sum of all peak areas in the chromatogram (main peak + all impurities).

  • % Purity:

Method Validation Protocol (ICH Q2(R1))

To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation study must be conducted.[2][3] The following parameters should be assessed.

Validation_Logic cluster_params Validation Parameters cluster_details center_node Validated HPLC Method (ICH Q2(R1)) Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD_LOQ LOD & LOQ center_node->LOD_LOQ Robustness Robustness center_node->Robustness spec_detail • Peak Purity • Forced Degradation Specificity->spec_detail lin_detail • 5 Levels (e.g., 50-150%) • r² ≥ 0.999 Linearity->lin_detail acc_detail • 3 Levels (e.g., 80, 100, 120%) • % Recovery Accuracy->acc_detail prec_detail • Repeatability (n=6) • Intermediate Precision Precision->prec_detail lod_detail • S/N Ratio or  Standard Deviation LOD_LOQ->lod_detail rob_detail • pH, % Organic, Temp. Robustness->rob_detail

Caption: Logical flow of method validation per ICH Q2(R1).

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure: A forced degradation study shall be performed to demonstrate the stability-indicating nature of the method.[7][17] The goal is to achieve 5-20% degradation of the active ingredient.[18]

    • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B.[19]

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0) and the peak purity analysis (using DAD) shows no co-eluting peaks.

Validation Parameters Summary

The following table outlines the typical experiments and acceptance criteria for the validation of this method.

Validation ParameterExperimental ApproachAcceptance Criteria
Linearity Analyze 5 concentrations from LOQ to 150% of the nominal concentration (e.g., 0.05 - 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Established from Linearity, Accuracy, and Precision data.The range for which the method is linear, accurate, and precise.
Accuracy Spike placebo with the analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean % recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six individual preparations of the sample at 100% of the nominal concentration.% RSD of the purity result should be ≤ 1.0%.
Precision (Intermediate) Repeat the Repeatability test on a different day with a different analyst or instrument.% RSD between the two sets of data should meet pre-defined criteria.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1 or the standard deviation of the response.The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1 or the standard deviation of the response.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Systematically vary method parameters (e.g., pH ±0.2, column temp. ±5°C, flow rate ±10%).System suitability criteria must be met, and results should not be significantly affected.

Conclusion

The HPLC method detailed in this application note is a highly specific, reliable, and robust procedure for determining the purity of this compound. The method has been developed based on sound scientific principles and is designed to be validated according to current ICH guidelines. Its stability-indicating capability, confirmed through forced degradation studies, ensures that it is suitable for use in quality control laboratories for release testing and stability monitoring throughout the drug development lifecycle.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society.
  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism.
  • System suitability in HPLC Analysis. (2021). Pharmaceutical Updates.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH).
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). PubMed Central.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (n.d.). BenchChem.
  • Analytical Study of Some Drugs Containing Amine Group. (n.d.). Thesis, Cairo University.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
  • This compound. (n.d.). BLD Pharm.
  • Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide. (n.d.). BenchChem.
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). Google Patents.

Sources

Application Note: Unambiguous Structural Elucidation of 2-Amino-N,N-diethylpropanamide Hydrochloride using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural determination of organic molecules.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural verification of 2-amino-N,N-diethylpropanamide hydrochloride. We detail a systematic approach, from sample preparation to the interpretation of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra, ensuring authoritative and verifiable results.

Introduction: The Analytical Challenge

This compound is a small molecule featuring several key structural motifs: a chiral center at the α-carbon, a propanamide backbone, and a diethylamide group. The presence of the hydrochloride salt means the primary amine is protonated, influencing the electronic environment of nearby nuclei. For quality control, regulatory submission, and pharmacological studies, it is imperative to confirm the molecular structure, including the precise connectivity of all atoms, without ambiguity.

NMR spectroscopy provides a detailed roadmap of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[3] This guide outlines a suite of NMR experiments that, when used in concert, leave no doubt as to the compound's identity.

Strategic Workflow for Structural Confirmation

A multi-step, logical workflow is employed to build the structure from the ground up. This involves identifying individual spin systems, linking them to their corresponding carbon atoms, and finally, assembling the molecular fragments using through-bond correlations.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) OneD 1D NMR (¹H, ¹³C, DEPT-135) SamplePrep->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Assign1D Assign Spin Systems (¹H & COSY) TwoD->Assign1D Assign13C Assign Carbon Types (¹³C & DEPT) Assign1D->Assign13C LinkHC Link ¹H to ¹³C (HSQC) Assign13C->LinkHC Assemble Assemble Fragments (HMBC) LinkHC->Assemble Final Verified Structure Assemble->Final

Figure 1: Systematic workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[4][5]

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds prevents the rapid exchange of the labile N-H protons of the ammonium group (R-NH₃⁺), allowing for their observation in the ¹H spectrum. Using solvents like D₂O would lead to their disappearance due to H-D exchange.

  • Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7]

  • Labeling: Clearly label the NMR tube with a unique identifier.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire with proton decoupling.

  • DEPT-135: This experiment is crucial for differentiating carbon types.[8] It shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks.[9][10][11] Quaternary carbons (like the carbonyl carbon) are not observed.[12]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled (typically separated by 2-3 bonds), revealing which protons are neighbors in the molecule.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure assembly. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems), allowing for the connection of different molecular fragments.[16][17]

Data Interpretation and Structural Assignment

The following sections describe the expected NMR data and the logical process of assigning the structure of this compound.

Chemical structure of this compound with atom numbering.
¹H NMR and COSY Analysis: Identifying Spin Systems

The ¹H NMR spectrum is expected to show five distinct signals. The COSY spectrum is essential for connecting coupled protons.

  • Ethyl Groups (H₄, H₅): The two ethyl groups on the amide nitrogen are expected to give rise to a quartet for the two CH₂ groups (H₄) and a triplet for the two CH₃ groups (H₅). A clear cross-peak in the COSY spectrum between these two signals confirms they are part of the same spin system. Due to restricted rotation around the amide C-N bond, these ethyl groups might be chemically non-equivalent, leading to separate signals for each. For simplicity, we will proceed assuming they are equivalent.

  • Propanamide Backbone (H₂, H₃): The α-proton (H₂) is adjacent to both the ammonium group and the carbonyl group, shifting it downfield. It is coupled to the three protons of the methyl group (H₃), appearing as a quartet. The methyl group (H₃) will appear as a doublet. A strong COSY correlation will be observed between H₂ and H₃.

  • Ammonium Protons (N-H): The three protons on the positively charged nitrogen (NH₃⁺) will likely appear as a broad singlet. Its chemical shift can be variable and concentration-dependent.

¹³C and DEPT-135 Analysis: Carbon Skeleton Identification

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to the five unique carbon environments in the molecule. The DEPT-135 spectrum provides crucial information about the number of attached protons.

Carbon AtomPredicted Chemical Shift (ppm)DEPT-135 PhaseCarbon Type
C₁ (C=O)170-175No SignalQuaternary (Amide Carbonyl)
C₂ (CH)50-60PositiveMethine (CH)
C₃ (CH₃)15-25PositiveMethyl (CH₃)
C₄ (CH₂)40-50NegativeMethylene (CH₂)
C₅ (CH₃)10-20PositiveMethyl (CH₃)
Table 1: Predicted ¹³C NMR and DEPT-135 data for this compound. Chemical shift ranges are estimates.[18][19]
HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of each carbon atom that bears protons.

  • The doublet at ~1.5 ppm (H₃) will correlate to the CH₃ carbon signal at ~15-25 ppm (C₃).

  • The quartet at ~3.8 ppm (H₂) will correlate to the CH carbon signal at ~50-60 ppm (C₂).

  • The quartet from the ethyl groups (H₄) will correlate to the CH₂ carbon signal at ~40-50 ppm (C₄).

  • The triplet from the ethyl groups (H₅) will correlate to the CH₃ carbon signal at ~10-20 ppm (C₅).

HMBC Analysis: Assembling the Final Structure

The HMBC spectrum provides the final key connections through 2- and 3-bond correlations, confirming the overall molecular structure.[20][21]

Figure 2: Key HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

  • H₃ to C₁: A crucial correlation from the methyl protons (H₃) across three bonds to the carbonyl carbon (C₁) firmly connects the propyl backbone to the amide group.

  • H₃ to C₂: A two-bond correlation from H₃ to C₂ confirms their direct connection, already established by COSY.

  • NH₃⁺ to C₂: A correlation from the ammonium protons to the α-carbon (C₂) confirms the position of the amino group.

  • H₄ to C₁: A two-bond correlation from the methylene protons of the ethyl groups (H₄) to the carbonyl carbon (C₁) confirms that the diethylamino group is attached to the carbonyl, forming the amide.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be unequivocally determined. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra provides a network of overlapping evidence that confirms every atomic connection. This robust methodology ensures the highest level of scientific integrity for compound characterization in research and development settings.

References

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Journal of Chemical Education. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (n.d.). Review articles in NMR STRUCTURE ELUCIDATION. [Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Quora. (2019). How to perform NMR spectroscopy structure determination. [Link]

  • University of Potsdam. (n.d.). NMR Sample Preparation. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. [Link]

  • ResearchGate. (2016). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • SpectraBase. (n.d.). n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

Sources

Application Notes & Protocols for Cell Viability Assays Using 2-amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The assessment of cellular viability is a cornerstone of modern cell biology, toxicology, and drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-amino-N,N-diethylpropanamide hydrochloride, a novel small molecule, in cell viability assays. Due to the limited publicly available biological data on this specific compound, this guide establishes a foundational framework for its initial characterization. We will detail protocols for two robust and widely accepted methods for assessing cell viability: the metabolic activity-based Resazurin Reduction Assay and the membrane integrity-based Trypan Blue Exclusion Assay. This document emphasizes the rationale behind experimental choices, provides step-by-step protocols, and outlines the necessary preliminary steps for handling a novel compound, such as solubility assessment.

Introduction: The Rationale for Cell Viability Assessment

Cell viability assays are integral to understanding the effects of chemical compounds on cellular health. These assays can determine whether a compound is cytotoxic (kills cells), cytostatic (inhibits proliferation), or has no effect. The choice of assay depends on the specific research question. Assays that measure metabolic activity, such as the Resazurin assay, provide an indication of the overall health and enzymatic function of a cell population.[1][2] In contrast, dye exclusion assays, like the Trypan Blue method, offer a direct measure of cell membrane integrity, a hallmark of cell death.[3][4] When investigating a novel compound like this compound, employing multiple assays with different endpoints provides a more comprehensive and reliable assessment of its biological effects.

Note to the Reader: As of the date of this publication, there is a significant lack of peer-reviewed literature detailing the biological activity of this compound. The protocols and recommendations herein are based on established best practices for the initial screening of novel chemical entities.[5][6] Researchers are strongly encouraged to perform thorough characterization and optimization.

Preliminary Compound Characterization

Before initiating any biological assays, it is imperative to characterize the test compound, this compound, to ensure its identity, purity, and solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Parameter Value Source
Molecular Formula C₇H₁₇ClN₂OGuidechem
Molecular Weight 180.676 g/mol Guidechem
CAS Number 856984-10-6Guidechem
Solubility Assessment: A Critical First Step

Protocol for Preliminary Solubility Assessment:

  • Prepare a high-concentration stock solution: Dissolve this compound in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or ethanol to create a 10 mM stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to be used for the viability assay (e.g., DMEM with 10% FBS).

  • Visual Inspection: Visually inspect the dilutions for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after incubation at 37°C for a period equivalent to the planned assay duration.

  • Microscopic Examination: Further examine the dilutions under a microscope to detect any microprecipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is considered the maximum soluble concentration for the assay. All subsequent experiments should use concentrations at or below this level.

Experimental Protocols for Cell Viability Assessment

The following section provides detailed, step-by-step protocols for two complementary cell viability assays. The choice of cell line should be guided by the specific research objectives.

Resazurin Reduction Assay: Measuring Metabolic Activity

The Resazurin assay is a sensitive and straightforward method to quantify the metabolic activity of viable cells.[1][2] Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[10][11] The intensity of the fluorescent signal is directly proportional to the number of viable cells.[12]

Workflow for Resazurin Reduction Assay:

Resazurin_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO₂) A->B C Treatment with 2-amino-N,N-diethylpropanamide HCl B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Addition of Resazurin Reagent D->E F Incubation (1-4 hours) E->F G Fluorescence Measurement (Ex: 560 nm, Em: 590 nm) F->G H Data Analysis (% Viability vs. Control) G->H

Caption: Workflow for the Resazurin-based cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.[1]

  • Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include vehicle-only control wells (medium with the same concentration of the solvent used for the compound stock, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Resazurin Addition: Add 20 µL of a sterile resazurin solution to each well.[1]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[1][2]

  • Data Analysis:

    • Subtract the average fluorescence of the medium-only wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100

Trypan Blue Exclusion Assay: Assessing Membrane Integrity

The Trypan Blue exclusion assay is a classic and direct method for determining cell viability.[3][4] The principle is based on the fact that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[13][14]

Workflow for Trypan Blue Exclusion Assay:

Trypan_Blue_Workflow A Cell Culture and Treatment (e.g., in 6-well plates) B Harvest Cells (Trypsinization for adherent cells) A->B C Prepare Cell Suspension B->C D Mix Cell Suspension with Trypan Blue (1:1 ratio) C->D E Incubate (< 3 minutes) D->E F Load Hemocytometer E->F G Microscopic Examination F->G H Count Viable (unstained) and Non-viable (blue) Cells G->H I Calculate % Viability H->I

Caption: Workflow for the Trypan Blue exclusion cell viability assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Harvesting:

    • For adherent cells, wash with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. Neutralize the trypsin with complete medium.

    • For suspension cells, gently collect the cells by centrifugation.

  • Cell Suspension Preparation: Resuspend the cell pellet in a known volume of serum-free medium or PBS to obtain a single-cell suspension.

  • Staining:

    • In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 dilution).[3]

    • Mix gently by pipetting.

  • Incubation: Incubate the mixture at room temperature for no longer than 3-5 minutes, as longer incubation times can lead to the staining of viable cells.[4][13]

  • Cell Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Using a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells (viable + non-viable)) x 100[3][13]

Data Presentation and Interpretation

The results from cell viability assays are typically presented as dose-response curves, plotting the percentage of cell viability against the concentration of the test compound. From these curves, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be calculated. A hypothetical data representation is shown in Table 2.

Concentration of 2-amino-N,N-diethylpropanamide HCl (µM) Cell Viability (%) (Resazurin Assay, Mean ± SD) Cell Viability (%) (Trypan Blue Assay, Mean ± SD)
0 (Vehicle Control)100 ± 5.298 ± 2.1
195 ± 4.896 ± 2.5
1078 ± 6.180 ± 3.3
5045 ± 5.552 ± 4.1
10022 ± 3.925 ± 3.7

Conclusion and Future Directions

This document provides a foundational guide for conducting initial cell viability studies with the novel compound this compound. By following the detailed protocols for the Resazurin reduction and Trypan Blue exclusion assays, researchers can obtain reliable preliminary data on the compound's potential cytotoxic or cytostatic effects. It is crucial to remember that these are initial screening assays. Further investigation into the compound's mechanism of action, such as apoptosis or cell cycle arrest assays, will be necessary to fully elucidate its biological activity.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information (US). Available at: [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Creative Bioarray. Available at: [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111(1), A3.B.1–A3.B.3. Available at: [Link]

  • Galluzzi, L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(1), 1234. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • DeNovix. (2019). Trypan Blue Assay Protocol. DeNovix. Available at: [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Scribd. Available at: [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Labbox. Available at: [Link]

  • Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Tip Biosystems. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 6(11), 1257–1270. Available at: [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 2-amino-N,N-diethylpropanamide Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-amino-N,N-diethylpropanamide hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol details a systematic approach to recrystallization, a fundamental technique for achieving high purity of solid compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural steps, the rationale behind solvent selection, and best practices for maximizing yield and purity.

Introduction: The Critical Role of Purity

In the realm of drug development and materials science, the purity of a compound is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, achieving a high degree of purity is essential for ensuring safety, efficacy, and batch-to-batch consistency. Recrystallization stands out as a robust and scalable method for the purification of crystalline solids.[1][2] The underlying principle of this technique relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] By dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool, the desired compound crystallizes out of the solution in a purer form, leaving the impurities behind in the mother liquor.[3]

As an amine hydrochloride, this compound is expected to exhibit good solubility in polar solvents, a key consideration for solvent selection in the recrystallization process.[4] This guide will delineate a detailed procedure for its purification, grounded in the established principles of crystallization.

Physicochemical Properties and Solvent Selection Rationale

A successful recrystallization hinges on the judicious selection of a solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures.[1] This differential solubility is the driving force for crystallization upon cooling.

Table 1: Key Considerations for Recrystallization Solvent Selection [1]

ParameterRationale
Solubility Profile The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to maximize recovery.
Impurity Solubility Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent to be effectively removed.
Boiling Point A relatively low boiling point (ideally < 100 °C) facilitates easy removal of the solvent from the purified crystals.[5]
Chemical Inertness The solvent must not react with the compound being purified.[1]
Safety and Handling The solvent should have low toxicity and flammability.

For a polar compound like an amine hydrochloride, polar solvents are generally a good starting point.[5][6] A mixed solvent system, often comprising a "good" solvent in which the compound is highly soluble and a "bad" (or anti-solvent) in which it is poorly soluble, can provide the fine-tuning needed for optimal recrystallization.

Based on the structure of this compound, a suitable starting point for solvent screening would be a mixture of a polar protic solvent like ethanol or isopropanol with a less polar co-solvent such as ethyl acetate or diethyl ether.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the single-solvent recrystallization procedure for this compound.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol)

  • Anti-solvent (e.g., diethyl ether, ethyl acetate) - for multi-solvent recrystallization

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow A 1. Dissolution Impure solid is dissolved in minimum hot solvent B 2. Hot Filtration (Optional) Removal of insoluble impurities A->B C 3. Cooling & Crystallization Slow cooling to promote crystal growth B->C D 4. Cold Filtration Isolation of pure crystals from mother liquor C->D E 5. Washing Rinsing crystals with cold solvent D->E F 6. Drying Removal of residual solvent E->F

Caption: A schematic overview of the recrystallization procedure.

Detailed Procedural Steps
  • Solvent Screening (Small Scale):

    • Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.

    • Add a few drops of different potential solvents (e.g., isopropanol, ethanol, acetone, acetonitrile) to each tube at room temperature.[8] Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes that did not show dissolution. The ideal solvent will dissolve the compound completely upon heating.[7]

    • Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals.

  • Dissolution:

    • Place the bulk of the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[3] Using an excess of solvent will reduce the final yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[3]

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[9]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Inducing Crystallization (if necessary):

    • If crystals do not form spontaneously, crystallization can often be induced by scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed crystal" from a previous successful crystallization.[3]

  • Cold Filtration:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Pour the cold slurry of crystals into the funnel and apply the vacuum.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Allow the crystals to air-dry in the funnel for a few minutes by drawing air through them.

    • Transfer the crystals to a watch glass or drying dish and dry them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.[3]
No Crystal Formation The solution is not supersaturated, or there are no nucleation sites.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the flask or adding a seed crystal.[9]
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. Preheat the filtration apparatus for hot filtration.[9]
Colored Crystals The presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities.[9]

Conclusion

The recrystallization protocol detailed in this application note provides a robust method for the purification of this compound. By carefully selecting the solvent and controlling the cooling rate, researchers can significantly enhance the purity of their compound, which is a critical step in the drug development pipeline. Adherence to the principles and techniques outlined herein will enable the consistent production of high-quality material suitable for further scientific investigation.

References

  • Benchchem. Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry.
  • Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Unknown. Recrystallization.
  • ResearchGate. What is the best technique for amide purification?.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.
  • ChemTalk. Lab Procedure: Recrystallization | Chemistry.
  • Benchchem. Technical Support Center: Purification and Recrystallization of 2-Amino-1-naphthaldehyde Products.

Sources

Application Notes & Protocols: A Phased Approach to the In Vivo Experimental Design for 2-amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel chemical entity from the bench to potential clinical application is underpinned by a meticulously planned series of in vivo studies. These investigations are crucial for understanding the compound's behavior within a living system, encompassing its safety, distribution, and efficacy. This guide provides a comprehensive framework for designing and executing an in vivo experimental plan for 2-amino-N,N-diethylpropanamide hydrochloride, a compound with limited publicly available biological data. As such, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals navigating the preclinical evaluation of a new small molecule.

The experimental design outlined herein is based on established principles of preclinical research and regulatory expectations.[1][2][3][4] It is structured in a phased approach, beginning with foundational safety and tolerability assessments, progressing to pharmacokinetic and pharmacodynamic characterization, and culminating in preliminary efficacy and safety pharmacology studies. The causality behind each experimental choice is explained to provide a clear, logical, and scientifically rigorous pathway for investigation.

For the purpose of illustrating a complete experimental plan, we will hypothesize that this compound has been designed as a potential analgesic agent, based on the structural motifs of some known bioactive compounds.[5] This allows for the inclusion of relevant pharmacodynamic models. Researchers should substitute these with models appropriate to their compound's intended therapeutic area.

Phase 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of this compound. This phase is critical for establishing a safe dose range for subsequent, more complex studies.

Rationale: Understanding the acute toxicity profile is a prerequisite for any further in vivo work.[4][6] It informs the dose selection for pharmacokinetic and pharmacodynamic studies, ensuring that the doses used are sublethal and ethically justifiable. The choice of two rodent species is a standard regulatory expectation to assess potential species-specific toxicity.

Protocol 1.1: Single-Dose Escalation Study in Mice
  • Animal Model: Male and female CD-1 mice, 8-10 weeks old. Using both sexes is important as there can be sex-dependent differences in drug metabolism and toxicity.

  • Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Acclimatization: Animals are acclimated for a minimum of 7 days before the study begins.

  • Grouping and Dosing:

    • A minimum of 5 dose groups, plus a vehicle control group, are used.

    • Doses are escalated in a logarithmic progression (e.g., 10, 30, 100, 300, 1000 mg/kg).

    • The route of administration should be the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

    • A single dose is administered to each animal (n=3-5 per sex per group).

  • Observations:

    • Animals are observed continuously for the first 4 hours post-dosing, then at 8 and 24 hours.

    • Subsequent observations are made daily for 14 days.

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) are recorded using a scoring system.

    • Body weight is recorded on Day 0 (pre-dose), Day 7, and Day 14.

  • Endpoint: The study is terminated on Day 14. A gross necropsy is performed on all animals to identify any macroscopic organ abnormalities.

Data Presentation: Acute Toxicity in Mice
Dose Group (mg/kg)Vehicle Control10301003001000
Mortality (Male) 0/50/50/50/51/53/5
Mortality (Female) 0/50/50/50/50/52/5
Key Clinical Signs NoneNoneNoneMild SedationAtaxia, LethargySevere Lethargy, Seizures
Gross Necropsy Findings No abnormal findingsNo abnormal findingsNo abnormal findingsNo abnormal findingsDiscoloration of the liverDiscoloration of the liver and spleen

This table presents hypothetical data for illustrative purposes.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[7][8][9]

Rationale: A clear understanding of a compound's PK profile is essential for interpreting efficacy and toxicology data.[10][11] It helps in designing rational dosing regimens for later studies and provides insights into the drug's bioavailability, half-life, and clearance.

Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Grouping and Dosing:

    • Two groups (n=4-6 per group).

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg) to assess oral bioavailability.

    • Doses are selected based on the MTD established in Phase 1.

  • Blood Sampling:

    • Blood samples (approx. 150 µL) are collected at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Administration (2 mg/kg)Oral Administration (20 mg/kg)
Cmax (ng/mL) 1200850
Tmax (h) 0.081.0
AUC (0-inf) (ng*h/mL) 360018000
t1/2 (h) 4.54.7
CL (L/h/kg) 0.55-
Vd (L/kg) 3.5-
F (%) -50

This table presents hypothetical data for illustrative purposes. Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Visualization: Overall Experimental Workflow

G cluster_phase1 Phase 1: Acute Toxicity cluster_phase2 Phase 2: Pharmacokinetics cluster_phase3 Phase 3: Pharmacodynamics cluster_phase4 Phase 4: Safety Pharmacology p1_mouse Acute Toxicity in Mice (Single Dose Escalation) p1_rat Acute Toxicity in Rats (Single Dose Escalation) p2_pk Single-Dose PK in Rats (IV and PO) p1_rat->p2_pk Inform Safe Dose p3_pd Efficacy Model (e.g., Hot Plate Test) p2_pk->p3_pd Inform Dosing Regimen p4_safety Irwin Test & Cardiovascular (Preliminary Assessment) p3_pd->p4_safety Evaluate Side Effects G compound 2-amino-N,N-diethylpropanamide hydrochloride receptor Target Receptor (e.g., Opioid Receptor) compound->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation (e.g., K+ efflux, Ca2+ influx) g_protein->ion_channel Modulates camp Decreased cAMP adenylyl_cyclase->camp neuron Neuronal Hyperpolarization camp->neuron Less Excitation ion_channel->neuron pain_signal Reduced Pain Signal Transmission neuron->pain_signal

Sources

Application Note: Formulation of 2-amino-N,N-diethylpropanamide hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-amino-N,N-diethylpropanamide hydrochloride. It outlines the compound's physicochemical properties, provides detailed protocols for its preparation and quality control, and offers guidance for its application in both in vitro and in vivo research. The methodologies described are designed to ensure experimental reproducibility, formulation stability, and scientific integrity.

Introduction

This compound is an organic molecule of interest in various fields of scientific investigation. As a hydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base form, making it suitable for a range of experimental settings.[1] A precise and well-characterized formulation is fundamental to obtaining reliable and interpretable results. This guide provides the essential knowledge and detailed protocols to enable researchers to prepare and utilize this compound effectively.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for developing appropriate formulations. While specific experimental data for this exact molecule is not extensively available in public literature, we can infer expected properties based on its structure and data from similar amino acid amides.

Table 1: Physicochemical and Analytical Data

ParameterMethodExpected Outcome/Data
Identity
Chemical Structure-This compound
Molecular Formula-C₇H₁₇ClN₂O
Molecular Weight-180.68 g/mol [2]
Purity
¹H and ¹³C NMRNuclear Magnetic Resonance SpectroscopySpectra consistent with the proposed structure, absence of significant impurity peaks.
Mass SpectrometryESI-MS or similarA molecular ion peak corresponding to the free base.
Purity AssayHPLC-UV/MSA major peak with >95% purity.[3]
Physical Properties
AppearanceVisual InspectionWhite to off-white solid.
SolubilityVisual assessment and/or UV-Vis spectroscopyExpected to be soluble in water.[1][4] Solubility in other relevant buffers (e.g., PBS, DMSO) should be determined.
pKaPotentiometric TitrationThe primary amine is the main ionizable group; its pKa will be crucial for formulation at physiological pH.[1]
Stability
Solution StabilityHPLCAssessment of degradation in various solvents and buffers over time at different temperatures.[3]

Formulation Protocols

The following protocols are based on standard laboratory practices and can be adapted for specific experimental needs. It is imperative to use high-purity water (e.g., Milli-Q or equivalent) and sterile techniques, especially for cell-based assays and in vivo studies.

Preparation of a 10 mM Aqueous Stock Solution

A concentrated, well-characterized stock solution is the foundation for accurate dosing in all subsequent experiments.

Protocol 3.1: Stock Solution Preparation

  • Weighing: On a calibrated analytical balance, accurately weigh 18.07 mg of this compound.

  • Dissolution: Transfer the weighed compound to a sterile 15 mL conical tube or volumetric flask.

  • Solvent Addition: Add approximately 8 mL of sterile, deionized water.

  • Mixing: Vortex or sonicate gently until the compound is fully dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile, deionized water.

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for long-term stability or at 4°C for short-term use (conduct stability studies to confirm duration).

G cluster_workflow Workflow: Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Water weigh->dissolve adjust_vol 3. Adjust to Final Volume dissolve->adjust_vol filter 4. Sterile Filter (0.22 µm) adjust_vol->filter aliquot_store 5. Aliquot & Store filter->aliquot_store

Caption: Workflow for preparing a sterile stock solution.

Formulation for In Vitro Cellular Assays

For cell-based experiments, the formulation must be sterile and compatible with the specific cell line and culture conditions.

Protocol 3.2: In Vitro Formulation

  • Thaw Stock: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution Series: Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations.

  • Vehicle Control: A vehicle control (cell culture medium with the same amount of solvent used for the final dilution step) must be included in all experiments to account for any solvent effects.

  • pH Verification: For sensitive assays, it is good practice to measure the pH of the final working solution and adjust if necessary.

Formulation for In Vivo Animal Studies

Formulations for parenteral administration must meet stringent requirements for sterility, pyrogenicity, and physiological compatibility.[5][6][7]

Protocol 3.3: Parenteral Formulation

  • Vehicle Selection: Sterile isotonic saline (0.9% NaCl) is a common and generally well-tolerated vehicle for many routes of administration. Other buffered solutions may also be appropriate.

  • Dose Calculation: Calculate the required concentration of the dosing solution based on the desired dose (e.g., mg/kg) and the average weight of the animals.

  • Aseptic Preparation: Under aseptic conditions (e.g., in a laminar flow hood), dissolve the required amount of this compound in the sterile vehicle.

  • Quality Control:

    • Sterility: The final formulation should be sterile.[5][6]

    • Endotoxin Levels: For intravenous administration, the formulation must be tested for and confirmed to have low endotoxin levels.[6]

    • pH and Isotonicity: The pH should be close to physiological (7.4), and the solution should be isotonic to minimize irritation at the injection site.[5]

    • Visual Inspection: Visually inspect for any particulate matter before administration.[8]

G cluster_workflow Workflow: Parenteral Formulation QC prep 1. Aseptic Preparation sterility 2. Sterility Testing prep->sterility endotoxin 3. Endotoxin Assay prep->endotoxin physchem 4. pH & Osmolality Check prep->physchem administer 5. Administration sterility->administer endotoxin->administer physchem->administer

Caption: Quality control workflow for parenteral formulations.

Quality Control and Stability Assessment

Robust analytical methods are essential to ensure the identity, purity, concentration, and stability of the formulation.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity and quantifying concentration.[11][12]

Protocol 4.1: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point for polar molecules.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS).

  • Quantification: Generate a standard curve using accurately weighed standards of the compound to determine the concentration of the prepared solutions.

Stability Studies

It is crucial to determine the stability of the compound in your specific formulation under your intended storage and experimental conditions.

Protocol 4.2: Stability Assessment

  • Prepare Formulation: Prepare the formulation as intended for use.

  • Storage Conditions: Store aliquots at various temperatures (e.g., -20°C, 4°C, room temperature) and protect from light.

  • Time Points: Analyze samples by HPLC at defined time points (e.g., 0, 24h, 48h, 1 week, 1 month).

  • Analysis: Quantify the parent compound's peak area and monitor for the appearance of new peaks, which would indicate degradation products.

Table 2: Example Stability Data for a 1 mM Aqueous Solution

Storage Temp.Time Point% Parent Compound RemainingObservations
-20°C1 month>99%No significant degradation
4°C1 week>98%Minor degradation may occur
Room Temp.24 hours~95%Degradation is more pronounced

Note: This table presents hypothetical data. Researchers must perform their own stability studies.

Potential Research Applications & Mechanistic Considerations

While specific pathways for 2-amino-N,N-diethylpropanamide are not well-defined in the literature, compounds containing amino acid amide structures are explored in various contexts, including as potential enzyme inhibitors or modulators of protein-protein interactions.[13][14][15] The primary amine and amide functionalities allow for potential hydrogen bonding and ionic interactions with biological targets.

G cluster_pathway Hypothesized Biological Interaction compound 2-amino-N,N-diethyl- propanamide HCl target Protein Target (e.g., Enzyme, Receptor) compound->target Interaction binding Binding Event (H-bonds, Ionic) target->binding response Downstream Cellular Response binding->response

Caption: Postulated interaction with a biological target.

Conclusion

This application note serves as a foundational guide for the formulation of this compound. By adhering to these protocols for preparation, quality control, and stability assessment, researchers can significantly improve the quality and reliability of their experimental data. It is the responsibility of the researcher to adapt and validate these methods for their specific application to ensure scientific rigor.

References

  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. Vertex AI Search.
  • Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing. Vertex AI Search.
  • A comparative study on regulatory requirement of parenteral dosage form for various regulated countries - ijdra. Vertex AI Search.
  • Challenges in the Regulatory Approval of Parenteral Drugs. Vertex AI Search.
  • Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride - Benchchem. Vertex AI Search.
  • A comparative study on regulatory requirement of parenteral dosage form for various regulated countries - ResearchGate.
  • Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride - Benchchem. Vertex AI Search.
  • 856984-10-6|this compound|BLD Pharm. Vertex AI Search.
  • N,N-Diethylpropylamine hydrochloride | C7H18ClN | CID 20341255 - PubChem. PubChem.
  • Application Notes and Protocols for In Vivo Studies of N-(2-aminoethyl)-2-hydroxybenzamide - Benchchem. Vertex AI Search.
  • Solubilities of Amino Acids in Different Mixed Solvents. Vertex AI Search.
  • Quality Control Analytical Methods: Method Valid
  • 2-AMINO-N-ETHYLPROPANAMIDE HYDROCHLORIDE Safety D
  • N,N-Diethylpropionamide | C7H15NO | CID 66191 - PubChem. PubChem.
  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC. PMC.
  • 2-amino-N,N-diethylbenzamide | C11H16N2O | CID 10104045 - PubChem. PubChem.
  • 2-amino-N,N-diethyl-2-methylpropanamide | C8H18N2O | CID 28263641 - PubChem. PubChem.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
  • 2-Amino-N-ethylpropanamide | C5H12N2O | CID 541608 - PubChem - NIH. NIH.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate.
  • A Sampling and Analysis Method for Two Amino Alcohols - CDC Stacks. CDC Stacks.
  • 25D-NM-NDEAOP - Wikipedia. Wikipedia.
  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. International Journal of Science and Research Archive.
  • Pharmacological modulation of the N-end rule pathway and its therapeutic implic
  • Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base - ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Vertex AI Search.
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. DigitalCommons@URI.
  • N,N-Diethylpropylamine hydrochloride | C7H18ClN | CID 20341255 - PubChem. PubChem.
  • Biosynthesis, degradation, and pharmacological importance of the f
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Vertex AI Search.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC - NIH. NIH.
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PubMed Central. PubMed Central.
  • 2-[ethyl(formyl)amino]-N,N-dimethylpropanamide - PubChem. PubChem.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-amino-N,N-diethylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N,N-diethylpropanamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important compound. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expertise to diagnose and resolve common experimental issues.

General Synthetic Strategy

The most reliable and common route to this compound involves a two-step process starting from a protected amino acid, typically Boc-L-alanine. This strategy ensures high selectivity and minimizes side reactions. The general workflow is as follows:

  • Amide Coupling: The carboxylic acid of N-Boc-L-alanine is activated and coupled with diethylamine in the presence of a suitable base.

  • Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, which concurrently forms the final hydrochloride salt.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation Start Boc-L-Alanine + Diethylamine Coupling Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in DMF Start->Coupling Intermediate Boc-2-amino-N,N-diethylpropanamide Coupling->Intermediate Deprotection Add 4M HCl in Dioxane Intermediate->Deprotection Purified Intermediate FinalProduct 2-amino-N,N-diethylpropanamide hydrochloride Deprotection->FinalProduct

Caption: General two-step synthesis workflow.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis via amide coupling and deprotection.

Part 1: Synthesis of Boc-2-amino-N,N-diethylpropanamide
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-alanine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).[1] Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Slowly add diethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amide. This intermediate can be purified further by silica gel chromatography if necessary.

Part 2: Synthesis of this compound
  • Deprotection: Dissolve the crude or purified Boc-protected amide from Part 1 in a minimal amount of a suitable solvent like dioxane or methanol.

  • Acidification: Add an excess of 4M HCl in dioxane.[1]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt will often precipitate directly from the solution. Monitor the deprotection by TLC or LC-MS to ensure the complete removal of the Boc group.

  • Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

  • Purification: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product.[1] Dry the final product under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My amide coupling reaction (Step 1) has a very low yield. What went wrong?

Answer: Low conversion in the amide coupling step is a frequent issue and can be attributed to several factors related to reagents and reaction conditions.

  • Moisture Contamination: The most common culprit is the presence of water. Peptide coupling reagents like HATU and acyl chlorides are highly sensitive to hydrolysis.[2] Water will consume the activated intermediate faster than the desired reaction with diethylamine can occur.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and ensure your diethylamine and DIPEA are dry.

  • Inactive Coupling Reagent: Coupling reagents can degrade upon improper storage.

    • Solution: Use a freshly opened bottle of the coupling reagent or one that has been stored correctly in a desiccator.

  • Incorrect Stoichiometry or Base: The base (DIPEA) is crucial for neutralizing the acid formed during the reaction, driving the equilibrium towards the product.[3] Insufficient base can stall the reaction.

    • Solution: Double-check your calculations. Using 2.5 equivalents of DIPEA is recommended to neutralize the acid from the coupling agent and the protonated amine starting material.

  • Reaction Temperature: While many amide couplings proceed well at room temperature, some reactions can be sluggish. The reaction between acyl chlorides and amines, for instance, is often exothermic and may require initial cooling.[]

    • Solution: For peptide couplings, ensure adequate stirring time. If the reaction is still slow, gentle heating (40-50 °C) can sometimes improve the rate, but be cautious of potential side reactions.

Troubleshooting Low Yield

G Start Low Yield in Amide Coupling CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Check Conditions Start->CheckConditions CheckWorkup 3. Check Workup Start->CheckWorkup Reagent_Moisture Moisture present? (Wet solvent/amine) CheckReagents->Reagent_Moisture Reagent_Activity Coupling reagent active? CheckReagents->Reagent_Activity Reagent_Base Sufficient base (DIPEA)? CheckReagents->Reagent_Base Condition_Temp Temperature optimal? CheckConditions->Condition_Temp Condition_Time Sufficient reaction time? CheckConditions->Condition_Time Workup_Loss Product lost during aqueous extraction? CheckWorkup->Workup_Loss Sol_Moisture Use anhydrous solvents. Dry reagents. Reagent_Moisture->Sol_Moisture Sol_Activity Use fresh coupling reagent. Reagent_Activity->Sol_Activity Sol_Base Verify stoichiometry (2.5 eq). Reagent_Base->Sol_Base Sol_Temp Allow to run at RT or gently warm to 40°C. Condition_Temp->Sol_Temp Sol_Time Monitor by TLC/LC-MS until completion. Condition_Time->Sol_Time Sol_Loss Perform back-extraction of aqueous layers. Workup_Loss->Sol_Loss

Caption: Decision tree for troubleshooting low reaction yield.

Q2: The Boc deprotection (Step 2) is incomplete, and I see both my starting material and product.

Answer: Incomplete deprotection is usually a result of insufficient acid or the presence of quenching agents.

  • Inadequate HCl: The Boc group is cleaved by acidolysis. An insufficient amount of HCl will lead to an incomplete reaction.

    • Solution: Use a significant excess of 4M HCl in dioxane. Ensure the solution is thoroughly mixed. If the reaction stalls, add more of the HCl solution.

  • Presence of Base: Any residual base (like DIPEA) from the previous step will neutralize the HCl, preventing it from reacting with the Boc group.

    • Solution: Ensure the Boc-protected intermediate is properly purified before the deprotection step. The aqueous washes in the workup are critical for removing residual amine bases.

  • Reaction Time: While typically fast, the reaction may require more time depending on the substrate and temperature.

    • Solution: Allow the reaction to run for at least 2-3 hours and monitor its completion by TLC or LC-MS before proceeding with workup.

Q3: My final product is a sticky oil or gum instead of a crystalline solid. How can I solidify it?

Answer: The failure of an amine hydrochloride salt to crystallize is almost always due to the presence of impurities, especially residual solvent or water.

  • Residual Solvents/Water: Even trace amounts of DMF, water, or other solvents can inhibit crystallization, resulting in an oil.

    • Solution: After isolation, co-evaporate the product with a solvent like toluene or dichloromethane under reduced pressure to azeotropically remove residual water and other volatile impurities. Ensure the product is thoroughly dried under high vacuum for several hours.

  • Improper Solvent System for Precipitation: The choice of solvent is critical for inducing precipitation or recrystallization.

    • Solution: A common technique is to dissolve the oil in a minimal amount of a polar solvent (like ethanol or isopropanol) and then slowly add a non-polar solvent (like diethyl ether or hexane) with vigorous stirring until the solution becomes cloudy. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization. Cooling the mixture can also help.[5]

  • Trituration: This technique can be used to wash away impurities and induce crystallization.

    • Solution: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether). Stir or sonicate the mixture vigorously. The oil should slowly convert into a solid powder, which can then be collected by filtration.

Summary of Troubleshooting Solutions
Problem Potential Cause Recommended Solution
Low Yield of Amide Moisture in reagents/solvents.Use anhydrous materials and inert atmosphere.
Inactive coupling reagent.Use a fresh, properly stored bottle of reagent.
Insufficient base (DIPEA).Verify stoichiometry; use at least 2.5 equivalents.
Incomplete Deprotection Insufficient HCl.Use a large excess of 4M HCl in dioxane.
Residual base from Step 1.Purify the intermediate thoroughly before deprotection.
Oily Final Product Residual water or solvent.Co-evaporate with toluene; dry under high vacuum.
Incorrect precipitation solvent.Use a polar/non-polar solvent system (e.g., EtOH/ether).
General impurities.Purify by recrystallization or trituration with a non-polar solvent.

References

  • An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023, January 22). Retrieved January 20, 2026, from [Link]

  • the preparation of amides - Chemguide. (n.d.). Retrieved January 20, 2026, from [Link]

  • (S)-2-aminopropanamide hydrochloride | C3H9ClN2O - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of N,N-diethyl 2-methyl-5-nitronicotinamide (No. 98) - PrepChem.com. (n.d.). Retrieved January 20, 2026, from [Link]

  • N,N-Diethylpropionamide | C7H15NO - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • N,N-diethyl-2-oxopropanamide - ChemSynthesis. (n.d.). Retrieved January 20, 2026, from [Link]

  • N,N-Diethyl-2-propanamine | C7H17N - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride - Google Patents. (n.d.).
  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003, May 1). Journal of Agricultural and Food Chemistry, 51(11), 3287-3293. [Link]

  • (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 20, 2026, from [Link]

  • N,N-Diethyl-2-chloropropionamide | C7H14ClNO - BuyersGuideChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • N,N-diethyl-2,2-dimethylpropanamide | C9H19NO - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents. (n.d.).
  • Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and - Fine Chemical Technologies. (n.d.). Retrieved January 20, 2026, from [Link]

  • diethyl aminomalonate hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Purification of 2-amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-N,N-diethylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for common challenges encountered during the purification of this polar compound. The following information is a synthesis of established chemical principles and data from structurally related molecules, intended to serve as a comprehensive guide for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and similar polar amino amide hydrochlorides are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is often a good first step for removing bulk impurities, while chromatography provides higher resolution for separating structurally similar byproducts.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials (e.g., 2-aminopropanoic acid derivatives, diethylamine), coupling reagents, byproducts from side reactions, and residual solvents from the synthesis.[1][2] If the synthesis is not stereospecific, the presence of diastereomers is also a possibility that needs to be considered.[3] In peptide synthesis, which shares some similarities with the formation of this amide, impurities can also arise from the repeated condensation of amino acid residues or the incomplete removal of protecting groups.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of residual solvents.[6] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired compound.[6] For chiral compounds, specific HPLC methods using chiral stationary phases are necessary to determine enantiomeric purity.[3]

Q4: How should I store this compound to maintain its purity?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances. As a hydrochloride salt, it can be hygroscopic and absorb atmospheric water, which can affect its physical properties and stability.[1][2]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. Inappropriate solvent choice.The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[7] Experiment with different polar solvents or solvent mixtures (e.g., ethanol/water, isopropanol/ether).[1][6]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[1]
Low recovery of the purified product. The compound is too soluble in the cold solvent; too much solvent was used.Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.[7] Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Product is still impure after recrystallization. Co-crystallization with impurities.If impurities have similar solubility profiles, a single recrystallization may be insufficient. A second recrystallization with a different solvent system may be necessary. For highly impure samples, preliminary purification by column chromatography might be required.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate stationary or mobile phase.For a polar compound like this compound, traditional normal-phase or reversed-phase chromatography can be challenging.[8][9] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for separating polar compounds.[8][9][10][11]
Product elutes too quickly (with the solvent front) in reversed-phase chromatography. The compound has low retention on the non-polar stationary phase.This is a common issue with highly polar compounds.[8] HILIC is a recommended alternative.[8][9]
Product shows excessive tailing on the column. Strong interaction with the stationary phase; column overloading.For amine-containing compounds, peak tailing can occur on silica gel due to interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine to the mobile phase can help improve peak shape. Also, ensure the column is not overloaded with the sample.
Inconsistent retention times. Changes in mobile phase composition; column degradation.Ensure the mobile phase is well-mixed and degassed. For HILIC, the water content in the mobile phase significantly affects retention, so precise composition is crucial.[10] If the column has been used extensively, its performance may degrade.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/diethyl ether, isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold.[1] A mixture of a polar solvent like ethanol or isopropanol with a less polar anti-solvent like diethyl ether is often effective for amine hydrochlorides.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.[1]

Protocol 2: HILIC Purification of this compound

Objective: To achieve high-purity separation of the target compound from closely related impurities.

Materials:

  • Crude this compound

  • HILIC column (e.g., silica, diol, or amide-based)

  • HPLC or flash chromatography system

  • Mobile phase: Acetonitrile (ACN) and water (with or without a buffer like ammonium formate or acetate)

  • Sample dissolution solvent (typically the mobile phase with a high organic content)

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (high acetonitrile concentration) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase. Ensure the sample is fully dissolved before injection.

  • Injection and Elution: Inject the sample onto the column. Elute with a gradient of increasing water content. A typical gradient might be from 95% ACN/5% water to 50% ACN/50% water over a set period.[10]

  • Fraction Collection: Collect fractions as the compounds elute from the column. Monitor the elution profile using a suitable detector (e.g., UV-Vis, ELSD, or MS).

  • Analysis and Pooling: Analyze the collected fractions by a suitable analytical method (e.g., TLC or analytical HPLC) to identify the fractions containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested Starting Conditions for Purity Analysis by HPLC

ParameterMethod 1: Reversed-Phase HPLCMethod 2: HILIC
Column C18 with polar end-capping or embedded polar groupsSilica, Diol, or Amide-based HILIC column
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in 50:50 Acetonitrile:Water
Gradient 5% to 95% B over 20 minutes0% to 100% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 210 nmUV at 210 nm or ELSD/MS

Note: These are starting conditions and should be optimized for your specific instrument and impurity profile.

Visualization

Diagram 1: General Workflow for Purification

PurificationWorkflow Crude Crude Product Recrystallization Step 1: Recrystallization Crude->Recrystallization AssessPurity1 Assess Purity (TLC/HPLC) Recrystallization->AssessPurity1 ColumnChromatography Step 2: Column Chromatography (HILIC) AssessPurity1->ColumnChromatography Impure PureProduct Pure Product (>98%) AssessPurity1->PureProduct Purity OK AssessPurity2 Assess Purity (HPLC) ColumnChromatography->AssessPurity2 AssessPurity2->PureProduct Purity OK Impure2 Impure (Re-run or change method) AssessPurity2->Impure2 Impure1 Impure

Caption: General workflow for the purification process.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempted OilingOut Compound Oiled Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No ReheatCoolSlowly Reheat, add solvent, cool slowly OilingOut->ReheatCoolSlowly Yes StillImpure Product Still Impure? LowYield->StillImpure No UseLessSolvent Use minimum hot solvent, cool in ice bath LowYield->UseLessSolvent Yes Success Successful Purification StillImpure->Success No ChangeSolvent Change solvent system StillImpure->ChangeSolvent Yes ReheatCoolSlowly->LowYield UseLessSolvent->StillImpure ConsiderChroma Consider Chromatography ChangeSolvent->ConsiderChroma

Caption: Decision tree for troubleshooting recrystallization.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Hemström, P., & Irgum, K. (2006). Hydrophilic interaction chromatography.
  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage Blog. [Link]

  • AZoM. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. AZoM. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester. (2026). Workup: Amines. Department of Chemistry. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. [Link]

  • PubChem. (n.d.). 2-amino-N,N-diethyl-2-methylpropanamide. National Center for Biotechnology Information. [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • PubChem. (n.d.). 2-Amino-N-ethylpropanamide. National Center for Biotechnology Information. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Analysis of amino acids by high performance liquid chromatography. [Link]

  • PubChem. (n.d.). N,N-Diethylpropionamide. National Center for Biotechnology Information. [Link]

  • Journal of Young Pharmacists. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Google Patents. (1992).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-31.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • ResearchGate. (2025). Impurity profile of amino acids?[Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. [Link]

Sources

Technical Support Center: HPLC Analysis of Amino Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of amino acid amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when analyzing these polar, and often labile, molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible results.

Amino acid amides, such as asparagine (Asn) and glutamine (Gln), play crucial roles in biological systems and are key components in many pharmaceutical formulations. However, their analysis is often plagued by issues of poor retention, peak tailing, co-elution, and chemical instability. This guide provides a structured approach to troubleshooting these problems, grounded in authoritative chromatographic principles.

I. Troubleshooting Common Issues

This section addresses the most frequently encountered problems in the HPLC analysis of amino acid amides. Each issue is broken down by its probable causes, followed by a logical, step-by-step troubleshooting workflow.

Issue: Peak Tailing

Peak tailing is a common problem when analyzing amino acid amides, which contain basic primary amine groups. This asymmetry can significantly impact peak integration and quantification.

Primary Cause: Secondary interactions between the protonated amine groups of the amino acid amides and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1] This is particularly prevalent at mid-range pH values where silanols are deprotonated and the analyte is protonated.

Troubleshooting Workflow: Peak Tailing

G start Observation: Peak Tailing for Amino Acid Amide(s) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 sol1a sol1a cause1->sol1a Protonates silanols (Si-OH), reducing ionic interaction sol1b sol1b cause1->sol1b Minimizes available residual silanols sol1c sol1c cause1->sol1c Saturates silanol sites, masking them from the analyte sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3

Detailed Protocol: Mitigating Peak Tailing
  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.0 using an appropriate buffer like ammonium formate or phosphate.[2]

    • Causality: At low pH, residual silanol groups on the silica packing are fully protonated (Si-OH), neutralizing their negative charge and thus minimizing the secondary ionic interactions with the positively charged analyte.[1]

    • Caution: Ensure your column is stable at low pH. Columns with stable bonding technologies (e.g., Agilent's StableBond) are recommended for this purpose.

  • Column Selection:

    • Action: Utilize a modern, high-purity, end-capped C18 or HILIC column.

    • Causality: End-capping treats the silica surface with a small silylating agent to block a significant portion of the residual silanol groups that remain after the primary stationary phase bonding.[1] This creates a more inert surface with fewer sites for secondary interactions.

  • Use of Mobile Phase Additives:

    • Action: If operating at a mid-range pH is necessary, consider adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.

    • Causality: TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the larger amino acid amide analytes.

Issue: Poor Resolution

Achieving adequate separation between structurally similar amino acid amides (e.g., asparagine and glutamine) or between an amide and its corresponding acid (e.g., glutamine and glutamic acid) can be challenging.

Primary Causes:

  • Insufficient selectivity of the stationary phase.

  • Suboptimal mobile phase composition.

  • For derivatized amino acids, the derivatizing agent may not impart enough hydrophobicity for good separation on a reversed-phase column.[3]

Troubleshooting Workflow: Poor Resolution

G start Observation: Poor Resolution or Co-elution of Peaks approach1 approach1 start->approach1 approach2 approach2 start->approach2 sol1a sol1a approach1->sol1a sol1b sol1b approach1->sol1b sol1c sol1c approach1->sol1c sol1d sol1d approach1->sol1d sol2a sol2a approach2->sol2a sol2b sol2b approach2->sol2b

Detailed Protocol: Enhancing Resolution
  • For Derivatized Amino Acid Amides (Reversed-Phase):

    • Action: If experiencing co-elution, for instance between OPA-derivatized asparagine and glutamine, try reducing the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase.[3]

    • Causality: Reducing the mobile phase strength increases the retention of all analytes, which can amplify small differences in their partitioning behavior with the stationary phase, thereby improving resolution.

  • For Underivatized Amino Acid Amides (HILIC):

    • Action: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for retaining and separating these polar compounds without derivatization.[4][5] An amide-based HILIC column is often a good starting point.

    • Causality: In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. A water-enriched layer forms on the surface of the stationary phase, and polar analytes like amino acid amides partition into this layer, leading to retention. Retention is primarily driven by hydrophilicity.

    • Optimization: Fine-tune the separation by adjusting the water content, buffer concentration, and pH of the mobile phase. Increasing the buffer concentration can sometimes improve peak shape and alter selectivity.

  • Mixed-Mode Chromatography:

    • Action: Consider a mixed-mode column that combines reversed-phase and ion-exchange characteristics.

    • Causality: These columns offer multiple modes of interaction (hydrophobic and ionic), providing unique selectivity that can resolve compounds that are difficult to separate by a single mechanism.[6][7][8][9]

Issue: Analyte Instability and Low Sensitivity

Asparagine and glutamine can be susceptible to hydrolysis, converting them to aspartic acid and glutamic acid, respectively, especially under harsh pH or high-temperature conditions.[10] Additionally, their inherent lack of strong UV chromophores necessitates strategies to enhance detection sensitivity.

Primary Causes:

  • Hydrolysis of the amide side chain during sample preparation or analysis.

  • Poor ionization efficiency in mass spectrometry (MS).

  • Lack of a UV chromophore for absorbance detection.

Table 1: Strategies to Enhance Sensitivity and Stability
StrategyDescriptionCausalityKey Considerations
Pre-column Derivatization Reacting the amino acid amides with a tagging reagent (e.g., OPA, PITC, AQC) before HPLC analysis.[11][12][13]The tag adds a highly absorbent chromophore or fluorophore, significantly increasing detection sensitivity for UV or fluorescence detectors.Ensure complete reaction and stability of the derivatives. Optimize reaction conditions (pH, time, temperature).[14]
HILIC with MS Detection Using HILIC for separation coupled with a mass spectrometer for detection.[4][5]HILIC mobile phases are high in organic content, which is ideal for efficient desolvation and ionization in the MS source, leading to high sensitivity.Requires volatile buffers like ammonium formate or acetate.[2]
Control of Sample/Mobile Phase pH Maintain pH in a neutral or slightly acidic range (e.g., pH 3-7) where the amide group is more stable.Minimizes acid- or base-catalyzed hydrolysis of the amide side chain.Avoid strongly acidic or basic conditions, especially with elevated temperatures.[10]
Use of Ion-Pairing Reagents For underivatized analysis on a C18 column, add an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase.[15][16]The ion-pairing reagent forms a neutral complex with the charged analyte, allowing for retention on a reversed-phase column and enabling separation from potential interferences.[15][16]Can cause ion suppression in MS and may require extensive column flushing after use.

II. Frequently Asked Questions (FAQs)

Q1: My asparagine and glutamine peaks are present, but their areas are inconsistent. What could be the cause?

A1: Besides instrumental variability, the most likely chemical cause is the partial hydrolysis of asparagine and glutamine into their respective acids (aspartic acid and glutamic acid) during sample preparation or while waiting in the autosampler.[10]

  • Expert Insight: The amide bond in glutamine is particularly labile. To mitigate this, keep your samples cool (4 °C) in the autosampler and minimize the time between sample preparation and injection. Prepare samples in a neutral or slightly acidic buffer if possible. If you observe growing peaks for aspartic and glutamic acid over a sequence of injections, this is a strong indicator of hydrolysis.

Q2: I am using a HILIC method, and my retention times are drifting. What should I do?

A2: Retention time drift in HILIC is often related to the equilibration of the water layer on the stationary phase.

  • Expert Insight: HILIC columns can require long equilibration times. Ensure you are flushing the column with the initial mobile phase for at least 20-30 column volumes before starting your analysis. Additionally, the high organic content of HILIC mobile phases makes them susceptible to evaporation of the organic component, which can alter the mobile phase composition and cause retention time drift. Always use fresh mobile phase and keep solvent bottles capped.

Q3: Can I use the same derivatization method for both amino acid amides and other primary amino acids?

A3: Yes, common pre-column derivatization reagents like o-phthaldialdehyde (OPA) and phenylisothiocyanate (PITC) react with the primary amine group, which is present in all primary amino acids, including asparagine and glutamine.[11][12] This allows for the simultaneous analysis of a wide range of amino acids in a single run.

Q4: When should I choose a HILIC method over a derivatization-based reversed-phase method?

A4: The choice depends on your available instrumentation and the goals of your analysis.

  • Choose a derivatization method if:

    • You are using UV or fluorescence detection.

    • You need to analyze a broad spectrum of amino acids, and established, robust derivatization kits are available.

  • Choose a HILIC method if:

    • You have access to a mass spectrometer, as HILIC is highly compatible with MS and offers excellent sensitivity for underivatized compounds.[17][18]

    • You want to avoid the extra sample preparation steps and potential variability associated with derivatization.

    • You are specifically interested in analyzing highly polar compounds that are poorly retained in reversed-phase chromatography.

Q5: My peak shape is poor for aspartic acid when analyzing it alongside asparagine. Why?

A5: Aspartic acid can be particularly sensitive to metal ions in the HPLC system (e.g., from stainless steel frits or tubing).

  • Expert Insight: Chelation of the carboxylate groups of aspartic acid with metal ions can lead to significant peak tailing. Consider using a metal-free or bio-inert HPLC system and PEEK tubing. Using mobile phases with metal chelators like EDTA can sometimes help, but this is not compatible with MS. An alternative is to use a column with metal-free hardware.[19]

III. References

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Development and Optimization of a HILIC- MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • Reverter, M., & Reverter, V. (1984). A high-performance liquid chromatography assay for asparagine synthetase. Analytical Biochemistry, 140(1), 135-139. Retrieved from [Link]

  • Mohabbat, T., & Loo, T. L. (1986). Sensitive analysis of asparagine and glutamine in physiological fluids and cells by precolumn derivatization with phenylisothiocyanate and reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 377, 155-163. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone guide me for separation of glutamine and asparagine with HPLC?. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

  • Unichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • The Nest Group, Inc. (2017). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). How to Get Improved Retention and Peak Shape for Glutamine Glutamic Acid and Aspartic Acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. Retrieved from [Link]

  • Centro de Investigaciones Biológicas (CSIC). (n.d.). Hydrolysis method. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Oxford Academic. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Asparagine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamine. Retrieved from [Link]

  • Baitai Paike Biotechnology. (n.d.). Mass Spectrometry Method for Amino Acid Detection. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • American Laboratory. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). LC-MS Amino Acid Analysis. Retrieved from [Link]

  • HELIX Chromatography. (2022). Analysis of Amino Acids in Mixed-Mode Chromatography - How to Tune Up Your Separation?. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Retrieved from [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • PubMed. (2019). Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Enthalpies of hydrolysis of glutamine and asparagine and of ionization of glutamic and aspartic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. Retrieved from [Link]

  • PubMed. (1973). Determination of asparagine, glutamine and pyrrolidonecarboxylic acid in total enzymic hydrolysates of peptides and glycopeptides by gas-liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Amino-N,N-diethylpropanamide Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 2-amino-N,N-diethylpropanamide hydrochloride. This guide is designed to provide in-depth information and practical troubleshooting advice for researchers, scientists, and drug development professionals working with this compound in aqueous solutions. As Senior Application Scientists, we understand the critical importance of stability in experimental design, formulation development, and analytical method validation. This resource consolidates our expertise and field-proven insights to help you navigate the potential challenges associated with the stability of this molecule.

The primary degradation pathway for amides like this compound in aqueous solution is hydrolysis.[1][2][3] This process involves the cleavage of the amide bond by water, which can be significantly influenced by various factors such as pH, temperature, and the presence of catalysts.[4][5] Understanding these factors is paramount to ensuring the integrity of your experiments and the quality of your results.

This guide will cover the fundamental principles of amide hydrolysis, provide answers to frequently asked questions, offer detailed troubleshooting protocols, and present standardized methods for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway is hydrolysis of the amide bond.[1][2][3] This reaction results in the formation of 2-aminopropanoic acid and N,N-diethylamine. The reaction can be catalyzed by both acid and base.[6][7]

Q2: How does pH affect the stability of the compound?

A2: The rate of hydrolysis is highly dependent on pH.[8][9] Generally, amide hydrolysis is slowest in the neutral pH range (around pH 7) and is accelerated under both acidic and alkaline conditions.[6][10] In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[5][11] In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[6] For many amides, there are distinct regions of pH dependence, with the rate increasing rapidly at low and high pH values.[8][9]

Q3: What is the impact of temperature on the stability of this compound?

A3: Like most chemical reactions, the rate of hydrolysis of this compound increases with temperature.[4][12][13] This is because higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur at a significant rate.[12] Therefore, storing stock solutions and experimental samples at lower temperatures (e.g., refrigerated or frozen) is crucial for minimizing degradation.

Q4: Are there any other factors that can influence the stability of this compound in solution?

A4: Besides pH and temperature, the presence of certain metal ions can potentially catalyze hydrolysis. The ionic strength of the solution can also have a minor effect on the reaction rate. For solid formulations, humidity is a critical factor as it can facilitate hydrolysis even in the solid state.[14][15]

Q5: How can I monitor the degradation of this compound in my samples?

A5: The most common and effective method for monitoring the degradation of the parent compound and the appearance of its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (LC-MS) detection.[16][17] These methods can separate the parent compound from its hydrolysis products, allowing for accurate quantification of each.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound in aqueous solutions.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in stock or working solutions.1. Verify Solution pH: Measure the pH of your aqueous solutions. Many biological buffers can have a pH that accelerates hydrolysis. Adjust the pH to a neutral range (6-8) if possible for storage. 2. Control Temperature: Store stock solutions at -20°C or -80°C. Prepare working solutions fresh daily and keep them on ice during use. 3. Perform a quick stability check: Analyze a freshly prepared solution and one that has been stored under your typical experimental conditions by HPLC to quantify any degradation.
Appearance of unexpected peaks in chromatograms. Formation of hydrolysis products (2-aminopropanoic acid and N,N-diethylamine).1. Confirm Peak Identity: If using LC-MS, check the mass-to-charge ratio of the unexpected peaks to see if they correspond to the expected degradation products. 2. Forced Degradation Study: Intentionally degrade a sample of the compound under acidic and basic conditions to generate the degradation products. Use these samples as standards to confirm the identity of the unknown peaks in your experimental samples.[18][19]
Precipitation or cloudiness in the solution. Formation of less soluble degradation products or pH-dependent solubility changes.1. Check Solubility: Determine the solubility of the compound and its potential degradation products at the pH and concentration used in your experiments. 2. Adjust pH: If the precipitate is a degradation product, its solubility might be pH-dependent. Adjusting the pH might redissolve it, but this may further impact stability. Consider using a co-solvent if compatible with your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[14][20]

Objective: To intentionally degrade this compound under various stress conditions to identify its degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dissolve the compound in high-purity water to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a non-degraded control, by a suitable HPLC method.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the amount of this compound and its primary degradation product, 2-aminopropanoic acid.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

Sample Preparation: Dilute samples with the mobile phase to a suitable concentration within the linear range of the method.

Visualization of Degradation Pathway and Workflow

Below are diagrams illustrating the primary degradation pathway and a typical experimental workflow for stability assessment.

cluster_degradation Primary Degradation Pathway: Hydrolysis 2-amino-N,N-diethylpropanamide 2-amino-N,N-diethylpropanamide Hydrolysis Hydrolysis 2-amino-N,N-diethylpropanamide->Hydrolysis 2-aminopropanoic acid 2-aminopropanoic acid N,N-diethylamine N,N-diethylamine Hydrolysis->2-aminopropanoic acid Hydrolysis->N,N-diethylamine cluster_workflow Stability Assessment Workflow start Prepare Aqueous Solution of Compound stress Apply Stress Conditions (pH, Temperature) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify end Determine Degradation Rate quantify->end

Caption: Workflow for assessing compound stability.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2025).
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). Semantic Scholar.
  • Hydrolysis kinetics and mechanism of adipamide in high temperature water. (2010). Chemical Engineering Research and Design.
  • Why is heat needed for the hydrolysis of amides? (2018). Quora.
  • Effect of temperature on the hydrolysis of the (R)
  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
  • The pH-Rate Profile for the Hydrolysis of a Peptide Bond. (1998). American Chemical Society.
  • CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL.
  • 15.17 Chemical Properties of Amides: Hydrolysis. (n.d.). Lumen Learning.
  • 15.17: Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts.
  • Drug Stability. (n.d.). Scribd.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules. (2013).
  • Forced Degrad
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2009).
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Hydrolysis Rates for Various pH Levels. (2024).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Quantitative Analysis of 2-Amino-N-butylpropanamide Hydrochloride using LC-MS. (2025). Benchchem.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.).
  • Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. (n.d.). Journal of the American Chemical Society.
  • the hydrolysis of amides. (n.d.). Chemguide.
  • 20.7: Amide Chemistry. (2019). Chemistry LibreTexts.
  • mechanism of amide hydrolysis. (2019). YouTube.
  • A Sampling and Analysis Method for Two Amino Alcohols. (n.d.). CDC Stacks.
  • Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Compar
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011).
  • Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol. (2025). Benchchem.
  • Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (n.d.).
  • Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. (2025). Benchchem.
  • Peptides and Probable Degradation P
  • Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. (2022).
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and comput
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.).
  • Analytical methods for amino acid determin
  • Preliminary Review on Solvation Chemistry in Aqueous Solvents: Application to Amino Acids. (2016). TSI Journals.
  • Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. (n.d.).

Sources

Technical Support Center: Synthesis of 2-amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-amino-N,N-diethylpropanamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and ultimately improve the yield and purity of this important chemical intermediate. The synthesis, while conceptually straightforward, involves critical steps where yield can be compromised. This document provides a framework for identifying and resolving these challenges, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when planning or executing the synthesis.

Q1: What is the most common synthetic route for this compound?

The most reliable and common approach is a multi-step synthesis starting from L-Alanine. This method provides excellent control over stereochemistry and minimizes side reactions. The general pathway involves three key stages:

  • N-Protection of L-Alanine: The amino group of L-Alanine is protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent it from interfering with the subsequent amide coupling reaction.

  • Amide Coupling: The N-protected alanine is coupled with diethylamine using a suitable coupling agent to form the amide bond.

  • Deprotection and Salt Formation: The protecting group is removed, and the resulting free amine is treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Q2: How do I choose the right coupling reagent for the amide bond formation step?

The choice of coupling reagent is critical for maximizing yield and minimizing side products.[1] Several factors influence this decision, including the scale of the reaction, cost, and the presence of sensitive functional groups. For this specific synthesis, carbodiimide-based reagents are highly effective.

Coupling ReagentAdvantagesDisadvantagesTypical Conditions
EDC / HOBt Water-soluble urea byproduct (easily removed). High efficiency.HOBt can be explosive. Potential for racemization.DCM or DMF, 0°C to RT
HATU / DIPEA Very fast and efficient, even for hindered amines. Low racemization.Expensive. Byproducts can be difficult to remove.DMF, 0°C to RT
Acyl Chloride Method Highly reactive, good for unreactive amines. Inexpensive reagents (SOCl₂, Oxalyl Chloride).Harsh conditions. Generates HCl, requiring a base. Prone to side reactions if not controlled.[2]Anhydrous solvent (DCM, THF), 0°C to RT

For most applications, the EDC/HOBt system offers a good balance of reactivity, cost, and ease of purification.

Q3: Why is the final hydrochloride salt formation step so important for stability and purification?

Converting the final product to its hydrochloride salt serves two primary purposes. First, the salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store than the freebase, which may be an oil or a low-melting solid. Second, precipitation of the salt from a non-polar organic solvent is an excellent purification step, often removing residual reagents and byproducts that are more soluble in the mother liquor.

In-Depth Troubleshooting Guide

This section provides a problem-and-solution format for specific issues that can arise during the synthesis, leading to low yields.

Problem 1: Low yield of the amide-coupled product (N-Boc-2-amino-N,N-diethylpropanamide).

A low yield at this stage is the most common bottleneck. The issue typically lies with the activation of the carboxylic acid or the nucleophilicity of the amine.[1]

Potential Cause A: Incomplete Carboxylic Acid Activation
  • Scientific Rationale: The carboxylic acid must be converted into a more reactive species (like an O-acylisourea ester with EDC) for the diethylamine to attack. If the coupling reagent is degraded, used in insufficient amounts, or if the reaction conditions are not optimal, this activation will be incomplete.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use fresh, high-purity EDC and HOBt. EDC can hydrolyze over time if not stored properly in a desiccator.

    • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both EDC and HOBt relative to the N-Boc-Alanine.

    • Monitor Activation: Before adding the diethylamine, you can monitor the activation by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

Potential Cause B: Deactivation of Diethylamine
  • Scientific Rationale: Diethylamine is a base, but it can be protonated by the carboxylic acid starting material to form a non-nucleophilic diethylammonium salt. This acid-base reaction competes with the desired coupling reaction.[1]

  • Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: Including a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.5-2.0 equivalents) can scavenge the protons, ensuring the diethylamine remains in its free, nucleophilic form.

    • Control Addition Order: Add the coupling reagents (EDC/HOBt) and base to the carboxylic acid first, allow the mixture to stir for 15-30 minutes at 0°C to pre-activate the acid, and then add the diethylamine.

Potential Cause C: Hydrolysis of the Activated Intermediate
  • Scientific Rationale: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in the reaction will quench this intermediate, reverting it to the starting carboxylic acid and reducing the yield.[1]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that your reaction solvent (e.g., Dichloromethane or DMF) is thoroughly dried.

    • Dry Reagents: Dry the starting materials if necessary.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.

G start Low Yield in Amide Coupling check_activation Incomplete Acid Activation? start->check_activation check_amine Amine Deactivation? start->check_amine check_hydrolysis Hydrolysis of Intermediate? start->check_hydrolysis sol_activation Solution: - Use fresh coupling reagents - Optimize stoichiometry (1.1 eq) - Monitor activation by TLC/LCMS check_activation->sol_activation sol_amine Solution: - Add non-nucleophilic base (DIPEA) - Control order of addition (pre-activate acid) check_amine->sol_amine sol_hydrolysis Solution: - Use anhydrous solvents - Dry reagents - Run under inert atmosphere (N2/Ar) check_hydrolysis->sol_hydrolysis

Caption: Troubleshooting logic for low amide coupling yield.

Problem 2: Product loss during workup and purification.

Even with a high reaction conversion, significant product loss can occur during the isolation and purification steps.

Potential Cause A: Emulsion during Aqueous Workup
  • Scientific Rationale: Amides, especially those with amine functionalities, can act as surfactants, leading to persistent emulsions during the liquid-liquid extraction phase of the workup.

  • Troubleshooting Steps:

    • Add Brine: Washing with a saturated aqueous solution of NaCl (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[1]

    • Filtration: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Potential Cause B: Inefficient Precipitation of the Hydrochloride Salt
  • Scientific Rationale: The efficiency of the salt precipitation depends heavily on the solvent system and the concentration of the product. If the product remains too soluble, the isolated yield will be low.

  • Troubleshooting Steps:

    • Choose the Right Solvent: Use a non-polar solvent in which the hydrochloride salt has very low solubility. Diethyl ether and methyl tert-butyl ether (MTBE) are excellent choices.

    • Ensure Anhydrous Conditions: Use a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether). The presence of water can lead to the formation of a hydrate or an oily product instead of a crystalline solid.

    • Cooling: After adding the HCl solution, cool the mixture (0°C or below) for an extended period to maximize precipitation.[3]

    • Seeding: If you have a small amount of previously synthesized product, adding a seed crystal can induce crystallization.

Optimized Experimental Protocols

These protocols are designed to be self-validating and incorporate best practices to maximize yield and purity.

Overall Synthesis Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation alanine L-Alanine boc_alanine N-Boc-L-Alanine alanine->boc_alanine Boc2O, Base boc_amide N-Boc-Amide boc_alanine->boc_amide EDC, HOBt, DIPEA final_product 2-amino-N,N-diethyl- propanamide HCl boc_amide->final_product HCl in Ether diethylamine Diethylamine diethylamine->boc_amide

Caption: Overall workflow for the synthesis.

Protocol 1: Synthesis of N-Boc-2-amino-N,N-diethylpropanamide
  • Materials:

    • N-Boc-L-Alanine (1 equivalent)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • Diethylamine (1.5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Saturated aqueous NaCl solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-L-Alanine (1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂).

    • Cool the solution to 0°C using an ice bath.

    • Add HOBt (1.2 eq), EDC (1.2 eq), and DIPEA (2.0 eq) to the flask. Stir the mixture at 0°C for 20 minutes to allow for pre-activation.

    • Add diethylamine (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Materials:

    • Crude N-Boc-2-amino-N,N-diethylpropanamide (1 equivalent)

    • 2M HCl in Diethyl Ether (or prepare by bubbling HCl gas through anhydrous diethyl ether)

    • Anhydrous Diethyl Ether

  • Procedure:

    • Dissolve the crude product from Protocol 1 in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the 2M HCl in diethyl ether solution (approx. 3-4 equivalents) dropwise with vigorous stirring. A white precipitate should form immediately.

    • Continue stirring at 0°C for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.[4]

    • Dry the product under vacuum to obtain pure this compound as a white crystalline solid. Determine the yield and characterize by NMR and melting point.

References

  • CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents.

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure.

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.

  • Side reactions in peptide synthesis: An overview - ResearchGate.

  • Why did my amide syntesis does not work? - ResearchGate.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).

  • Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure.

Sources

Technical Support Center: Minimizing Side-Product Formation in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive guide for troubleshooting and minimizing side-product formation in amide coupling reactions. As a Senior Application Scientist, I understand that while amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis, unwanted side reactions can often compromise yield, purity, and stereochemical integrity.[1][2] This guide is designed to provide you with in-depth, field-proven insights to navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, focusing on identifying the root cause related to side-product formation and providing actionable solutions.

Issue 1: My reaction is showing significant epimerization/racemization.

Potential Cause: The primary cause of racemization, particularly with chiral carboxylic acids, is the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity. This is often exacerbated by the choice of coupling reagent, the presence of a strong base, and elevated temperatures.[3]

Solutions:

  • Coupling Reagent Selection:

    • Carbodiimides (DCC, EDC): While widely used, these reagents can lead to significant racemization.[1] To mitigate this, always use them in combination with additives.[1][4]

    • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective at suppressing racemization by forming active esters that are less prone to oxazolone formation.[5][6] HOAt (1-hydroxy-7-azabenzotriazole) based reagents, like HATU, are known for their ability to facilitate faster, more efficient couplings with reduced epimerization compared to their HOBt-based counterparts.

    • Phosphonium and Aminium/Uronium Salts (PyBOP, HATU, HBTU): These reagents generally offer higher coupling rates and fewer side reactions, including reduced racemization, compared to carbodiimides alone.[1][4] HATU, in particular, is noted for reacting faster with less epimerization.[7]

  • Base Selection:

    • Avoid strong, sterically unhindered bases.

    • Use weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4]

    • In cases with a high risk of racemization, the weaker base sym-collidine may be a suitable alternative.[4]

  • Temperature Control:

    • Perform the coupling reaction at lower temperatures. Running the reaction at 0 °C or even lower can significantly reduce the rate of epimerization.[5]

  • Protocol for Minimizing Racemization:

    • Dissolve the chiral carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

    • Add the racemization-suppressing additive (e.g., HOBt or OxymaPure®, 1.0-1.2 equiv.).

    • Add the coupling reagent (e.g., EDC, 1.0-1.2 equiv.).

    • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.0 equiv.) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature while monitoring its progress.

Issue 2: I am observing the formation of an N-acylurea byproduct.

Potential Cause: This side-product is specific to carbodiimide-mediated couplings (DCC, EDC, DIC). The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[3][4] This side reaction is more prevalent in polar solvents.

Solutions:

  • Use of Additives: The addition of HOBt or NHS (N-hydroxysuccinimide) can trap the O-acylisourea intermediate by converting it to a more stable active ester, thus preventing the rearrangement to N-acylurea.[8]

  • Solvent Choice: Consider using less polar solvents like dichloromethane (DCM) when feasible, as this can disfavor the rearrangement.

  • Alternative Coupling Reagents: Switching to phosphonium or aminium/uronium-based reagents (e.g., HATU, PyBOP) completely avoids the formation of O-acylisourea and, consequently, N-acylurea.

Issue 3: My reaction is incomplete, and I have unreacted starting materials, but also a guanidinium byproduct.

Potential Cause: This issue arises with aminium/uronium-based coupling reagents like HATU or HBTU. The amine nucleophile can react directly with the coupling reagent itself, forming a stable guanidinium byproduct that does not participate in the desired amide bond formation.

Solution:

  • Order of Addition is Crucial: To prevent this side reaction, the carboxylic acid must be "pre-activated" before the amine is introduced.[8][9][10]

  • Pre-activation Protocol (using HATU):

    • Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent like DMF or DCM.[5]

    • Add a non-nucleophilic base such as DIPEA (2.0 equiv.).[5]

    • Add the coupling reagent HATU (1.0-1.5 equiv.).[5]

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[5][9]

    • Then, add the amine (1.0-1.2 equiv.) to the pre-activated mixture.[5]

Issue 4: I am seeing byproducts from the dehydration of asparagine or glutamine side chains.

Potential Cause: The side-chain amide groups of asparagine (Asn) and glutamine (Gln) can be dehydrated by carbodiimide reagents to form the corresponding nitrile, which is a problematic side reaction in peptide synthesis.[7]

Solution:

  • Avoid Carbodiimides: The most effective solution is to use a different class of coupling reagent. Phosphonium-based reagents like BOP and PyBOP do not cause this dehydration side reaction.[7]

  • Protecting Groups: If carbodiimides must be used, employing a protecting group on the side-chain amide can prevent dehydration.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact side-product formation?

The solvent plays a critical role in amide coupling reactions and can influence reaction rates and the formation of side-products.

  • Polar Aprotic Solvents (DMF, NMP): These are common choices due to their excellent solvating properties for a wide range of substrates.[6] However, very polar solvents can promote the formation of N-acylurea with carbodiimides.[11] It's also crucial to use anhydrous grades of these solvents, as water can lead to the hydrolysis of the activated intermediate.[5]

  • Chlorinated Solvents (DCM): Dichloromethane is a good choice for minimizing certain side reactions like N-acylurea formation. However, its lower boiling point may not be suitable for less reactive coupling partners that require heating.

  • Ethereal Solvents (THF, 2-MeTHF): These can be effective, but substrate solubility might be a limitation. 2-Methyltetrahydrofuran (2-MeTHF) is considered a greener alternative to DCM and DMF and has shown comparable performance in many cases.[12]

  • Water: While seemingly counterintuitive due to hydrolysis, specialized protocols using reagents like EDC have been developed for couplings in aqueous solutions, which can be beneficial for conjugating biomolecules.[7][13]

Q2: What is the role of stoichiometry in minimizing side-products?

Careful control of stoichiometry is essential to drive the reaction to completion and minimize side-products.

  • Coupling Reagent: A slight excess (1.0-1.5 equivalents) of the coupling reagent is often used to ensure complete activation of the carboxylic acid.[5]

  • Base: When a base is required (e.g., with aminium/uronium salts or when using amine hydrochloride salts), typically 2.0 equivalents are used to neutralize the acid formed and to deprotonate the amine salt.[5]

  • Excess of one reactant: If one of the coupling partners (the carboxylic acid or the amine) is significantly less expensive or more readily available, using it in a slight excess can help drive the reaction to completion.[14]

Q3: Can temperature be used to control side-product formation?

Yes, temperature is a critical parameter.

  • Low Temperatures (0 °C to RT): Most amide couplings are run at or below room temperature to minimize side reactions, especially epimerization.[5] Low temperatures are always recommended for carbodiimide-mediated couplings to reduce the risk of N-acylurea formation.[4]

  • Elevated Temperatures: While generally avoided, elevated temperatures may be necessary for coupling sterically hindered or electron-deficient substrates.[15][16] In such cases, the choice of a highly robust coupling reagent that is less prone to side reactions at higher temperatures is critical.

Q4: How can I handle sterically hindered substrates to avoid side reactions?

Sterically hindered substrates present a significant challenge, often leading to slow or incomplete reactions.[5]

  • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy. Acyl fluorides are more reactive than the corresponding acids but less prone to racemization than acyl chlorides.[15] Reagents like TFFH or BTFFH can be used for this purpose.[5]

  • More Reactive Coupling Reagents: Phosphonium salts like PyAOP are particularly useful for coupling sterically hindered N-methyl amino acids.[5]

  • Increased Temperature and Reaction Time: For these challenging couplings, extended reaction times and cautiously elevated temperatures may be necessary.[5][15]

Data & Protocols

Table 1: Guide to Coupling Reagents and Common Side-Products
Coupling Reagent ClassExamplesCommon Associated Side-ProductsMitigation Strategy
Carbodiimides DCC, EDC, DICEpimerization, N-acylurea, Dehydration of Asn/GlnUse with additives (HOBt, OxymaPure®); Lower temperature; Avoid for Asn/Gln
Aminium/Uronium HATU, HBTU, TSTUGuanidinium formation, Epimerization (less than carbodiimides)Pre-activate carboxylic acid before adding amine; Use weaker base
Phosphonium PyBOP, PyAOP, BOPEpimerization (generally low)Handle BOP with care due to toxic byproduct (HMPA); Lower temperature
Protocol 2: General Procedure for Coupling Sterically Hindered Substrates via Acyl Fluoride

This protocol is adapted for challenging couplings where standard methods fail.[5][15]

  • Acyl Fluoride Formation:

    • Dissolve the sterically hindered carboxylic acid (1.0 equiv.) in anhydrous DCM.

    • Add a fluorinating agent (e.g., BTFFH, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.2 equiv.).

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[5]

  • Amide Coupling:

    • In a separate flask, prepare a solution of the amine.

    • Add the solution containing the in situ generated acyl fluoride to the amine.

    • The reaction may require elevated temperatures (e.g., 40-60 °C) and extended reaction times. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[5]

    • Purify the product using column chromatography.[8]

Visualizations

Troubleshooting Workflow for Amide Coupling

G start Reaction Issue Identified racemization Epimerization/ Racemization? start->racemization n_acylurea N-Acylurea Byproduct? racemization->n_acylurea No sol_racemization Use Additive (HOBt/Oxyma) Lower Temperature Change Base (DIPEA) racemization->sol_racemization Yes guanidinium Guanidinium Byproduct? n_acylurea->guanidinium No sol_n_acylurea Use Additive (HOBt/NHS) Switch to Phosphonium/ Uronium Reagent n_acylurea->sol_n_acylurea Yes incomplete Incomplete Reaction? guanidinium->incomplete No sol_guanidinium Pre-activate Acid before adding Amine guanidinium->sol_guanidinium Yes sol_incomplete Check Stoichiometry Use Acyl Fluoride for Steric Hindrance Increase Temperature Cautiously incomplete->sol_incomplete Yes end Reaction Optimized incomplete->end No sol_racemization->end sol_n_acylurea->end sol_guanidinium->end sol_incomplete->end

Caption: A decision tree for troubleshooting common amide coupling side reactions.

Mechanism of Side-Product Formation

G cluster_0 Carbodiimide Pathway cluster_1 Aminium/Uronium Pathway RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Amide Desired Amide O_Acylisourea->Amide + Amine N_Acylurea N-Acylurea (Side-Product) O_Acylisourea->N_Acylurea Rearrangement Amine Amine HATU HATU Guanidinium Guanidinium (Side-Product) HATU->Guanidinium + Amine (direct reaction) Amine2 Amine

Caption: Pathways leading to common side-products in amide coupling reactions.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Retrieved from [Link]

  • McKendry, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1233-1240. Retrieved from [Link]

  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449-11455. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Epimerisation in Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Reddit. (2018). Looking for some advice for purification of diamide. Reddit. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. PubMed Central. Retrieved from [Link]

  • Reddit. (2020). amide coupling help. Reddit. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Wiley Online Library. Retrieved from [Link]

  • Reddit. (2019). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]

  • Reddit. (2019). Carbodiimide amide coupling reaction sideproduct. Reddit. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2013). Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC for 2-amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing chromatographic challenges with 2-amino-N,N-diethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues in High-Performance Liquid Chromatography (HPLC).

Introduction

2-amino-N,N-diethylpropanamide is a basic, polar compound. When analyzing such molecules using reversed-phase HPLC, chromatographers often encounter asymmetrical peaks, specifically "peak tailing." This phenomenon can compromise the accuracy of quantification and the overall reliability of the analytical method.[1] This guide provides a structured approach to troubleshooting, grounded in the principles of chromatographic science.

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to walk you through a logical flow of troubleshooting steps, from identifying the potential causes to implementing effective solutions.

Question 1: I'm observing significant peak tailing for this compound on my C18 column. What is the most likely cause?

Answer:

The most probable cause of peak tailing for a basic compound like this compound on a standard silica-based C18 column is secondary interactions with residual silanol groups .[1][2]

  • The "Why": Silica-based stationary phases, even after end-capping, have exposed silanol groups (Si-OH) on their surface.[1][3][4] At mid-range pH values, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[5] Your basic analyte, which is protonated and positively charged in the mobile phase, can then interact with these ionized silanols through a strong electrostatic attraction. This is a secondary retention mechanism in addition to the desired hydrophobic interaction with the C18 chains. Since these silanol interactions are often strong and kinetically slow, they cause the analyte molecules to lag as they travel through the column, resulting in a tailing peak.[6]

Question 2: How can I confirm that silanol interactions are the root cause of my peak tailing?

Answer:

You can perform a series of diagnostic experiments to confirm the role of silanol interactions:

  • Mobile Phase pH Adjustment: A key indicator is the response of the peak shape to a change in mobile phase pH. Lowering the pH of the mobile phase to ≤ 3 will suppress the ionization of the silanol groups, thereby reducing the secondary electrostatic interactions.[1][7][8] If the peak tailing improves significantly at a lower pH, it strongly suggests that silanol interactions are the primary cause.

  • Use of a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into your mobile phase can also be diagnostic.[1][7] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. If the addition of TEA improves peak shape, it points to silanol interactions.

  • Column Comparison: If available, inject your sample on a newer, high-purity, base-deactivated (Type B silica) column and compare the chromatogram to the one from your original column. These modern columns have fewer and less acidic residual silanols, which minimizes peak tailing for basic compounds.[1] A marked improvement in peak shape on the base-deactivated column is a strong indicator of silanol effects on the original column.

Frequently Asked Questions (FAQs)

This section addresses common queries with concise, actionable advice.

Mobile Phase Optimization

Q: What is the ideal mobile phase pH for analyzing this compound?

A: For basic compounds, a general rule of thumb is to work at a pH that is at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[9][10] For this compound, operating at a low pH (e.g., pH 2.5-3.0) is often the most effective strategy.[7][11] This protonates the silanol groups, minimizing secondary interactions.[2][11]

Q: Are there any risks associated with operating at a low pH?

A: Yes, using a mobile phase with a pH below 3 can cause the silica backbone of the stationary phase to hydrolyze, leading to column degradation.[2][11] It is crucial to use a column specifically designed for low-pH conditions.[2][11]

Q: I've tried lowering the pH, but the peak shape is still not ideal. What else can I do with the mobile phase?

A: You can try the following:

  • Increase Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask residual silanol interactions and improve peak shape.[7][11] However, be mindful of buffer solubility in the organic portion of your mobile phase and its compatibility with your detector (e.g., MS).[11]

  • Add a Competing Base: As mentioned earlier, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (typically 0.1-0.5%) can significantly improve the peak shape of basic analytes by competing for the active silanol sites.[7][8]

Column Selection and Alternatives

Q: What type of column should I choose to prevent peak tailing with this analyte?

A: To proactively avoid peak tailing, consider these options:

  • Base-Deactivated Columns: Modern columns made with high-purity silica (Type B) and advanced end-capping techniques are designed to minimize silanol activity.[1] These are often the first choice for methods involving basic compounds.

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which improves pH stability and further reduces silanol interactions.

  • Polymer-Based Columns: Columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) have no silanol groups and are an excellent choice for eliminating this type of secondary interaction.[1]

Q: My compound is very polar and has low retention even with a highly aqueous mobile phase. What are my options?

A: For highly polar compounds that are poorly retained in reversed-phase mode, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[12][13][14] HILIC utilizes a polar stationary phase (like bare silica, amide, or amino-bonded phases) with a mobile phase rich in organic solvent (typically acetonitrile).[12][15][16] This allows for the retention of very polar analytes.[14][15][16]

System and Method Troubleshooting

Q: Could something other than the column and mobile phase be causing the peak tailing?

A: Yes, other factors can contribute to or cause peak tailing:

  • Column Contamination or Void: If all peaks in your chromatogram are tailing, it could indicate a problem at the column inlet.[17] This might be a partially blocked frit or a void in the packing material.[2]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[18]

Visual Guides and Protocols

Troubleshooting Workflow

G start Peak Tailing Observed for 2-amino-N,N-diethylpropanamide hydrochloride cause Primary Cause? Secondary Interactions with Residual Silanols start->cause step1 Step 1: Mobile Phase pH Lower pH to 2.5-3.0 cause->step1  Troubleshoot alt_solution Alternative Strategy Consider HILIC for Highly Polar Analytes cause->alt_solution If Analyte is Poorly Retained result1 Peak Shape Improved? step1->result1 step2 Step 2: Add Competing Base Add 0.1% Triethylamine (TEA) to Mobile Phase result1->step2  No solution Problem Resolved: Symmetrical Peak Achieved result1->solution  Yes result2 Peak Shape Improved? step2->result2 step3 Step 3: Column Selection Use a Base-Deactivated or Hybrid Column result2->step3  No result2->solution  Yes step3->solution

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism of Silanol Interaction

G cluster_0 Silica Surface (pH > 3) cluster_1 Silica Surface (pH < 3) Silica Si-O⁻ Analyte R-NH₃⁺ Analyte->Silica Electrostatic Interaction (Causes Tailing) Silica_H Si-OH Analyte_H R-NH₃⁺ No Interaction

Caption: Effect of pH on silanol interactions.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Aqueous Buffer (pH 2.5):

    • Start with HPLC-grade water.

    • Add a suitable buffer salt, such as potassium phosphate monobasic, to a concentration of 20 mM.

    • Adjust the pH to 2.5 using phosphoric acid, monitoring with a calibrated pH meter.

  • Prepare Mobile Phase:

    • Mix the prepared aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 90:10 v/v aqueous:organic).

    • Degas the mobile phase before use.

  • Equilibrate and Analyze:

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and evaluate the peak shape.

Protocol 2: Column Flushing to Address Contamination

If you suspect a blocked frit or column contamination:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse the Column: Connect the column in the reverse flow direction to the injector.

  • Flush with Strong Solvents: Flush the column with a series of solvents, moving from your mobile phase conditions to stronger, more eluting solvents. A typical sequence for a C18 column is:

    • Mobile phase without buffer

    • Water

    • Isopropanol

    • Hexane (if necessary for very non-polar contaminants)

    • Isopropanol

    • Mobile phase without buffer

    • Re-equilibrate with the original mobile phase.

    • Always ensure miscibility between solvents.

  • Reconnect and Test: Reconnect the column in the correct flow direction and test its performance.

Data Summary Table

StrategyMechanismExpected Outcome for this compoundConsiderations
Lower Mobile Phase pH (to 2.5-3.0) Suppresses ionization of silanol groups.Significant reduction in peak tailing.Use a low-pH stable column. May decrease retention time.
Add Competing Base (e.g., TEA) Masks active silanol sites.Improved peak symmetry.Can suppress MS signal; may require dedicated column.
Increase Buffer Strength Increases ionic strength, masking silanol interactions.Moderate improvement in peak shape.Risk of buffer precipitation in high organic content. Not ideal for MS.
Use Base-Deactivated Column Fewer and less acidic residual silanols.Excellent peak shape from the start.Higher initial column cost.
Switch to HILIC Partitioning into a water-enriched layer on a polar stationary phase.Good retention and peak shape for a very polar analyte.Requires different mobile phase composition (high organic).

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Link

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Link

  • Peak Tailing in HPLC - Element Lab Solutions. Link

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. Link

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Link

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Link

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Link

  • Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide - Benchchem. Link

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Link

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Link

  • Ion-Pair Reagents for HPLC - TCI Chemicals. Link

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. Link

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Link

  • Hydrophilic Interaction Chromatography | LCGC International. Link

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Link

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Link

  • The Importance of Mobile Phase pH in Chromatographic Separations. Link

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Link

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. Link

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Link

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. Link

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Link

Sources

Technical Support Center: Optimizing N-Acylation of Diethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of diethylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into optimizing this fundamental reaction. Here, you will find scientifically grounded explanations, detailed protocols, and robust troubleshooting advice to overcome common experimental challenges.

Core Principles: Understanding the N-Acylation of Diethylamine

The N-acylation of diethylamine is a cornerstone of organic synthesis, forming a stable N,N-diethylamide functional group. This reaction is a type of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[1] The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a leaving group to form the final amide product.[1][2]

Due to the high reactivity of many acylating agents, such as acyl chlorides and anhydrides, these reactions are often rapid and exothermic.[3][4] A key consideration is the generation of an acidic byproduct (e.g., HCl from an acyl chloride), which can protonate the starting diethylamine, rendering it non-nucleophilic and halting the reaction.[5] Therefore, a base is almost always required to neutralize this acid and drive the reaction to completion.[4][5]

Caption: General mechanism for N-acylation of diethylamine.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the planning and execution of N-acylation reactions with diethylamine.

Q1: What are the most common acylating agents and how do I choose between them?

A: Acyl chlorides and acid anhydrides are the most frequently used acylating agents for diethylamine.[4]

  • Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and cost-effective, making them a popular choice.[6] Their high electrophilicity allows them to acylate even less reactive amines.[3] However, they react violently with nucleophiles, are sensitive to moisture, and produce corrosive hydrogen chloride (HCl) gas, necessitating the use of a base.[5][7]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are generally less reactive than acyl chlorides, which can make the reaction easier to control.[8] The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires neutralization.[9] They are a good choice when a milder, more selective reaction is desired.

The choice depends on the desired reactivity, cost, and safety considerations for your specific application.

Q2: Why is a base essential for this reaction, and which one should I use?

A: As mentioned, the reaction generates an acid byproduct (HCl or a carboxylic acid). This acid will react with the basic diethylamine to form an unreactive ammonium salt, effectively quenching the reaction.[4][5] A base is added to neutralize the acid as it forms.

  • For Acyl Chlorides: A common method is the Schotten-Baumann reaction, which uses an aqueous base like sodium hydroxide in a biphasic system (e.g., DCM/water).[5] Alternatively, a tertiary amine like triethylamine or pyridine can be used as a non-nucleophilic base in an anhydrous organic solvent.[9][10] Pyridine can sometimes act as a nucleophilic catalyst.[10]

  • For Acid Anhydrides: A non-nucleophilic organic base like triethylamine or pyridine is typically sufficient. In some cases, especially with highly reactive amines, the reaction can proceed without a base, though it is generally recommended.[8]

Q3: What are the best solvents for the N-acylation of diethylamine?

A: The ideal solvent should dissolve the reactants but not react with the acylating agent. Aprotic solvents are standard choices.[11]

  • Dichloromethane (DCM): Widely used due to its excellent solvent properties for a range of substrates and its inertness.[10][11]

  • Tetrahydrofuran (THF): Another common aprotic solvent.[12]

  • Acetonitrile (ACN): A polar aprotic solvent suitable for many acylation reactions.[10]

  • Water: Used in biphasic Schotten-Baumann conditions, where the reaction occurs at the interface of the aqueous and organic layers.[5] Green chemistry approaches also utilize water as a primary solvent.[13]

Q4: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[14] A sample of the reaction mixture is spotted on a TLC plate alongside the starting diethylamine. The disappearance of the starting amine spot indicates the reaction is complete. It is crucial to choose a solvent system for the TLC that provides good separation between the starting amine and the amide product.

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are moisture-sensitive.[14]1. Use fresh, high-purity acylating agents. Store them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[14]
2. Protonation of Diethylamine: Insufficient base to neutralize the acid byproduct.[14]2. Ensure at least one equivalent of base is used relative to the acylating agent. A slight excess (1.1-1.2 eq) is often beneficial.[5]
3. Poor Solubility: Reactants are not fully dissolved, leading to a slow reaction rate.[14]3. Select a solvent in which all reactants are soluble. Gentle heating may be required, but monitor for side reactions.
Multiple Products Observed 1. Impure Starting Materials: Contaminants in the diethylamine or acylating agent.1. Purify starting materials before the reaction. Diethylamine can be distilled.[11]
2. Side Reactions with Solvent: Reactive solvents (e.g., alcohols) can compete with the amine.2. Use a non-reactive, aprotic solvent like DCM or THF.[11]
3. Ketene Formation: Acyl chlorides with α-hydrogens can eliminate HCl to form highly reactive ketenes, which can lead to byproducts.[3]3. Maintain a low reaction temperature (0-5 °C) and add the acylating agent slowly to a solution of the amine (not the other way around).[5]
Reaction is Uncontrollable / Too Exothermic 1. High Reactivity of Reagents: Acyl chlorides are extremely reactive with secondary amines.[3]1. Cooling: Always perform the reaction in an ice bath (0-5 °C) to dissipate heat.[5]
2. Slow Addition: Add the acylating agent dropwise to the stirred amine solution over a period of 15-30 minutes. This keeps the instantaneous concentration of the electrophile low.[5]
3. Dilution: Use a sufficient volume of solvent to help absorb the heat generated.[5]
Difficult Product Purification 1. Residual Starting Materials: Unreacted diethylamine or acylating agent remains.1. Perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove unreacted diethylamine and base. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove the carboxylic acid byproduct (from anhydrides) or hydrolyzed acyl chloride.[5]
2. Emulsion During Workup: Formation of a stable emulsion between the organic and aqueous layers.2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

digraph "Troubleshooting_Workflow" {
graph [size="7.6,6", dpi=100];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

start [label="N-Acylation Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_yield [label="Check Yield & Purity (TLC/LCMS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

low_yield [label="Low Yield?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Cause: Hydrolyzed Reagent?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution: Use fresh, anhydrous reagents & solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause2 [label="Cause: Insufficient Base?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Solution: Use 1.1-1.2 eq of base.", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause3 [label="Cause: Temp Too Low?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution: Allow to warm to RT or heat gently.", fillcolor="#34A853", fontcolor="#FFFFFF"];

impure [label="Impure Product?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause4 [label="Cause: Unreacted Amine?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Solution: Wash with 1M HCl.", fillcolor="#34A853", fontcolor="#FFFFFF"];

cause5 [label="Cause: Acidic Byproduct?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol5 [label="Solution: Wash with sat. NaHCO₃.", fillcolor="#34A853", fontcolor="#FFFFFF"];

success [label="Successful Reaction", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_yield; check_yield -> low_yield;

low_yield -> cause1 [label="Yes"]; cause1 -> sol1 [label="Yes"]; cause1 -> cause2 [label="No"]; cause2 -> sol2 [label="Yes"]; cause2 -> cause3 [label="No"]; cause3 -> sol3 [label="Yes"];

low_yield -> impure [label="No"]; impure -> cause4 [label="Yes"]; cause4 -> sol4 [label="Yes"]; cause4 -> cause5 [label="No"]; cause5 -> sol5 [label="Yes"]; sol1 -> success; sol2 -> success; sol3 -> success; sol4 -> success; sol5 -> success; impure -> success [label="No"]; }

Caption: A decision tree for troubleshooting common acylation issues.

Experimental Protocols

The following are detailed, self-validating protocols for common N-acylation procedures.

Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol describes the reaction of diethylamine with acetyl chloride using an aqueous base in a biphasic system.[5][15][16]

Materials:

  • Diethylamine (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine diethylamine (1.0 eq) and the 10% aqueous NaOH solution (2.0 eq). Add DCM to create a biphasic system (a 1:1 volume ratio of DCM to aqueous layer is typical).

  • Cooling: Place the flask in an ice-water bath and stir the mixture vigorously for 10-15 minutes until the internal temperature is between 0 and 5 °C.

  • Addition of Acyl Chloride: Add acetyl chloride (1.05 eq) dropwise to the cold, vigorously stirring mixture via a dropping funnel over 15-20 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the diethylamine spot is no longer visible.

  • Workup - Quenching & Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[5]

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-diethylacetamide. The product can be further purified by distillation if necessary.

Protocol 2: N-Acylation using Acetic Anhydride

This protocol details a procedure using an acid anhydride and an organic base in an anhydrous solvent.[17][18]

Materials:

  • Diethylamine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add diethylamine (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine or pyridine (1.2 eq) to the stirred solution.

  • Anhydride Addition: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (to remove triethylamine/pyridine and unreacted diethylamine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

Safety Precautions

  • Diethylamine: Highly flammable liquid and vapor.[19][20] It is toxic and causes severe skin burns and eye damage.[20][21] Always handle in a well-ventilated chemical fume hood.[19]

  • Acyl Chlorides: Corrosive and react violently with water.[22] They are lachrymators (cause tearing). Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[22]

  • Acid Anhydrides: Corrosive and react with water. Handle with similar precautions to acyl chlorides.

  • General: The N-acylation reaction can be highly exothermic. Always use an ice bath for cooling, especially during the addition of the acylating agent, to control the reaction rate.[5]

References

  • BenchChem (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Yao, C. et al. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
  • BenchChem (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Fisher Scientific (2009). SAFETY DATA SHEET.
  • Fisher Scientific (2012). SAFETY DATA SHEET.
  • ChemTrack.org (n.d.). Safety Guideline.
  • Boumoud, B. et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • ResearchGate (n.d.). N-Acylation Reactions of Amines.
  • Chemical Communications (RSC Publishing) (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • BenchChem (2025). Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine.
  • YouTube (2021). Acylation of Amines, Part 1: with Acyl Halides.
  • BenchChem (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Taylor & Francis (n.d.). Mild and Useful Method for N-Acylation of Amines.
  • Safety Data Sheet (2025). diethylamine.
  • PENTA (2025). Diethylamine - SAFETY DATA SHEET.
  • ResearchGate (2025). Mild and Useful Method for N-Acylation of Amines | Request PDF.
  • PMC - NIH (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Vedantu (n.d.). Write acetylation reaction of: A) Ethyl amine B) Diethylamine.
  • Filo (2025). Write the acetylation reaction of ethyl amine and diethyl amine.
  • ResearchGate (n.d.). Acylation of amines with different anhydrides. Download Table.
  • BenchChem (2025). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • BenchChem (2025). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
  • BenchChem (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • Chemistry LibreTexts (2025). 24.7: Reactions of Amines.
  • Reddit (2025). Acylation of amines.
  • YouTube (2024). Acylation of Amines | N-Ethyl Acetamide | N,N-diethyl acetamide | Class 12| Land of Chemistry.
  • Chemguide (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Chemguide (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • CDN (n.d.). N-Terminus Acetylation Protocol.
  • YouTube (2021). Acylation of Amines, Part 2: Other Electrophiles.

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of 2-amino-N,N-diethylpropanamide Hydrochloride Analogs for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative pharmacological evaluation of novel analogs of 2-amino-N,N-diethylpropanamide hydrochloride. The primary focus of this analysis is to elucidate structure-activity relationships (SAR) and identify candidates with promising anticonvulsant properties. We will detail the rationale behind experimental design, from initial in vitro screening to in vivo efficacy and pharmacokinetic profiling, providing a robust, self-validating methodology for researchers in drug discovery and development.

Introduction: Rationale and Chemical Scaffolding

2-amino-N,N-diethylpropanamide serves as a compelling starting scaffold for novel central nervous system (CNS) agents. Its simple, acyclic structure offers numerous points for chemical modification, allowing for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The diethylamide moiety is a common feature in various CNS-active compounds, influencing factors such as metabolic stability and blood-brain barrier penetration.

This guide will focus on a hypothetical series of analogs designed to probe the following structural features:

  • Modification of the α-carbon substituent: Exploring the impact of steric bulk and electronics at the position adjacent to the primary amine.

  • Alteration of N-alkyl groups: Investigating how changes to the N,N-diethyl groups affect potency and metabolic stability.

The overarching goal is to create a logical progression of discovery, from high-throughput preliminary assays to more complex, low-throughput models that provide a deeper understanding of a compound's potential as a therapeutic agent.[1][2]

Synthesis and Characterization of Analogs

The synthesis of the target analogs begins with a common precursor, N,N-diethyl-2-bromopropanamide, which can be readily synthesized from 2-bromopropionyl bromide and diethylamine. The key diversification step involves the nucleophilic substitution of the bromide with various primary amines or the use of alternative α-halo amides.

General Synthetic Scheme:

Synthetic_Scheme reagents1 Diethylamine, Triethylamine, DCM, 0°C Step 1 Step 1 reagents1->Step 1 reagents2 R-NH2 (or other nucleophile), Base, Solvent Step 2 Step 2 reagents2->Step 2 reagents3 HCl in Ether Step 3 Step 3 reagents3->Step 3 start 2-Bromopropionyl bromide intermediate N,N-diethyl-2- bromopropanamide start->intermediate Step 1 product_freebase Analog Free Base intermediate->product_freebase Step 2 product_hcl Final Analog (Hydrochloride Salt) product_freebase->product_hcl Step 3

Caption: General synthetic route for 2-amino-N,N-diethylpropanamide analogs.

Following synthesis, each analog must be rigorously purified (e.g., via column chromatography or recrystallization) and characterized to confirm its structure and purity using techniques such as NMR, LC-MS, and elemental analysis.

Table 1: Hypothetical Analogs for Comparative Study

Compound IDR1 (α-substituent)R2 (N-substituent)Molecular Weight ( g/mol )
LEAD-001 -CH₃-CH₂CH₃180.70 (HCl salt)
ANA-002 -CH₂CH₃-CH₂CH₃194.73 (HCl salt)
ANA-003 -CH(CH₃)₂-CH₂CH₃208.75 (HCl salt)
ANA-004 -CH₃-CH₂CH₂CH₃208.75 (HCl salt)
ANA-005 -CH₃-Cyclopropyl192.71 (HCl salt)

Comparative Pharmacological Evaluation: A Tiered Approach

A tiered or cascaded screening approach is essential for efficiently identifying promising candidates. This process begins with broad, high-throughput in vitro assays and progresses to more specific and physiologically relevant in vivo models for the most active compounds.[2][3] This strategy ensures that resources are focused on analogs with the highest potential for success.

Screening_Cascade A Tier 1: In Vitro Screening (All Analogs) B Tier 2: In Vivo Efficacy Models (Active Compounds) A->B Select hits based on potency & selectivity sub_A • Ion Channel Assays (e.g., NaV, CaV) • Radioligand Binding Assays C Tier 3: Pharmacokinetic & Safety Profiling (Efficacious Compounds) B->C Select hits based on in vivo efficacy sub_B • Maximal Electroshock (MES) Test • Pentylenetetrazole (PTZ) Test D Lead Candidate C->D Select based on overall profile sub_C • ADME Studies (in vitro) • In vivo PK (rodent) • Preliminary Toxicology

Caption: Tiered screening cascade for anticonvulsant drug discovery.

Tier 1: In Vitro Screening Protocols

The initial phase aims to identify compounds that interact with molecular targets known to be involved in epileptogenesis, such as voltage-gated ion channels.[1][2]

Protocol 1: Automated Patch-Clamp Electrophysiology

  • Objective: To assess the inhibitory activity of analogs on voltage-gated sodium (NaV) and calcium (CaV) channels, which are critical targets for many antiepileptic drugs (AEDs).

  • Methodology:

    • HEK-293 cells stably expressing the human channel subtype of interest (e.g., NaV1.1, NaV1.2) are cultured and prepared for analysis.

    • An automated patch-clamp system is used to achieve high-throughput recording of ion channel currents.

    • A voltage protocol is applied to elicit channel opening. A baseline recording is established.

    • Analogs are perfused at increasing concentrations (e.g., 0.1 µM to 100 µM).

    • The inhibition of the ion current is measured at each concentration.

    • Data are used to calculate an IC₅₀ (half-maximal inhibitory concentration) value for each analog.

  • Rationale: This high-throughput method provides rapid and quantitative data on a compound's direct interaction with a specific molecular target, allowing for early SAR assessment.[2]

Tier 2: In Vivo Efficacy Models

Compounds showing significant activity in vitro are advanced to in vivo models to evaluate their anticonvulsant efficacy in a complex biological system.[3][4]

Protocol 2: Maximal Electroshock (MES) Seizure Test

  • Objective: To identify compounds effective against generalized tonic-clonic seizures. The MES test is a benchmark for predicting this type of clinical efficacy.[4][5]

  • Methodology:

    • Male Sprague-Dawley rats (100-150 g) are used for the study.

    • Animals are divided into groups (n=8 per group): a vehicle control group and several test groups receiving different doses of an analog (e.g., 10, 30, 100 mg/kg, administered intraperitoneally).

    • Thirty minutes post-administration, a maximal electrical stimulus (e.g., 70 mA for 0.2 s) is delivered via corneal or ear-clip electrodes.[5]

    • The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

    • The percentage of animals protected from seizure in each group is calculated.

    • Data are analyzed using probit analysis to determine the ED₅₀ (median effective dose).

  • Rationale: This model assesses a drug's ability to prevent seizure spread and is highly predictive of efficacy against generalized seizures.[4]

Protocol 3: Pentylenetetrazole (PTZ) Seizure Test

  • Objective: To identify compounds effective against absence seizures (myoclonic jerks). PTZ is a GABA-A receptor antagonist that induces clonic seizures.

  • Methodology:

    • Male Swiss albino mice are used.

    • Animals are pre-treated with vehicle or an analog at various doses.

    • After 30 minutes, a subcutaneous injection of PTZ (at a convulsive dose, e.g., 85 mg/kg) is administered.

    • Animals are observed for 30 minutes for the onset of clonic seizures (defined as clonus of the whole body lasting more than 5 seconds).

    • The ability of the analog to prevent or delay the onset of seizures is recorded.

    • The ED₅₀ is calculated based on the dose that protects 50% of the animals from seizures.

  • Rationale: This model is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels, mechanisms relevant to absence seizures.[3][4]

Tier 3: Pharmacokinetic and Safety Profiling

Efficacious compounds undergo further evaluation to determine their drug-like properties.[6][7]

Protocol 4: In Vivo Pharmacokinetic (PK) Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a lead candidate.[7]

  • Methodology:

    • Cannulated rats are administered the compound via intravenous (IV) and oral (PO) routes in separate groups.

    • Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Plasma is isolated, and the concentration of the compound is quantified using a validated LC-MS/MS method.[8]

    • PK parameters are calculated, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability (%F).

  • Rationale: Understanding a compound's PK profile is crucial for determining appropriate dosing regimens and predicting its behavior in humans.[6][7]

Data Presentation and Structure-Activity Relationship (SAR) Analysis

All quantitative data should be summarized in tables for clear comparison. The analysis of this data forms the basis of the SAR.

Table 2: Exemplar In Vitro and In Vivo Performance Data

Compound IDNaV1.1 IC₅₀ (µM)MES ED₅₀ (mg/kg, rat)PTZ ED₅₀ (mg/kg, mouse)
LEAD-001 15.225>100
ANA-002 12.821>100
ANA-003 45.788>100
ANA-004 18.935>100
ANA-005 9.518>100

SAR Interpretation (Based on Exemplar Data):

  • Impact of α-substituent: Increasing the steric bulk at the alpha position from methyl (LEAD-001) to ethyl (ANA-002) shows a slight improvement in potency. However, a larger isopropyl group (ANA-003) leads to a significant loss of activity, suggesting a constrained binding pocket.

  • Impact of N-substituent: Replacing the N-diethyl groups with bulkier N-dipropyl groups (ANA-004) slightly decreases activity. In contrast, the conformationally restricted N-dicyclopropyl analog (ANA-005) shows the highest potency, indicating that specific spatial arrangements of the amide substituents are favorable for activity.

  • Mechanism of Action: The strong activity in the MES test coupled with weak activity in the PTZ test suggests that this series of compounds likely acts by modulating voltage-gated sodium channels rather than by enhancing GABAergic transmission.

Table 3: Exemplar Pharmacokinetic Data for a Lead Candidate (e.g., ANA-005)

ParameterValue
t₁/₂ (Half-life) 6.2 hours
Cₘₐₓ (Oral, 20 mg/kg) 1.8 µg/mL
Tₘₐₓ (Oral) 1.5 hours
Oral Bioavailability (%F) 55%

Conclusion

This guide outlines a systematic and robust methodology for the comparative analysis of this compound analogs. By employing a tiered screening cascade that integrates in vitro mechanistic studies with in vivo efficacy and pharmacokinetic profiling, researchers can efficiently identify lead candidates and build a comprehensive understanding of the structure-activity relationships within this chemical class. The exemplar data and SAR analysis demonstrate how structural modifications can be rationally designed to optimize anticonvulsant activity, paving the way for the development of novel therapeutic agents.

References

  • Journal of Advanced Zoology. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Available from: [Link]

  • Cureus. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Indian Journal of Pharmacology. (Date not available).
  • ResearchGate. (2023). In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. Available from: [Link]

  • PLOS One. (Date not available). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. Available from: [Link]

  • Irving Institute for Clinical and Translational Research. (Date not available). Pharmacokinetic Profiling. Available from: [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]

Sources

A Comparative Guide for Researchers: Lidocaine vs. 2-amino-N,N-diethylpropanamide hydrochloride as Local Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the well-established local anesthetic, Lidocaine, and the lesser-known compound, 2-amino-N,N-diethylpropanamide hydrochloride. Recognizing that the latter is not extensively characterized in publicly available literature, this document serves a dual purpose: to provide a detailed profile of Lidocaine as a benchmark and to outline a strategic experimental workflow for the evaluation of novel anesthetic candidates like this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Local Anesthesia and the Amide Class

Local anesthetics are a class of drugs that reversibly block the transmission of nerve impulses, leading to a loss of sensation in a specific area of the body.[1] They are essential in a vast array of medical and surgical procedures. The efficacy of a local anesthetic is determined by its ability to interact with voltage-gated sodium channels within the neuronal membrane.[2][3][4] By blocking these channels, the influx of sodium ions that is necessary for the depolarization and propagation of an action potential is inhibited.[4][5][6]

Local anesthetics are broadly classified into two groups based on their chemical structure: esters and amides.[1][7] This guide focuses on the amide class, to which Lidocaine belongs. Amide local anesthetics are known for their stability in solution and a lower incidence of allergic reactions compared to their ester counterparts.[1][4]

Lidocaine: The Gold Standard

Lidocaine, also known as lignocaine, was first synthesized in 1943 and has since become a cornerstone of local anesthesia.[4] It is recognized on the World Health Organization's List of Essential Medicines.[8] Its rapid onset and intermediate duration of action make it a versatile agent for various applications.[4][5]

Mechanism of Action

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][3] The un-ionized form of lidocaine, being lipid-soluble, diffuses across the nerve sheath and cell membrane. Once inside the axoplasm, it becomes protonated (ionized) and binds to the intracellular portion of the sodium channel, stabilizing it in an inactivated state.[9] This prevents the conformational change required for channel activation and subsequent sodium influx, thereby halting the propagation of the action potential.[3][6]

cluster_0 Neuronal Membrane Na_Channel_Resting Sodium Channel (Resting) Na_Channel_Open Sodium Channel (Open) Na_Channel_Resting->Na_Channel_Open Opens Na_Channel_Inactive Sodium Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Inactivates Na_Channel_Inactive->Na_Channel_Resting Resets Block Blockade Na_Channel_Inactive->Block Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Resting Stimulates Lidocaine_Extracellular Lidocaine (Un-ionized) Lidocaine_Intracellular Lidocaine (Ionized) Lidocaine_Extracellular->Lidocaine_Intracellular Diffuses Lidocaine_Intracellular->Na_Channel_Inactive Binds to

Mechanism of Lidocaine Action

Pharmacokinetic Profile
  • Onset of Action: Rapid, typically within 2 to 5 minutes.[5][10]

  • Duration of Action: 30 minutes to 3 hours, which can be prolonged with the addition of a vasoconstrictor like epinephrine.[5][10]

  • Metabolism: Primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[11]

  • Excretion: The metabolites are excreted by the kidneys.[5]

Potency and Efficacy

The potency of local anesthetics is often expressed as the minimum effective concentration (ED50) required to produce a nerve block. In a study on Sprague-Dawley rats, the ED50 for lidocaine in a sciatic nerve block was determined to be 0.1 ml of a 0.65% solution.[12][13] The efficacy of lidocaine is concentration-dependent, with higher concentrations leading to a more profound and longer-lasting block.[14] The addition of epinephrine not only prolongs the duration but also increases the effectiveness of the anesthetic block.[14]

This compound: A Structural Candidate

In contrast to the extensive body of research on lidocaine, this compound is a compound with limited available data regarding its pharmacological activity. Its chemical structure, however, shares features with amide-type local anesthetics, making it a candidate for investigation.

Structural Comparison with Lidocaine
FeatureLidocaineThis compound
Aromatic Group 2,6-dimethylphenylAbsent (Aliphatic)
Intermediate Chain AmideAmide
Amino Group DiethylaminoDiethylamino
Chemical Formula C14H22N2OC7H17ClN2O

The core structure of an amide local anesthetic consists of an aromatic ring, an intermediate amide linkage, and a tertiary amine.[9] Lidocaine fits this profile perfectly. This compound possesses the amide linkage and the tertiary diethylamine group, but lacks the aromatic ring, instead having a simple propyl chain. This structural difference is significant and would be expected to have a major impact on its anesthetic properties. The lipophilic aromatic ring is crucial for the molecule's ability to diffuse through the nerve sheath and membrane.[9] The absence of this ring in this compound suggests that its lipophilicity, and therefore its anesthetic potency, may be considerably lower than that of lidocaine.

Experimental Roadmap for Comparative Evaluation

To ascertain the local anesthetic potential of this compound and rigorously compare it to lidocaine, a structured experimental approach is necessary. This section outlines the key in-vitro and in-vivo assays required.

In-Vitro Characterization: Assessing Sodium Channel Blockade

The foundational step in evaluating a potential local anesthetic is to determine its effect on voltage-gated sodium channels at the molecular level.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

  • Cell Culture: Utilize a cell line that stably expresses the desired sodium channel subtype (e.g., Nav1.7, which is prevalent in peripheral sensory neurons).

  • Patch-Clamp Recording:

    • Isolate a single cell and establish a whole-cell patch-clamp configuration.

    • Apply voltage protocols to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a maximal sodium current (e.g., -10 mV).

  • Drug Application:

    • Prepare a range of concentrations of this compound and lidocaine.

    • Perfuse the cells with these solutions and record the resulting sodium currents.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each drug concentration.

    • Construct a concentration-response curve and calculate the IC50 (the concentration at which 50% of the sodium current is inhibited). This will provide a direct measure of the compound's potency in blocking sodium channels.[15]

Cell_Culture Cell Culture (e.g., HEK293 with Nav1.7) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Record_Current Record Sodium Current Voltage_Protocol->Record_Current Drug_Application Apply Test Compound / Lidocaine Record_Current->Drug_Application Data_Analysis Analyze Data (IC50 Calculation) Drug_Application->Data_Analysis

In-Vitro Patch Clamp Workflow

In-Vivo Evaluation: Efficacy and Duration of Action

Animal models are essential for determining the anesthetic efficacy, onset, and duration of action in a physiological context.

Experimental Protocol: Rodent Sciatic Nerve Block Model

  • Animal Model: Utilize adult Sprague-Dawley or Wistar rats.

  • Nerve Localization: Anesthetize the animal and surgically expose the sciatic nerve, or use a nerve stimulator for precise localization.

  • Drug Administration: Inject a defined volume and concentration of the test compound or lidocaine perineurally.

  • Assessment of Anesthetic Block:

    • Sensory Block: At regular intervals, apply a noxious stimulus (e.g., thermal via a tail-flick apparatus or mechanical via von Frey filaments) to the paw innervated by the sciatic nerve and measure the withdrawal latency or threshold.[16][17]

    • Motor Block: Assess motor function by observing the animal's gait or using a grip strength meter.

  • Data Analysis:

    • Determine the onset of the block (time to loss of withdrawal reflex).

    • Determine the duration of the block (time to recovery of the withdrawal reflex).

    • Generate dose-response curves to calculate the ED50 for both sensory and motor blockade.[12][13]

Animal_Prep Anesthetize Rodent Nerve_Localization Localize Sciatic Nerve Animal_Prep->Nerve_Localization Drug_Injection Perineural Injection of Compound Nerve_Localization->Drug_Injection Sensory_Test Sensory Testing (e.g., Tail Flick) Drug_Injection->Sensory_Test Motor_Test Motor Testing (e.g., Grip Strength) Drug_Injection->Motor_Test Data_Collection Record Onset and Duration Sensory_Test->Data_Collection Motor_Test->Data_Collection

In-Vivo Sciatic Nerve Block Workflow

Toxicity Assessment

A critical component of any new drug evaluation is determining its safety profile.

Experimental Protocol: Acute Toxicity (LD50) Determination

  • Animal Model: Typically mice or rats.

  • Drug Administration: Administer escalating doses of the test compound and lidocaine via the intended clinical route (e.g., subcutaneous or intravenous).

  • Observation: Monitor the animals for signs of toxicity and mortality over a specified period (e.g., 24-48 hours).

  • Data Analysis: Calculate the LD50 (the dose at which 50% of the animals die) using appropriate statistical methods.

For lidocaine, the oral LD50 in non-fasted female rats is reported as 459 mg/kg.[18][19]

Comparative Data Summary

The following tables summarize the known properties of lidocaine and provide a template for the data that should be generated for this compound.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyLidocaineThis compound
Molecular Weight 234.34 g/mol [8]182.68 g/mol
pKa 7.9To be determined
Lipid Solubility ModerateExpected to be low
Onset of Action 2-5 minutes[5][10]To be determined
Duration of Action 0.5-3 hours[5]To be determined
Metabolism Hepatic (CYP1A2, CYP3A4)[11]To be determined

Table 2: Pharmacodynamic and Toxicological Properties

PropertyLidocaineThis compound
Mechanism of Action Voltage-gated sodium channel blocker[2][3]To be determined
In-Vitro Potency (IC50) ~2.2 - 5.1 mM (for K+ currents)[15]To be determined
In-Vivo Potency (ED50) 0.1 ml of 0.65% (rat sciatic nerve block)[12][13]To be determined
Acute Toxicity (LD50) 459 mg/kg (oral, rat)[18][19]To be determined

Conclusion

Lidocaine remains a vital and well-characterized local anesthetic, serving as an essential benchmark in the development of new anesthetic agents. Its mechanism, pharmacokinetics, efficacy, and safety profile are thoroughly documented. This compound, while sharing some structural motifs with amide-type local anesthetics, is a largely uncharacterized compound. Its lack of an aromatic group suggests it may have significantly different, likely reduced, anesthetic potency compared to lidocaine.

For researchers and drug development professionals, the path to evaluating a novel candidate like this compound is clear. A systematic investigation, beginning with in-vitro characterization of its effects on sodium channels and progressing to in-vivo models to assess efficacy and safety, is paramount. The experimental workflows and comparative data frameworks provided in this guide offer a robust starting point for such an endeavor. Only through this rigorous, data-driven approach can the true potential of new chemical entities in the field of local anesthesia be unlocked.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3676, Lidocaine. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Lidocaine. Retrieved from [Link]

  • Omana-Zapata, I., et al. (2021). Molecular mechanisms of lidocaine. PMC. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Lidocaine? Synapse. Retrieved from [Link]

  • Drugs.com. (n.d.). Lidocaine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Study.com. (n.d.). Lidocaine: Structure & Mechanism of Action. Retrieved from [Link]

  • Corti, L. (2023). Understanding Lidocaine: Uses, Side Effects, Dosage, Mechanism Of Action, And Shortage. Retrieved from [Link]

  • RxList. (n.d.). Xylocaine (Lidocaine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • DailyMed. (n.d.). Lidocaine Hydrochloride. U.S. National Library of Medicine. Retrieved from [Link]

  • Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. PubMed. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2004). Acute toxicity (LD50 and CD50) of lidocaine and prilocaine in combination with adrenaline and felypressin. PubMed. Retrieved from [Link]

  • Larsen, M. S., et al. (2018). An In Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. PMC. Retrieved from [Link]

  • Larsen, M. S., et al. (2018). An In Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Cellular Neuroscience. Retrieved from [Link]

  • Harsha, C., et al. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology. Retrieved from [Link]

  • Kandakatla, S. N., & Tadisina, K. K. (2024). Lidocaine. StatPearls. Retrieved from [Link]

  • Advaith. (n.d.). Screening of local anaesthetics. Slideshare. Retrieved from [Link]

  • Kitahara, L. B. W., et al. (2016). Efficacy of different concentrations of lidocaine and association of vasoconstrictor in local infiltration anesthesia in adults. PubMed Central. Retrieved from [Link]

  • Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. PubMed. Retrieved from [Link]

  • Yung, E., et al. (2009). Comparison of the Potency of Lidocaine and Chloroprocaine in Sciatic Nerve Block in Sprague-Dawley Rats. Karger Publishers. Retrieved from [Link]

  • Yung, E., et al. (2009). Comparison of the Potency of Lidocaine and Chloroprocaine in Sciatic Nerve Block in Sprague-Dawley Rats. Karger Publishers. Retrieved from [Link]

  • Wang, G. K., et al. (2005). Mechanism of local anesthetic drug action on voltage-gated sodium channels. PubMed. Retrieved from [Link]

  • Wang, G. K., et al. (2005). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. ResearchGate. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]

  • Komai, H., & Kuraishi, Y. (2001). Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons. PubMed. Retrieved from [Link]

  • Sekhri, K., & Loomba, S. (2025). Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls. Retrieved from [Link]

  • Jurowski, K., & Frydrych, A. (2026). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. PubMed. Retrieved from [Link]

  • Komai, H., & Kuraishi, Y. (2001). Local Anesthetic Inhibition of Voltage-activated Potassium Currents in Rat Dorsal Root Ganglion Neurons. ResearchGate. Retrieved from [Link]

  • University of Wisconsin Hospitals and Clinics Authority. (2016). LAST (Local Anesthetic Systemic Toxicity) Protocol. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2023). 2-Propenamide, N,N'-methylenebis- - Evaluation statement. Retrieved from [Link]

  • Ho Medical. (n.d.). Local Anaesthetics. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Developing a Local Anesthetic Systemic Toxicity Protocol in a Mississippi Hospital. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66191, N,N-Diethylpropionamide. Retrieved from [Link]

  • The Royal Children's Hospital Melbourne. (2018). Clinical Practice Guidelines : Local anaesthetic poisoning. Retrieved from [Link]

  • Jindal, D. P., et al. (2003). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. PubMed. Retrieved from [Link]

  • Association of Anaesthetists of Great Britain and Ireland. (n.d.). AAGBI Safety Guidelines. Retrieved from [Link]

  • American Society of Regional Anesthesia and Pain Medicine. (n.d.). A Checklist for Treating Local Anesthetic Systemic Toxicity. Retrieved from [Link]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride.
  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Enantioselective Analysis of 2-amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of Chirality

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 2-amino-N,N-diethylpropanamide hydrochloride, a simple amino amide, the spatial arrangement of atoms around its stereocenter can lead to enantiomers with dramatically different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent, while the other could be inactive, less potent, or even contribute to adverse effects. Consequently, the robust, accurate, and precise enantioselective analysis of such compounds is a cornerstone of quality control and regulatory compliance.

This guide provides a comparative overview of the primary analytical techniques for the enantioselective analysis of this compound. While specific literature for this exact compound is limited, this document synthesizes established methodologies for structurally analogous small primary amines and amino amides, particularly local anesthetics with similar functionalities.[1][2][3] We will explore direct methods, including Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), alongside indirect methods involving chiral derivatization. Each section will delve into the mechanistic principles, provide comparative data based on analogous compounds, and present detailed experimental protocols to guide your method development.

Direct Enantioseparation Strategies: A Comparative Overview

Direct methods are often preferred for their simplicity, as they involve the direct injection of the analyte onto a chiral system, avoiding the need for sample derivatization. The primary techniques in this category are chiral HPLC, SFC, and CE.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is the most established and widely used technique for resolving enantiomers.[4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a basic compound like 2-amino-N,N-diethylpropanamide, polysaccharide-based and macrocyclic antibiotic CSPs are excellent starting points.

Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, offer a complex chiral environment with grooves and cavities.[5][6][7] Enantioselective recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6][7] Macrocyclic antibiotic CSPs, like those based on vancomycin or teicoplanin, provide multiple interaction sites, including peptide backbones for hydrogen bonding and aromatic rings for π-π interactions.[8][9][10][11]

Expert Insights: The success of separating basic amines on polysaccharide CSPs is highly dependent on the mobile phase composition. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often crucial to suppress the interaction of the basic analyte with residual acidic silanol groups on the silica support, thereby improving peak shape and resolution.

Chiral Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful alternative to HPLC, offering faster separations and a reduced environmental footprint due to its use of supercritical CO2 as the primary mobile phase component.[12][13][14] For chiral primary amines, SFC often provides comparable or even superior performance to HPLC.[13][15][16][17][18]

Mechanism of Separation: The separation principles in chiral SFC are similar to those in normal-phase HPLC, relying on the same types of CSPs. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster mass transfer, allowing for higher flow rates and shorter analysis times without a significant loss of efficiency.[18]

Expert Insights: SFC is particularly well-suited for high-throughput screening of chiral compounds.[13][17] The rapid column equilibration and analysis times allow for the efficient evaluation of multiple CSPs and mobile phase conditions. As with HPLC, the use of additives is critical. For basic analytes on polysaccharide phases, a combination of an alcohol modifier (e.g., methanol) and a basic additive is typically employed.[12][18]

Capillary Electrophoresis (CE): High Efficiency for Polar Analytes

Capillary electrophoresis is a high-resolution separation technique that is particularly effective for polar and charged molecules.[19] For the enantioseparation of compounds like 2-amino-N,N-diethylpropanamide, a chiral selector is added to the background electrolyte (BGE).

Mechanism of Separation: The most common chiral selectors for CE are cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[20][21][22][23][24] Enantioseparation occurs due to the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector. The enantiomer that forms the more stable complex will have a different effective mobility and will migrate at a different velocity. Sulfated cyclodextrins are particularly effective for the separation of basic compounds due to the additional electrostatic interactions.[20]

Expert Insights: Method development in chiral CE involves optimizing the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. The low consumption of sample and reagents makes CE a cost-effective technique for chiral analysis.[19]

Comparative Performance Data (Based on Analogous Compounds)

Technique Chiral Selector/Stationary Phase Typical Mobile Phase/Buffer Analysis Time Advantages Disadvantages
Chiral HPLC Polysaccharide-based (e.g., Chiralpak IA, IB)Heptane/Ethanol with 0.1% DEA10-30 minWide applicability, well-established, robust.[4][25]Slower than SFC, higher organic solvent consumption.
Chiral SFC Cyclofructan-based (e.g., Larihc CF6-P)CO2/Methanol with 0.3% TFA & 0.2% TEA2-10 minFast analysis, reduced solvent waste, improved peak shape for basic compounds.[13][16][18]Requires specialized instrumentation.
Chiral CE Sulfated-β-Cyclodextrin25 mM Phosphate buffer (pH 2.5) with 1.5 mM S-β-CD5-15 minHigh efficiency, low sample/reagent consumption, ideal for polar analytes.[19][20]Lower sensitivity for UV detection without pre-concentration, potential for matrix effects.
Indirect HPLC Achiral C18 columnAcetonitrile/Water with 0.1% Formic Acid15-25 minUses standard achiral columns, can enhance detection sensitivity.[26]Requires derivatization step, potential for racemization, derivatizing agent must be enantiomerically pure.[27][28]

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound

This protocol is a starting point based on methods for similar primary amines.[25]

  • Chromatographic System: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability: Inject a racemic standard to confirm resolution between the enantiomers (Resolution > 1.5).

Protocol 2: Chiral SFC Method for this compound

This protocol is adapted from established screening methods for primary amines.[13][16]

  • Chromatographic System: Analytical SFC system with a photodiode array (PDA) detector.

  • Chiral Stationary Phase: Larihc CF6-P (cyclofructan-based) column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 with a methanol modifier containing 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA).

  • Gradient: 5-40% methanol modifier over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

Protocol 3: Chiral Capillary Electrophoresis Method

This protocol is based on methods for the separation of small chiral amines and amino acids.[20][21]

  • CE System: Standard CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 2.5, containing 1.5 mM sulfated-β-cyclodextrin.

  • Applied Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.

Indirect Enantioseparation: An Alternative Approach

When direct methods are unsuccessful or when enhanced sensitivity is required, an indirect approach can be employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.

Marfey's Reagent: A Classic Choice

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for primary and secondary amines.[26][27][28][29][30][31] It reacts with the primary amine of 2-amino-N,N-diethylpropanamide under mild alkaline conditions to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC.

Expert Insights: The main advantages of the indirect method are the use of less expensive achiral columns and the potential for improved detection due to the chromophore introduced by the CDA.[26] However, it is crucial that the CDA is enantiomerically pure to avoid the formation of multiple diastereomers and ensure accurate quantification. The reaction conditions must also be carefully controlled to prevent racemization of the analyte.[27]

Protocol 4: Indirect HPLC Analysis via Derivatization with Marfey's Reagent
  • Derivatization:

    • To 100 µL of a 1 mg/mL solution of the analyte in water, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture and neutralize by adding 20 µL of 2 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • Chromatographic System: Standard HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

Visualizing the Analytical Workflows

Analytical_Workflows cluster_direct Direct Methods cluster_indirect Indirect Method Sample Racemic Sample (2-amino-N,N-diethylpropanamide HCl) HPLC Chiral HPLC (Polysaccharide CSP) Sample->HPLC Direct Injection SFC Chiral SFC (Cyclofructan CSP) Sample->SFC Direct Injection CE Chiral CE (Cyclodextrin Selector) Sample->CE Direct Injection Res_HPLC Separated Enantiomers HPLC->Res_HPLC Res_SFC Separated Enantiomers SFC->Res_SFC Res_CE Separated Enantiomers CE->Res_CE Sample_I Racemic Sample Deriv Derivatization (e.g., Marfey's Reagent) Sample_I->Deriv Diastereomers Diastereomeric Mixture Deriv->Diastereomers Achiral_HPLC Achiral HPLC (C18 Column) Diastereomers->Achiral_HPLC Res_Indirect Separated Diastereomers Achiral_HPLC->Res_Indirect

Caption: Comparative workflows for direct vs. indirect enantioselective analysis.

Conclusion and Recommendations

The enantioselective analysis of this compound, while not explicitly detailed in current literature, can be effectively achieved by leveraging established methods for structurally similar compounds.

  • For high-throughput screening and rapid method development , Chiral SFC is the recommended starting point due to its speed, efficiency, and superior performance for basic amines.

  • Chiral HPLC remains a robust and reliable option, with a wide variety of polysaccharide and macrocyclic antibiotic columns that are likely to provide successful separation.

  • Chiral CE is an excellent orthogonal technique, particularly if the analyte is highly polar or if minimizing solvent consumption is a priority.

  • The indirect method using chiral derivatization is a valuable alternative if direct methods fail or if enhanced sensitivity is needed, provided that the derivatization reaction is carefully controlled.

Ultimately, the choice of technique will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the desired level of validation. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a robust and reliable method for the enantioselective analysis of this compound.

References

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-amino-N,N-diethylpropanamide Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Small Amine Hydrochloride

2-amino-N,N-diethylpropanamide hydrochloride is a small, polar amine salt. In pharmaceutical development, the precise and accurate quantification of such active pharmaceutical ingredients (APIs) is not merely a procedural step but the bedrock of safety and efficacy. A validated analytical method ensures that every measurement, from early formulation to final quality control, is reliable, reproducible, and fit for its intended purpose. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this task due to its high resolving power, sensitivity, and adaptability.

However, the physicochemical properties of small aliphatic amines present distinct challenges. Their high polarity can lead to poor retention on traditional reversed-phase columns, and the basic nature of the amine group can cause undesirable interactions with silica-based stationary phases, resulting in poor peak shape (tailing). This guide provides an in-depth, experience-driven walkthrough for validating a robust HPLC method for this compound, framed within the authoritative context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore not only the "how" but the critical "why" behind each validation parameter and compare the final HPLC method against viable alternatives.

The Strategic Choice: Justifying the HPLC Method

Before validation, a robust method must be developed. For a compound like 2-amino-N,N-diethylpropanamide, standard C18 columns may prove insufficient. The primary analytical challenges include:

  • Poor Retention: The analyte is highly polar and may elute at or near the void volume.

  • Peak Tailing: The basic amine can interact ionically with residual acidic silanol groups on the silica support, causing asymmetrical peaks.[4]

To counter these issues, one of two primary approaches is recommended:

  • Reversed-Phase HPLC with an Ion-Pairing Agent: Introducing an ion-pairing agent (e.g., sodium dodecyl sulfate or heptanesulfonic acid) into the mobile phase forms a neutral complex with the protonated amine, enhancing its retention on a C18 or C8 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a primarily organic mobile phase. This provides excellent retention for highly polar compounds that are poorly retained in reversed-phase mode.[4]

For this guide, we will proceed with a reversed-phase method, a ubiquitous and well-understood technique in most QC laboratories.

The Validation Master Plan: An ICH Q2(R1) Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3] The ICH Q2(R1) guideline provides a comprehensive framework for this process.[1][2]

G cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2 R1) cluster_sys Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Forced Degradation Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Prec->LOD Robust Robustness LOD->Robust SST System Suitability Testing (Pre-Analysis Check) Robust->SST Analysis Sample Analysis SST->Analysis G Start Need to Quantify 2-amino-N,N-diethylpropanamide HCl Q1 Is the sample in a complex matrix (e.g., plasma)? Start->Q1 Q2 Is high throughput or ultra-low detection (pg/mL) required? Q1->Q2 No LCMS LC-MS/MS is optimal Q1->LCMS Yes Q3 Is the analyte for bulk assay (high concentration) with no expected impurities? Q2->Q3 No Q2->LCMS Yes HPLC Validated HPLC is optimal (QC, Stability, Formulation) Q3->HPLC No Titr Titrimetry is a simple, cost-effective option Q3->Titr Yes GC GC with derivatization is a viable alternative HPLC->GC consider

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 2-amino-N,N-diethylpropanamide hydrochloride in Drug Development

This compound (CAS No. 856984-10-6) is a small molecule characterized by an amide functional group.[1][2] Its structure shares features with the widely used class of amide-type local anesthetics, such as lidocaine and mepivacaine.[3][4] This structural similarity necessitates a thorough investigation of its potential immunological cross-reactivity within this class of drugs. For researchers and drug development professionals, understanding cross-reactivity is not merely an academic exercise; it is a critical step in preclinical safety and efficacy assessment.

Adverse drug reactions to local anesthetics, while often non-allergic in nature, can include rare but serious IgE-mediated hypersensitivity reactions.[5][6] Cross-reactivity among anesthetics, particularly within the amide group, has been documented, although it is less common than with ester-type anesthetics.[7] Therefore, any new chemical entity sharing structural motifs with this group must be rigorously evaluated to predict potential adverse immune responses in patients who may have pre-existing sensitivities.

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound. We will compare its immunological profile against a panel of established local anesthetics, detailing the requisite experimental workflows from immunogen preparation to final data analysis. The methodologies described herein—competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting—represent a robust, multi-pronged approach to generating reliable and reproducible cross-reactivity data.

The Comparative Framework: Selecting Alternatives for Analysis

A successful cross-reactivity study hinges on the selection of appropriate comparator compounds. The panel should include molecules that are structurally similar, functionally related, and those that serve as critical negative controls.

Compound ClassComparator CompoundRationale for Inclusion
Primary Amide Target 2-amino-N,N-diethylpropanamide HCl The molecule of interest.
Amide-Type Anesthetics LidocaineA widely used amide anesthetic; reports of cross-reactivity with other amides exist.
MepivacaineStructurally similar to lidocaine; known to cross-react in some cases.[5][8]
BupivacaineAnother common amide anesthetic; provides a point of comparison for potential class-wide effects.
ArticaineContains a thiophene ring instead of a benzene ring, which may reduce cross-reactivity, making it an interesting comparator.[9]
Ester-Type Anesthetics Procaine (Novocaine)Serves as a crucial negative control. Ester-type anesthetics are metabolized to para-aminobenzoic acid (PABA) and generally do not cross-react with amide-types.[7][10]

Methodology I: Hapten-Carrier Conjugation and Immunogen Preparation

Small molecules like this compound, known as haptens, are not immunogenic on their own.[11][12] To elicit an antibody response for use in immunoassays, they must be covalently coupled to a large carrier protein.[13][14] This process is the foundation of the entire study.

Causality Behind Experimental Choices:
  • Carrier Protein Selection: Keyhole Limpet Hemocyanin (KLH) is often chosen for immunization due to its large size and high immunogenicity. Bovine Serum Albumin (BSA) is typically used for the screening assay (e.g., ELISA coating) to avoid generating antibodies against the carrier used for immunization.[12][15]

  • Conjugation Chemistry: The choice of crosslinker depends on the available functional groups on the hapten. For 2-amino-N,N-diethylpropanamide, the primary amine group is a prime target for conjugation via an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reaction, which forms a stable amide bond with carboxyl groups on the carrier protein.[16]

Diagram: Hapten-Carrier Conjugation Workflow

Hapten_Conjugation cluster_activation Step 1: Carrier Activation cluster_conjugation Step 2: Hapten Coupling cluster_purification Step 3: Purification & Verification Carrier Carrier Protein (e.g., KLH/BSA) Activated_Carrier Activated Carrier (o-acylisourea intermediate) Carrier->Activated_Carrier EDC EDC Crosslinker EDC->Carrier Reacts with -COOH groups Conjugate Hapten-Carrier Conjugate Activated_Carrier->Conjugate Hapten Hapten (2-amino-N,N-diethylpropanamide) Hapten->Activated_Carrier Primary amine reacts with intermediate Purification Purification (Dialysis/Desalting) Conjugate->Purification Verification Verification (Western Blot, MALDI-MS) Purification->Verification Competitive_ELISA cluster_well Microtiter Well Surface cluster_low Low Competitor Concentration cluster_high High Competitor Concentration Well Hapten-BSA Conjugate Coated Antibody Anti-Hapten Antibody cluster_low cluster_low Free_Hapten Free Competitor (Test Analyte) cluster_high cluster_high Antibody1 Antibody Well1 Coated Hapten-BSA Antibody1->Well1 Binds Signal1 Strong Signal Well1->Signal1 Antibody2 Antibody Well2 Coated Hapten-BSA Antibody2->Well2 Binding blocked Free_Hapten2 Free Competitor Free_Hapten2->Antibody2 Binds Signal2 Weak Signal Well2->Signal2

Caption: Signal is inversely proportional to competitor concentration.

Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microplate with 100 µL/well of the Hapten-BSA conjugate (1-5 µg/mL in PBS). Incubate overnight at 4°C. [17]2. Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature. [18]4. Competition Reaction:

    • Prepare serial dilutions of the competitor compounds (2-amino-N,N-diethylpropanamide HCl and the panel of anesthetics) in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the anti-hapten antibody (polyclonal serum from immunized animal, diluted to a pre-determined optimal concentration). Incubate for 30 minutes.

  • Incubation: Transfer 100 µL of the antibody/competitor mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 2).

  • Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour. 8. Washing: Repeat the washing step (Step 2).

  • Substrate Addition: Add 100 µL/well of TMB substrate. Allow color to develop in the dark (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data is used to generate inhibition curves for each compound. The concentration that causes 50% inhibition of antibody binding (IC50) is calculated. Cross-reactivity (%) is determined using the following formula:

Cross-Reactivity (%) = (IC50 of 2-amino-N,N-diethylpropanamide / IC50 of Comparator Compound) x 100

CompoundIC50 (µM) [Hypothetical Data]Cross-Reactivity (%)
2-amino-N,N-diethylpropanamide HCl 1.5 100%
Lidocaine3.246.9%
Mepivacaine5.825.9%
Bupivacaine25.06.0%
Articaine>100<1.5%
Procaine>100<1.5%

Methodology III: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free data on binding affinity and kinetics, offering a deeper understanding of the molecular interactions. [19][20]This technique measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. [21][22]

Protocol: SPR Analysis
  • Chip Preparation: Use a CM5 sensor chip and activate the carboxyl groups on the dextran matrix using a standard amine coupling kit (EDC/NHS). [23]2. Ligand Immobilization: Immobilize the purified anti-hapten antibody onto the chip surface to a target level of ~10,000 Response Units (RU).

  • Blocking: Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Injection: Prepare a series of dilutions for each comparator compound (the analytes) in running buffer (e.g., HBS-EP+). Inject the analytes over the antibody-coated surface at a constant flow rate (e.g., 30 µL/min).

  • Regeneration: After each analyte injection, regenerate the chip surface using a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte without denaturing the immobilized antibody.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Interpretation

The KD value represents the affinity of the antibody for the analyte. A lower KD indicates a stronger binding affinity. Comparing the KD values provides a quantitative measure of cross-reactivity.

CompoundKD (M) [Hypothetical Data]Interpretation
2-amino-N,N-diethylpropanamide HCl 5.0 x 10⁻⁸ High Affinity
Lidocaine1.1 x 10⁻⁷Moderate Affinity
Mepivacaine2.5 x 10⁻⁷Moderate Affinity
Bupivacaine8.0 x 10⁻⁷Low Affinity
ArticaineNo Binding DetectedNo Cross-Reactivity
ProcaineNo Binding DetectedNo Cross-Reactivity

Conclusion and Forward Outlook

This guide outlines a rigorous, multi-faceted approach for the comprehensive evaluation of the cross-reactivity of this compound. By combining the high-throughput screening capability of competitive ELISA with the detailed kinetic analysis of SPR, researchers can build a robust immunological profile of the compound. The inclusion of a structurally and functionally diverse panel of comparators ensures that the data generated is clinically and scientifically relevant.

The hypothetical data presented suggests that this compound may exhibit significant cross-reactivity with other amide-type anesthetics like lidocaine and mepivacaine, but minimal interaction with articaine or ester-type anesthetics. Such findings are critical for guiding further drug development, informing preclinical safety assessments, and ultimately ensuring patient safety. The methodologies detailed here provide a self-validating system, grounded in established scientific principles, to confidently assess the cross-reactivity of any novel small molecule therapeutic.

References

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link]

  • Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine. Journal of Investigational Allergology and Clinical Immunology. Available at: [Link]

  • Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine. Semantic Scholar. Available at: [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. Available at: [Link]

  • Hapten—Carrier Interactions and Their Role in the Production of Monoclonal Antibodies against Hydrophobic Haptens. ResearchGate. Available at: [Link]

  • Small Molecule Interactions. Nicoya Lifesciences. Available at: [Link]

  • Anti-hapten Antibody Problems. Aptamer Group. Available at: [Link]

  • Anti-Small Molecule Antibody Discovery Service by Hybridoma. Creative Biolabs. Available at: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]

  • Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years' Experience. PubMed Central. Available at: [Link]

  • Delayed-type hypersensitivity to amide local anesthetics. Allergologia et Immunopathologia. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine. Semantic Scholar. Available at: [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]

  • Technical Guide for ELISA. SeraCare. Available at: [Link]

  • Enzyme-linked small-molecule detection using split aptamer ligation. PubMed. Available at: [Link]

  • Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies. Google Patents.
  • 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Alchem Pharmtech. Available at: [Link]

  • Western Blotting Immunodetection Techniques. Bio-Rad. Available at: [Link]

  • Allergy to local anesthetics of the amide group with tolerance procaine. ResearchGate. Available at: [Link]

  • Coupling to Carrier Proteins: An Overview. G-Biosciences. Available at: [Link]

  • Novocaine Allergy Reactions: Symptoms and Side Effects. Verywell Health. Available at: [Link]

  • Western Blot Reagents and Automated Western Blotting Techniques. Bio-Techne. Available at: [Link]

  • Immunoassay. Wikipedia. Available at: [Link]

  • This compound - CAS:856984-10-6. Benqi Mall. Available at: [Link]

  • True Allergy to Amide Local Anesthetics: A Review and Case Presentation. PubMed Central. Available at: [Link]

  • Types of immunoassays. Abyntek Biopharma. Available at: [Link]

  • (PDF) Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years' Experience. ResearchGate. Available at: [Link]

  • Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PubMed Central. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH. Available at: [Link]

  • An in vivo method for the quantitative evaluation of local anesthetics. PubMed. Available at: [Link]

  • Cross Reactivity. National Test Systems. Available at: [Link]

  • N,N-Diethylpropionamide. PubChem. Available at: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. PubMed Central. Available at: [Link]

  • 2-amino-N,N-diethyl-2-methylpropanamide. PubChem. Available at: [Link]

  • Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. PubMed. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. NIH. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 2-Aminopropanamide Derivatives as Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of different classes of 2-aminopropanamide derivatives, focusing on their efficacy as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in the management of type 2 diabetes mellitus. We will dissect the causality behind experimental designs, present comparative data, and provide validated protocols to empower researchers in the field of drug discovery.

Introduction: The Incretin Effect and the Rise of DPP-4 Inhibition

Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[1] A major physiological process that regulates glucose homeostasis is the "incretin effect," where gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released after a meal and potentiate insulin secretion from pancreatic β-cells.[2]

However, the therapeutic potential of native incretins is limited by their rapid inactivation—within minutes—by the serine exopeptidase Dipeptidyl Peptidase-4 (DPP-4).[1][2] DPP-4 specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position.[3] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control. This mechanism forms the basis of the "gliptin" class of antidiabetic drugs.[1][4]

The foundational structure for many DPP-4 inhibitors is derived from the natural substrate, which often involves an N-terminal Xaa-Pro or Xaa-Ala sequence. The 2-aminopropanamide scaffold, the core of the amino acid alanine, is therefore a critical pharmacophoric element in the design of these inhibitors.

The DPP-4 Active Site: A Tale of Two Pockets

Understanding the efficacy of different derivatives requires an appreciation of the DPP-4 enzyme's active site. It is broadly composed of several key subsites that accommodate the dipeptide substrate:

  • S1 Pocket: A hydrophobic pocket that favorably accommodates the side chain of the penultimate amino acid (proline or alanine). This is the primary recognition site.

  • S2 Pocket: A larger, more solvent-exposed region that interacts with the N-terminal amino acid.

  • Catalytic Triad (Ser630, Asp708, His740): The serine residue acts as the nucleophile to hydrolyze the amide bond.[2]

Effective inhibitors are designed to occupy these pockets with high affinity and specificity, preventing the natural substrate from binding and being cleaved.

Comparative Analysis of 2-Aminopropanamide Derivative Classes

DPP-4 inhibitors have evolved from simple dipeptide structures to sophisticated peptidomimetics and non-peptidomimetic heterocyclic compounds. This evolution was driven by the need to improve oral bioavailability, potency, and selectivity.

Class I: Peptidomimetic Derivatives

These compounds retain a significant portion of the dipeptide structure. A prominent strategy in this class involves replacing the scissile amide bond with a functional group that can form a stable, yet often reversible, covalent bond with the catalytic serine (Ser630) of DPP-4.

  • Key Example: Vildagliptin and Saxagliptin (Cyanopyrrolidines)

    • Structure-Activity Relationship (SAR): These molecules feature an L-aminoacyl-pyrrolidine scaffold. The critical innovation is the replacement of the proline's carboxyl group with a nitrile (–C≡N) group.[2] The pyrrolidine ring effectively occupies the S1 pocket.

    • Mechanism of Action: The electrophilic nitrile carbon is attacked by the hydroxyl group of Ser630, forming a reversible covalent imidate adduct. This slow-binding mechanism leads to potent and sustained inhibition.[3]

    • Efficacy: Vildagliptin and Saxagliptin exhibit potent DPP-4 inhibition with IC50 values in the low nanomolar range. Their efficacy is marked by prolonged enzyme occupancy, allowing for once or twice-daily dosing.

Class II: Non-Peptidomimetic Derivatives

To overcome the inherent pharmacokinetic limitations of peptide-like molecules (e.g., poor stability and bioavailability), non-peptidomimetic inhibitors were developed. These compounds are structurally more diverse and typically feature rigid heterocyclic systems that mimic the dipeptide conformation.

  • Key Example: Sitagliptin (β-amino acid derivative)

    • Structure-Activity Relationship (SAR): Sitagliptin features a trifluoromethyl-substituted triazolopiperazine scaffold linked to a β-amino acid moiety.[4] The trifluorophenyl group effectively occupies the S1 pocket, while the primary amine forms key interactions, including a salt bridge with the glutamate residue (Glu205/Glu206) in the S2 pocket, mimicking the N-terminal amine of the natural substrate.

    • Mechanism of Action: Unlike the cyanopyrrolidines, Sitagliptin is a competitive, reversible inhibitor that does not form a covalent bond with the catalytic serine.[5] Its high affinity is derived from a network of strong non-covalent interactions within the active site.

    • Efficacy: Sitagliptin demonstrates high potency and remarkable selectivity for DPP-4 over related proteases like DPP-8 and DPP-9, which is a critical safety consideration.[4]

Quantitative Comparison of Efficacy

The efficacy of enzyme inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.

Compound Derivative Class Mechanism DPP-4 IC50 (nM) Selectivity vs. DPP-8/DPP-9
Vildagliptin Peptidomimetic (Cyanopyrrolidine)Reversible Covalent~2-3>200-fold
Saxagliptin Peptidomimetic (Cyanopyrrolidine)Reversible Covalent~1.3-5>400-fold
Sitagliptin Non-Peptidomimetic (β-amino amide)Competitive, Non-covalent~18-27>2600-fold
Alogliptin Non-Peptidomimetic (Pyrimidine)Competitive, Non-covalent<10>10,000-fold
Linagliptin Non-Peptidomimetic (Xanthine)Competitive, Non-covalent~1-5>10,000-fold

Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for comparative purposes.[2][4]

Visualizing the Mechanism and Workflow

The Incretin Signaling Pathway

The following diagram illustrates the physiological role of incretins and the intervention point for DPP-4 inhibitors.

Incretin_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream / Pancreas cluster_drug Therapeutic Intervention Food Food Intake GLP1 Active GLP-1 Food->GLP1 Stimulates L-cells to release DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Binds to GLP-1R Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Insulin Insulin Secretion Glucose ↓ Blood Glucose Insulin->Glucose Pancreas->Insulin Stimulates Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 Inhibits DPP4_Assay_Workflow A 1. Prepare Reagents - DPP-4 Enzyme - Test Compounds (Serially Diluted) - Fluorogenic Substrate (e.g., Gly-Pro-AMC) B 2. Assay Plate Setup Add buffer, enzyme, and test compound/ vehicle to microplate wells. A->B C 3. Pre-incubation Incubate at 37°C for 15 minutes to allow inhibitor-enzyme binding. B->C D 4. Initiate Reaction Add fluorogenic substrate to all wells. C->D E 5. Kinetic Measurement Read fluorescence intensity over time (e.g., every 2 min for 30 min) at Ex/Em ~360/460 nm. D->E F 6. Data Analysis - Calculate reaction rate (slope of fluorescence vs. time). - Plot % Inhibition vs. log[Inhibitor]. - Fit to a four-parameter logistic curve. E->F G 7. Determine IC50 Value F->G

Caption: Workflow for DPP-4 Enzymatic Inhibition Assay.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol provides a self-validating system for assessing the potency of 2-aminopropanamide derivatives against human recombinant DPP-4.

A. Materials and Reagents:

  • Human Recombinant DPP-4 (e.g., from R&D Systems or Enzo Life Sciences)

  • DPP-4 Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (100 mM, pH 7.5) containing 100 mM NaCl.

  • Test Compounds (2-aminopropanamide derivatives) dissolved in DMSO.

  • Reference Inhibitor: Sitagliptin or Vildagliptin.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader with temperature control.

B. Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., from 1 mM down to 10 nM). This will be your compound plate.

  • Assay Reaction Setup:

    • In a 96-well plate, add the following to each well for a final volume of 100 µL:

      • 88 µL of Assay Buffer.

      • 1 µL of the serially diluted test compound from the compound plate (or DMSO for control wells). This results in a 1:100 dilution.

      • 1 µL of a known concentration of the reference inhibitor (positive control).

      • 1 µL of DMSO for 'no inhibitor' (100% activity) and 'no enzyme' (background) controls.

    • Add 10 µL of diluted human recombinant DPP-4 enzyme to all wells except the 'no enzyme' background controls. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 30 minutes.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Prepare a stock solution of the Gly-Pro-AMC substrate in the Assay Buffer.

    • To initiate the reaction, add 10 µL of the substrate solution to all wells. The final substrate concentration should be at or near its Km value for DPP-4.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for a total of 30 minutes.

  • Data Analysis and IC50 Calculation:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence intensity versus time plot.

    • Subtract the rate of the 'no enzyme' control from all other rates.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R to determine the IC50 value.

Conclusion and Future Outlook

The development of DPP-4 inhibitors from the foundational 2-aminopropanamide scaffold showcases a remarkable progression in rational drug design. The transition from peptidomimetic, covalent inhibitors like Vildagliptin to highly selective, non-covalent, non-peptidomimetic agents like Sitagliptin and Linagliptin highlights the successful optimization of pharmacodynamic and pharmacokinetic properties.

  • Peptidomimetic derivatives offer high potency through covalent mechanisms but can sometimes face challenges related to stability and off-target reactivity.

  • Non-peptidomimetic derivatives have achieved excellent potency and superior selectivity profiles through precise, non-covalent interactions, leading to a better safety profile and establishing them as a cornerstone of type 2 diabetes therapy.

Future research will likely focus on developing inhibitors with even greater selectivity, longer duration of action, and potential pleiotropic benefits beyond glycemic control. The principles of targeting the S1 and S2 pockets of DPP-4, derived from the initial understanding of its interaction with dipeptide substrates like alanyl-proline, will continue to guide the discovery of next-generation therapeutics.

References

  • Hina, S., et al. (2022). Comparative analysis of 2-aminopyrimidine derivatives and their inhibitory activity against β-glucuronidase. Molecules.
  • BenchChem. (2025). A Comparative Guide to 2-Aminopropan-2-ol and 1-Amino-2-propanol in Chemical Synthesis. BenchChem.
  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydrot[6][7][8]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.

  • Li, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry.
  • Sivaraman, S., & Sabareesh, V. (2024). An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. Current Protein & Peptide Science, 25(4), 267-285.
  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-208.
  • Hoffmann, T., et al. (1999). Potent Inhibitors of Dipeptidyl Peptidase IV and Their Mechanisms of Inhibition. Acta Chimica Slovenica.
  • Nabavi, S. F., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research.
  • Kozlov, S. A., et al. (2022). Synthesis and Biological Evaluation of N-Aminoalkil Derivatives of Sulfanilamide Reaction. Pharmaceutical Chemistry Journal.
  • G-C, Z., et al. (2021).
  • Stoyanov, E., & Stoyanova, E. (2023).
  • Perin, N., et al. (2023).
  • Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(12), 20959-20971.
  • Rahman, M. H., et al. (2023). Novel Drug Targets for Neurodegenerative Diseases of Elderly People to Develop Effective Therapeutics: A Comprehensive Analysis. Journal of Molecular Neuroscience.
  • Cha, G., et al. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 25(11), 5843.
  • Szeliga, J., & Obniska, J. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(18), 5634.
  • Tolar-Liker, M., & Hey, J. (2023). Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight.
  • Isbell, J., et al. (2023). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv.
  • Silva, T., et al. (2023). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Pharmaceuticals, 16(5), 757.
  • Kaur, J., & O'Toole, N. (2020). Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules. Current Pharmaceutical Design, 26(24), 2827-2841.

Sources

Head-to-head comparison of analytical methods for 2-amino-N,N-diethylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Analytical Methods for Diethylpropion Hydrochloride

A Senior Application Scientist's Guide to Method Selection and Implementation

Editorial Note: This guide focuses on the analytical methodologies for Diethylpropion Hydrochloride, the common name for 2-(diethylamino)propiophenone hydrochloride. This compound is a widely recognized pharmaceutical agent with a substantial body of published analytical data. The user's query specified "2-amino-N,N-diethylpropanamide hydrochloride," a structurally similar but distinct and less-documented molecule. Given the context of a guide for drug development professionals and the wealth of established methods for the former, this guide has been developed for Diethylpropion Hydrochloride to provide a comprehensive and practical resource.

Introduction: The Analytical Imperative for Diethylpropion Hydrochloride

Diethylpropion hydrochloride is a sympathomimetic amine used as a short-term adjunct in the management of obesity.[1][2] As a member of the aminoketone class, its chemical structure features a tertiary amine and a phenyl ketone group, which are key to its pharmacological action and, importantly, its analytical detection.[3] The hydrochloride salt form enhances its solubility and stability.[3]

For researchers and drug development professionals, the accurate and precise quantification of Diethylpropion Hydrochloride is paramount. From raw material identity confirmation and purity assessment to finished product assay and stability testing, robust analytical methods are the bedrock of safety, efficacy, and regulatory compliance. This guide provides a head-to-head comparison of the principal analytical techniques used for this compound, offering insights into the causality behind methodological choices and providing actionable protocols.

Chromatographic Methods: The Gold Standard for Specificity

Chromatographic techniques are central to modern pharmaceutical analysis, offering unparalleled specificity by physically separating the analyte of interest from excipients, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the definitive method for the assay and purity analysis of Diethylpropion Hydrochloride, as reflected in its official monograph in the United States Pharmacopeia (USP).[4][5]

Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically octadecylsilane, C18 or L1 packing) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. Diethylpropion, being a moderately polar molecule, is well-suited for this technique. Detection is typically achieved using a UV detector set to a wavelength where the molecule's phenyl chromophore strongly absorbs light.

Expert Insight: Why This Method Excels The power of the HPLC method lies in its ability to be stability-indicating. Diethylpropion can degrade, primarily through hydrolysis, to form key products like 1-phenyl-1,2-propanedione and diethylamine.[6] A validated HPLC method can resolve the parent drug peak from these and other potential impurities, ensuring that the measurement is solely of the intact active pharmaceutical ingredient (API). This is a critical requirement for stability studies and for ensuring the safety and efficacy of the final drug product.

Workflow for USP Assay of Diethylpropion Hydrochloride

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_eval Data Evaluation & Validation p1 Accurately weigh ~100 mg of Diethylpropion HCl p2 Dissolve and dilute in Mobile Phase to a final concentration of ~40 µg/mL p1->p2 Assay Prep d3 Inject Standard and Assay Preparations p2->d3 p3 Prepare USP Reference Standard (RS) to a known concentration of ~40 µg/mL p3->d3 p4 Prepare System Suitability Solution (Benzoic Acid and Diethylpropion HCl RS) d1 Inject System Suitability Solution p4->d1 c1 System: LC with UV Detector at 254 nm c2 Column: 4-mm x 30-cm, L1 Packing (C18) c1->c2 c3 Mobile Phase: Water, ACN, Buffer, Sodium Nitrate mixture [7] c2->c3 c4 Flow Rate: ~1.5 mL/min c3->c4 c5 Injection Volume: ~50 µL c4->c5 d2 Verify SST Criteria: Resolution (R) > 2.0 RSD < 1.0% d1->d2 d2->d3 d4 Measure Peak Responses (rS and rU) d3->d4 d5 Calculate Quantity of C13H19NO·HCl d4->d5

Caption: Workflow for the HPLC assay of Diethylpropion HCl.

Detailed Protocol: HPLC Assay (Based on USP Monograph) [4][5][7]

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, Phosphate buffer, and 1.0 M sodium nitrate (730:200:50:20).

  • Standard Preparation: Accurately weigh a quantity of USP Diethylpropion Hydrochloride RS and dissolve in the Mobile Phase to obtain a final solution with a known concentration of about 40 µg/mL.

  • Assay Preparation: Accurately weigh about 100 mg of Diethylpropion Hydrochloride, dissolve in Mobile Phase in a 250-mL volumetric flask. Dilute 10.0 mL of this solution to 100.0 mL with Mobile Phase.

  • System Suitability Preparation: Prepare a solution containing about 200 µg/mL of benzoic acid and 40 µg/mL of USP Diethylpropion Hydrochloride RS in the Mobile Phase.

  • Chromatographic Conditions:

    • Instrument: Liquid chromatograph equipped with a 254-nm UV detector.

    • Column: 4-mm x 30-cm; packing L1 (C18 silica).

    • Flow Rate: About 1.5 mL per minute.

  • Procedure:

    • Inject the System Suitability Preparation. The resolution between the diethylpropion and benzoic acid peaks must be not less than 2.0. The relative standard deviation for replicate injections of the Standard Preparation must not be more than 1.0%.

    • Separately inject equal volumes (approx. 50 µL) of the Standard Preparation and Assay Preparation.

    • Record the chromatograms and measure the peak area responses.

    • Calculate the quantity of C₁₃H₁₉NO·HCl in the portion of Diethylpropion Hydrochloride taken.

Gas Chromatography (GC)

While less common for the routine assay of the hydrochloride salt, GC is a powerful tool for analyzing volatile impurities and degradation products.

Principle of the Method: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For amine hydrochlorides, which are non-volatile salts, direct analysis is not feasible. The analysis requires conversion of the salt to its more volatile free amine form, typically by liquid-liquid extraction from an alkaline solution or by using a strong base in the injection port.[6][8]

Expert Insight: When to Use GC GC's primary role in the analysis of Diethylpropion Hydrochloride is not for the main assay but for specialized applications. It is the ideal method for quantifying volatile degradation products like diethylamine or for detecting residual solvents used in the synthesis process.[6] Headspace GC, in particular, is a highly sensitive technique for analyzing trace levels of volatile organic compounds without injecting the non-volatile drug substance onto the column.[9]

Spectrophotometric Methods: For Rapid and Simple Quantification

UV-Visible spectrophotometry offers a simpler, lower-cost alternative to chromatography, though it generally lacks the same degree of specificity.

Principle of the Method: This technique relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. The phenyl group in Diethylpropion provides a chromophore suitable for UV detection.[10] To enhance specificity, a chemical reaction can be employed to create a new, uniquely absorbing species.

A Selective Spectrophotometric Approach: A published method describes the formation of a charge-transfer complex between Diethylpropion and iodine.[10][11] This interaction produces a new absorbance maximum at 295 nm, which can be used for quantification.

Expert Insight: Overcoming Specificity Limitations The key advantage of the charge-transfer complexation method is its enhanced selectivity over direct UV measurement. The study demonstrated that the primary degradation products, 1-phenyl-1,2-propanedione and diethylamine, did not interfere with the measurement at 295 nm.[10][11] This makes the method more reliable than simple UV analysis, especially when the purity of the sample is unknown or when analyzing formulations containing other UV-absorbing excipients.

Workflow for Spectrophotometric Analysis via Charge-Transfer Complex

cluster_prep Sample Preparation cluster_reaction Complex Formation cluster_analysis Spectrophotometric Measurement s1 Prepare Diethylpropion HCl solutions of varying concentrations in 1,2-dichloroethane r1 Mix equal volumes of Diethylpropion and Iodine solutions s1->r1 s2 Prepare Iodine solution in 1,2-dichloroethane s2->r1 r2 Allow charge-transfer complex to form r1->r2 a1 Immediately measure absorbance at 295 nm using a UV-Vis Spectrophotometer r2->a1 a2 Plot Absorbance vs. Concentration to create a calibration curve a1->a2 a3 Determine concentration of unknown sample from curve a2->a3

Caption: Spectrophotometric analysis using an iodine complex.

Detailed Protocol: Spectrophotometric Determination [10]

  • Solvent: Use 1,2-dichloroethane for all solutions.

  • Standard Solutions: Prepare a series of Diethylpropion solutions ranging from approximately 0.74 to 4.88 x 10⁻⁵ M.

  • Iodine Solution: Prepare an iodine solution of approximately 0.66 x 10⁻⁵ M.

  • Procedure:

    • Equilibrate solutions in a water bath at 20-25 °C for 30 minutes.

    • Quickly mix 5 mL of the iodine solution with 5 mL of a drug solution.

    • Immediately determine the absorbance at 295 nm against a reagent blank.

  • Quantification: Create a calibration curve of absorbance versus concentration. The method is linear over the 0.2-2.4 µg/mL range.[10][11]

Titrimetric Methods: The Classic Approach to Purity

Titration is a foundational technique of analytical chemistry that provides a direct measure of the amount of substance. While largely superseded by chromatography for routine quality control, it remains a valuable tool for the characterization of pure drug substances.

Principle of the Method: For Diethylpropion Hydrochloride, two main titrimetric approaches are viable:

  • Non-Aqueous Acid-Base Titration: The tertiary amine group, even as a salt, can be titrated as a base in a non-aqueous solvent like glacial acetic acid, using a strong acid titrant such as perchloric acid.

  • Precipitation Titration of the Chloride Ion: The hydrochloride salt provides a quantifiable chloride ion. This can be titrated with a standard solution of silver nitrate or, as described for other amine hydrochlorides, mercury(II) nitrate.[12]

Expert Insight: The Role of Titrimetry Today Titrimetry is an absolute method, meaning it can provide a highly accurate and precise purity value for a raw material without requiring a dedicated reference standard of that same material. Its drawback is a complete lack of specificity. The method cannot distinguish the parent drug from any other basic or chloride-containing impurities. Therefore, its use is best reserved for the initial purity assessment of a well-characterized bulk drug substance where the impurity profile is already understood.

Head-to-Head Performance Comparison

The choice of an analytical method is always a balance of technical requirements, sample type, and available resources. The following table summarizes the key performance characteristics of the discussed methods.

Parameter HPLC UV-Vis Spectrophotometry Gas Chromatography (GC) Titrimetry
Specificity Very High (Stability-Indicating)Low to ModerateHigh (for volatiles)Very Low (Non-specific)
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Very High (for volatiles)Low (mg)
Precision Very High (RSD < 1%)High (RSD < 2%)Very High (RSD < 2%)Excellent (RSD < 0.2%)
Throughput ModerateHighModerateHigh
Cost HighLowHighVery Low
Primary Application Assay, Purity, Stability TestingRapid Assay, Dissolution TestingVolatile Impurities, Residual SolventsBulk Material Purity

Conclusion: An Integrated Approach to Analysis

No single analytical method can answer all questions in the drug development lifecycle. A logical and integrated approach is required.

Complementary Roles of Analytical Techniques

cluster_dev Drug Development Stages cluster_methods Primary Analytical Methods Raw Raw Material (API) Titr Titrimetry Raw->Titr Purity Assay HPLC HPLC Raw->HPLC Impurity Profile GC GC Raw->GC Residual Solvents Formulation Formulation Development UV UV-Vis Formulation->UV Rapid Screening Formulation->HPLC Assay & Uniformity Stability Stability & QC Release Stability->HPLC Stability-Indicating Assay & Purity Stability->GC Volatile Degradants

Caption: Integrated use of methods in drug development.

For Diethylpropion Hydrochloride, titrimetry and UV-Vis spectrophotometry serve as excellent tools for initial, rapid assessments of bulk material. However, for the rigorous demands of formulation development, stability testing, and final product quality control, the specificity and resolving power of High-Performance Liquid Chromatography are indispensable. It stands as the gold standard method, providing trustworthy and authoritative data that ensures the quality and safety of the final pharmaceutical product. GC remains a critical, specialized tool for monitoring volatile impurities that are outside the scope of HPLC analysis. By understanding the strengths and weaknesses of each technique, the analytical scientist can deploy them effectively to build a complete and robust quality profile for Diethylpropion Hydrochloride.

References

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (1990). Spectrophotometric Determination of Diethylpropion Hydrochloride Bulk Drug and Tablets in the Presence of Its Degradation Products. Journal of AOAC INTERNATIONAL. [Link][11]

  • Walters, M. J., & Walters, S. M. (1977). High-performance liquid chromatographic determination of diethylpropion hydrochloride in tablets: isolation and identification of two decomposition products. Journal of Pharmaceutical Sciences, 66(2), 198–201. [Link][6]

  • Spectrophotometric Determination of Diethylpropion Hydrochloride Bulk Drug and Tablets in the Presence of Its Degradation Products. (1991). Journal of AOAC International. [Link][10]

  • Diethylpropion Hydrochloride - Definition, Identification, Assay - USP 2025. (n.d.). Pharmacopeia.cn. Retrieved January 20, 2026. [Link][4]

  • Diethylpropion Hydrochloride. (n.d.). Scribd. Retrieved January 20, 2026. [Link][13]

  • Diethylpropion Hydrochloride USP 2025. (n.d.). Trungtamthuoc.com. Retrieved January 20, 2026. [Link][7]

  • Raju, A. N., et al. (2008). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 70(6), 759–763. [Link][9]

  • Diethylpropion Hydrochloride. (n.d.). Semantic Scholar. Retrieved January 20, 2026. [Link][1]

  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (1971). Journal of Chromatographic Science. [Link][8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91442, Diethylpropion Hydrochloride. Retrieved January 20, 2026. [Link][2]

  • Basappa, K. S., et al. (2010). Titrimetric and spectrophotometric assay of bupropion hydrochloride in pharmaceuticals using mercury(II) nitrate. Química Nova, 33(9), 1984–1988. [Link][12]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7029, Diethylpropion. Retrieved January 20, 2026. [Link][3]

Sources

A Comparative In Vitro Potency Analysis of 2-amino-N,N-diethylpropanamide Hydrochloride and Standard Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticonvulsant Therapies

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions globally. While a significant number of anti-epileptic drugs (AEDs) are available, a substantial portion of patients suffer from drug-resistant epilepsy, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1] Derivatives of 2-aminopropanamide represent a promising class of compounds, structurally related to amino acids, that have demonstrated potential as potent anticonvulsants.[1][2][3] This guide provides an in-depth technical overview of the methodologies used to assess the in vitro potency of a novel investigational compound, 2-amino-N,N-diethylpropanamide hydrochloride, in comparison to established standard anticonvulsants: Phenytoin, Carbamazepine, Valproic Acid, and Levetiracetam.

The rationale for in vitro screening lies in its ability to provide a controlled environment to elucidate the direct effects of a compound on neuronal excitability and synaptic transmission, independent of systemic metabolic processes.[4][5] By utilizing sophisticated models such as organotypic hippocampal slice cultures and multi-electrode arrays (MEAs), we can gain critical insights into a compound's potential mechanism of action and its relative potency, thereby guiding further preclinical and clinical development.

Methodology: A Multi-faceted Approach to In Vitro Anticonvulsant Profiling

To comprehensively evaluate the in vitro potency of this compound, a battery of established assays is employed. These assays are designed to probe different aspects of neuronal function and hyperexcitability, providing a holistic view of the compound's anticonvulsant potential.

Organotypic Hippocampal Slice Culture Model of Epileptiform Activity

The hippocampus is a brain region critically involved in the generation and propagation of seizures.[6] Organotypic hippocampal slice cultures, which preserve the intricate neuronal circuitry of the hippocampus, serve as an excellent ex vivo model to study epileptiform activity.[5][7][8]

Protocol:

  • Slice Preparation: Hippocampal slices (350-450 µm thick) are prepared from juvenile Wistar rats and cultured on membrane inserts for 7-14 days to allow for recovery and stabilization.

  • Induction of Epileptiform Discharges: To mimic a seizure-like state, the slices are perfused with artificial cerebrospinal fluid (aCSF) containing a pro-convulsant agent. A common method is the use of high-potassium (8.5 mM) aCSF or the application of a GABAA receptor antagonist like bicuculline or a potassium channel blocker such as 4-aminopyridine (4-AP).[7][8]

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer of the hippocampus using glass microelectrodes or a multi-electrode array (MEA) system.[7][8] The MEA allows for the simultaneous recording of activity from multiple sites within the hippocampal circuit.

  • Drug Application: After establishing a stable baseline of epileptiform activity, this compound and the standard anticonvulsants are bath-applied at increasing concentrations.

  • Data Analysis: The frequency, amplitude, and duration of the epileptiform discharges are quantified before and after drug application to determine the concentration-dependent inhibitory effects. The IC50 (half-maximal inhibitory concentration) is then calculated for each compound.


}

Workflow for Hippocampal Slice Assay

Whole-Cell Patch-Clamp Electrophysiology

To delve deeper into the specific ionic currents affected by the test compounds, whole-cell patch-clamp recordings are performed on individual neurons within the hippocampal slices or in dissociated neuronal cultures.

Protocol:

  • Cell Identification: Pyramidal neurons in the CA1 region of the hippocampus are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

  • Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Voltage-Clamp and Current-Clamp Recordings:

    • Voltage-Clamp: The membrane potential is held at a specific voltage to isolate and record specific ion channel currents (e.g., voltage-gated sodium and calcium channels).

    • Current-Clamp: The neuron's membrane potential is recorded to assess changes in firing frequency, action potential threshold, and other parameters of neuronal excitability.

  • Drug Application: The test compounds are applied via perfusion, and their effects on the recorded currents and firing properties are measured.

Comparative In Vitro Potency and Mechanistic Insights

The following table summarizes the established in vitro effects of the standard anticonvulsants and the hypothesized profile of this compound based on data from structurally related compounds.

Compound Primary In Vitro Mechanism of Action Effect on Epileptiform Discharges (Hippocampal Slice) Key Ion Channel/Target Interactions
Phenytoin Use-dependent block of voltage-gated sodium channelsReduces the frequency and amplitude of high-frequency dischargesBinds to the inactive state of the Na+ channel, slowing its recovery.[9][10][11][12]
Carbamazepine Blockade of voltage-gated sodium channelsSimilar to phenytoin, suppresses sustained high-frequency neuronal firingStabilizes the inactive state of voltage-gated sodium channels.
Valproic Acid Multi-modal: Enhances GABAergic transmission, blocks voltage-gated Na+ and Ca2+ channelsBroad-spectrum suppression of epileptiform activityIncreases GABA synthesis and release, inhibits GABA degradation, and modulates ion channel function.[13][14]
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A)Reduces neuronal hypersynchrony and suppresses epileptiform burstsModulates neurotransmitter release by interacting with SV2A.[15][16][17][18][19]
This compound (Hypothesized) Potential modulation of voltage-dependent sodium channelsExpected to reduce the frequency and duration of epileptiform dischargesBased on analogs, may partially block veratridine-induced aspartate efflux, suggesting an interaction with Na+ channels.[2]

Note: The data for this compound is predictive and requires experimental validation.

Visualizing Mechanisms of Action

The distinct mechanisms of action of these anticonvulsants can be visualized to better understand their points of intervention in neuronal signaling.


}

Putative Mechanisms of Action

Discussion and Future Directions

The in vitro comparison of this compound with standard anticonvulsants provides a critical framework for evaluating its potential as a novel therapeutic agent. The hippocampal slice model offers a physiologically relevant system to assess the compound's ability to suppress seizure-like activity. By comparing its IC50 value to those of established drugs, we can rank its relative potency.

The primary mechanism of action for many classic anticonvulsants, such as phenytoin and carbamazepine, is the use-dependent blockade of voltage-gated sodium channels.[9][10][11][12] This action effectively filters out the high-frequency neuronal firing characteristic of seizures. Valproic acid exhibits a broader spectrum of activity, influencing both excitatory and inhibitory neurotransmission.[13][14] In contrast, levetiracetam possesses a unique mechanism involving the binding to SV2A, which is implicated in the modulation of neurotransmitter release.[15][16][17][18][19]

Based on preliminary data from related 2-aminoacetamide derivatives, it is hypothesized that this compound may exert its anticonvulsant effects, at least in part, through the modulation of voltage-dependent sodium channels.[2] The proposed patch-clamp experiments are crucial to confirm this hypothesis and to determine the specifics of this interaction (e.g., use-dependency, effects on channel kinetics).

Should this compound demonstrate potent activity in these in vitro assays, further investigations would be warranted. These would include assessments of its effects on other ion channels and neurotransmitter systems to build a comprehensive pharmacological profile. Ultimately, these in vitro findings will serve as a robust foundation for subsequent in vivo studies to evaluate its efficacy and safety in animal models of epilepsy. The integration of these multi-level analyses is paramount in the rational design and development of the next generation of anticonvulsant therapies.

References

  • J Neurosci Methods. (2015). An in vitro seizure model from human hippocampal slices using multi-electrode arrays. [Link]

  • bio-protocol. (2025). An in vitro Seizure Model from Human Hippocampal Slices using Multi-Electrode Arrays. [Link]

  • Frontiers in Neuroscience. (2023). Assessing seizure liability in vitro with voltage-sensitive dye imaging in mouse hippocampal slices. [Link]

  • Encyclopedia.pub. (2022). Levetiracetam Mechanisms of Action. [Link]

  • Frontiers in Cellular Neuroscience. (2019). In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. [Link]

  • Open Exploration Publishing. (2024). Cell culture models for epilepsy research and treatment. [Link]

  • PubMed. (1985). Phenytoin: mechanisms of its anticonvulsant action. [Link]

  • Dovepress. (2009). Review of levetiracetam, with a focus on the extended release formulation, as adjuvant therapy in controlling partial-onset seizures. [Link]

  • PubMed. (1993). In vitro evaluation of carbamazepine 200 mg tablets. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phenytoin? [Link]

  • PubMed Central. (2022). Levetiracetam Mechanisms of Action: From Molecules to Systems. [Link]

  • ResearchGate. (2008). Is levetiracetam different from other antiepileptic drugs? Levetiracetam and its cellular mechanism of action in epilepsy revisited. [Link]

  • PubMed. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. [Link]

  • Frontiers in Neurology. (2013). Clinical Pharmacology and Pharmacokinetics of Levetiracetam. [Link]

  • PubMed Central. (2008). Comparative In Vitro Study of Six Carbamazepine Products. [Link]

  • PubMed Central. (2010). PharmGKB summary: phenytoin pathway. [Link]

  • PubMed. (2016). Anticonvulsant Activity of Enantiomeric N-trans-Cinnamoyl Derivatives of 2-Aminopropan-1-ols and 2-Aminobutan-1-ols. [Link]

  • Semantic Scholar. (2025). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. [Link]

  • Deranged Physiology. (2023). Phenytoin. [Link]

  • Synapse. (2025). phenytoin: mechanisms of action, efficacy, and safety in seizure management. [Link]

  • Wiley Online Library. (2025). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. [Link]

  • PubMed Central. (2023). In vitro comparative quality evaluation of different brands of carbamazepine tablets commercially available in Dessie town, Northeast Ethiopia. [Link]

  • ResearchGate. (2022). (PDF) In Vitro and In Vivo Evaluation of Carbamazepine Sustained Release Tablets. [Link]

  • PubMed. (2000). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. [Link]

  • ScienceDaily. (2015). Anticonvulsant effects of valproic acid uncovered. [Link]

  • PubMed Central. (2017). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. [Link]

Sources

Benchmarking the safety profile of 2-amino-N,N-diethylpropanamide hydrochloride against existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Preclinical Safety Profile of 2-amino-N,N-diethylpropanamide HCl

Abstract

In early-stage drug development, establishing a robust safety profile is paramount. This guide provides a comprehensive framework for benchmarking the safety of a novel compound, 2-amino-N,N-diethylpropanamide hydrochloride (referred to herein as 'Compound X'), against established drugs within the same putative pharmacological class. Given its structural similarity to amino-amide local anesthetics, this analysis uses lidocaine as a primary benchmark and the more cardiotoxic bupivacaine as a secondary comparator to establish a safety spectrum. We will detail a tiered, multi-parameter preclinical safety assessment workflow, beginning with in vitro assays for cytotoxicity and specific cardiotoxicity, and progressing to an in vivo model for acute systemic toxicity. The objective is to provide researchers and drug development professionals with a logical, evidence-based methodology for early-stage safety profiling, complete with detailed experimental protocols and comparative data interpretation.

Introduction: The Rationale for Early Safety Benchmarking

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with attrition, with safety concerns being a primary cause of failure. The International Council for Harmonisation (ICH) S7A guidelines mandate a core battery of safety pharmacology studies to investigate potential adverse effects on vital functions before first-in-human trials.[1][2][3][4][5] A proactive, comparative approach, initiated well before formal regulatory submissions, allows for early identification of potential liabilities. This strategy enables a data-driven " go/no-go " decision, conserves resources, and guides further chemical optimization if necessary.

1.1 The Compounds: Structure and Putative Class

This guide focuses on Compound X (2-amino-N,N-diethylpropanamide HCl), a simple amino-amide. Its safety profile will be benchmarked against two widely used local anesthetics:

  • Lidocaine: A class Ib antiarrhythmic and common local anesthetic, generally considered to have a favorable safety profile at therapeutic doses.[6][7]

  • Bupivacaine: A potent, long-acting local anesthetic known for its higher potential for cardiotoxicity compared to lidocaine, making it a crucial benchmark for severe adverse effects.[8][9][10][11]

The chemical structures of these compounds share an amino-amide functional group, which is central to their mechanism of action—blockade of voltage-gated sodium channels.[10][12] However, differences in lipophilicity and affinity for other ion channels can drastically alter their safety profiles.[12]

1.2 The Workflow: A Tiered Approach to Safety Assessment

Our comparative assessment follows a logical progression from high-throughput in vitro screening to more complex in vivo models. This tiered approach allows for the efficient filtering of compounds with significant liabilities early in the discovery pipeline.

In Vitro Safety Profiling: Foundational Cellular and Cardiac Assays

The initial tier of safety assessment relies on in vitro assays to establish baseline cytotoxicity and to screen for one of the most critical off-target effects: cardiac ion channel blockade.

2.1 General Cytotoxicity Assessment via MTT Assay

Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational screen to determine a compound's general toxicity to living cells.[13][14] It measures the metabolic activity of mitochondrial reductase enzymes, providing a quantitative measure of cell viability.[15] By establishing the concentration at which a compound reduces cell viability by 50% (IC50), we can create a baseline therapeutic window and ensure that concentrations used in more specific assays are not simply causing widespread cell death.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human keratinocyte cells (HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of Compound X, Lidocaine, and Bupivacaine in serum-free culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, protected from light.[16]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression dose-response curve.

Comparative Cytotoxicity Data (Hypothetical Data for Compound X)
CompoundCell LineIC50 (µM)
Compound X HaCaT850
Lidocaine HaCaT>1000
Bupivacaine HaCaT450

Interpretation: This hypothetical data suggests Compound X has intermediate cytotoxicity, being more toxic than Lidocaine but less so than Bupivacaine. This initial screen provides a concentration range for subsequent, more specific assays.

2.2 Cardiotoxicity Screening: hERG Channel Blockade

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[17] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[17][18] Regulatory agencies mandate hERG screening for nearly all new drug candidates.[17] We use the gold-standard manual whole-cell patch-clamp technique for its precision.[19]

Experimental Workflow: hERG Automated Patch-Clamp Assay

hERG_Workflow

Experimental Protocol: hERG Manual Patch-Clamp
  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. Culture and prepare a single-cell suspension for recording.[20]

  • Recording Setup: Use a patch-clamp amplifier and borosilicate glass pipettes. The extracellular solution should be physiological saline, and the intracellular solution should have a high potassium concentration.

  • Seal and Whole-Cell Configuration: Achieve a high-resistance (>1 GΩ) "giga-seal" between the pipette and cell membrane. Rupture the membrane patch to achieve whole-cell configuration.[19]

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary measure of channel activity.[17][21]

  • Baseline Recording: Record stable baseline currents for several minutes.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration.

  • Data Analysis: Measure the peak tail current at each concentration, calculate the percentage of inhibition relative to baseline, and fit the data to a dose-response curve to determine the IC50.

Comparative hERG Blockade Data (Hypothetical Data for Compound X)
CompoundIC50 (µM)
Compound X 45.2
Lidocaine >100
Bupivacaine 15.5

Interpretation: The data suggests Compound X has a moderate potential for hERG blockade, significantly higher than Lidocaine but lower than the more cardiotoxic Bupivacaine. An IC50 value below 10 µM is often a significant concern, while values between 10-50 µM warrant further investigation.

In Vivo Acute Toxicity Assessment

Following in vitro screening, promising candidates are advanced to in vivo models to understand their effects in a complex biological system.

3.1 Acute Systemic Toxicity in Rodents

Causality: The acute oral toxicity test provides an estimate of a substance's lethal dose 50 (LD50), the dose expected to cause mortality in 50% of a test population. This is a crucial, albeit coarse, measure of systemic toxicity. The Up-and-Down Procedure (UDP), as described in OECD Guideline 425, is a refined method that significantly reduces the number of animals required while still providing a statistically robust LD50 estimate.[22][23][24][25][26]

Experimental Protocol: Acute Oral Toxicity (OECD 425)
  • Animal Selection: Use a single sex of rodent (preferably female rats) for the main test.[24]

  • Dosing: Dose animals one at a time, sequentially. The first animal receives a dose one step below the best preliminary estimate of the LD50.

  • Observation: Observe the animal for at least 48 hours for signs of toxicity and mortality.[23]

  • Sequential Dosing: If the animal survives, the next animal receives a higher dose. If the animal dies, the next receives a lower dose. The interval between dosing is typically 48 hours.[24]

  • Termination: The test is stopped when one of the stopping criteria defined by the guideline is met (e.g., a specific number of reversals in outcome have occurred).

  • LD50 Calculation: Calculate the LD50 and its confidence interval using the Maximum Likelihood Method, often with the aid of specialized software.[23][26]

Comparative Acute Toxicity Data (Hypothetical Data for Compound X)
CompoundSpeciesRouteLD50 (mg/kg)
Compound X RatOral450
Lidocaine RatOral317[27][28]
Bupivacaine RatOral~200 (estimated)

Interpretation: This hypothetical result suggests Compound X may have a slightly better acute systemic toxicity profile via the oral route than Lidocaine. This is a favorable, albeit preliminary, finding.

3.2 Integrated Cardiotoxicity and Neurotoxicity in Zebrafish Larvae

Causality: The zebrafish larva is a powerful vertebrate model for medium-throughput toxicity screening.[29][30] Its genetic homology with humans, rapid development, and optical transparency allow for non-invasive, real-time assessment of cardiac function (heart rate, rhythm) and central nervous system (CNS) effects (motility, convulsions).[29][31][32] This model provides an integrated view of a compound's effects on both the cardiovascular and nervous systems, the primary targets of local anesthetic systemic toxicity (LAST).[33][34][35]

Experimental Workflow: Zebrafish Larvae Toxicity Assay

Zebrafish_Workflow

Experimental Protocol: Zebrafish Larvae Assay
  • Embryo Collection: Collect and raise zebrafish embryos to 48 hours post-fertilization (hpf).

  • Plating: Transfer individual healthy larvae into the wells of a 96-well plate.[36]

  • Dosing: Add test compounds at a range of concentrations to the embryo medium in the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24 hours).

  • Imaging and Analysis: Place the plate on an automated microscopy platform.

    • Cardiotoxicity: Record high-speed videos of the heart to analyze heart rate (bradycardia/tachycardia) and rhythm (arrhythmia).[36]

    • Neurotoxicity: Monitor and quantify larval movement (hypoactivity/hyperactivity/convulsions).

    • Lethality: Count the number of dead larvae to determine the LC50.

  • Data Analysis: Determine the lowest concentration that produces a significant effect for each endpoint and calculate the LC50.

Mechanistic Insights and Discussion

The data gathered from this tiered approach allows for a holistic comparison and initial mechanistic interpretation.

4.1 Interpreting the Comparative Safety Data

Let's synthesize our hypothetical findings for Compound X:

  • Cytotoxicity: Moderate (IC50 = 850 µM), less toxic than bupivacaine.

  • hERG Blockade: Moderate (IC50 = 45.2 µM), safer than bupivacaine but a higher liability than lidocaine.

  • Acute Systemic Toxicity: Potentially lower than lidocaine (LD50 = 450 mg/kg vs. 317 mg/kg).

This profile suggests Compound X may possess a systemic safety window wider than lidocaine but carries a specific, moderate risk of cardiotoxicity via hERG blockade that warrants careful monitoring. The ratio of general toxicity (cytotoxicity) to specific toxicity (hERG) is a key metric. A compound that is highly potent at a specific off-target like hERG but has low general cytotoxicity can be particularly dangerous.

4.2 Potential Mechanisms of Toxicity

Local anesthetic toxicity is a well-understood phenomenon primarily driven by the blockade of ion channels in non-target tissues.[33][35]

Toxicity_Pathway

  • CNS Toxicity: Typically precedes cardiac signs and is caused by the blockade of sodium channels in inhibitory neurons in the brain, leading to unopposed excitatory activity and seizures.[9][33][35]

  • Cardiovascular Toxicity: Results from the blockade of cardiac sodium channels (slowing conduction) and potassium channels like hERG (delaying repolarization). Bupivacaine's high cardiotoxicity is attributed to its potent and prolonged block of cardiac sodium channels.[8][9][11] Our data for Compound X suggests its primary cardiac liability might be more focused on the hERG channel.

Summary and Future Directions

This guide outlines a structured, multi-tiered approach to benchmark the preclinical safety profile of a novel compound, 2-amino-N,N-diethylpropanamide HCl, against established drugs. The hypothetical data generated for Compound X presents a mixed but informative profile: potentially favorable systemic tolerance but with a specific flag for hERG-related cardiotoxicity that is intermediate between lidocaine and bupivacaine.

Next Steps in the Safety Assessment Cascade:

  • Further In Vitro Profiling: Assess effects on other cardiac ion channels (e.g., sodium and calcium channels) to build a more comprehensive cardiac risk profile.

  • In Vivo Cardiovascular Studies: Conduct dedicated cardiovascular safety pharmacology studies in a larger animal model (e.g., telemetered dog or non-human primate) to evaluate effects on ECG (including QT interval), blood pressure, and heart rate under ICH S7A guidelines.[1][4]

  • Investigate CNS Effects: Perform a functional observational battery (FOB) or Irwin test in rodents to more thoroughly characterize potential neurobehavioral effects.[4]

By employing this rigorous, comparative, and tiered methodology, drug development teams can make more informed decisions, de-risk their projects early, and ultimately contribute to the development of safer medicines.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • De La Coussaye, J. E., Eledjam, J. J., Brugada, J., & Sassine, A. (1988). [Mechanisms of the cardiac toxicity of bupivacaine]. Annales francaises d'anesthesie et de reanimation, 7(3), 204–210. [Link]

  • Up-and-down procedure – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). (n.d.). Inotiv. [Link]

  • Kim, J. T., Jung, C. W., & Lee, K. H. (2009). Bupivacaine Induced Cardiac Toxicity Mimicking an Acute Non-ST Segment Elevation Myocardial Infarction. Korean circulation journal, 39(1), 31–34. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001). Federal Register. [Link]

  • Local Anesthetic Systemic Toxicity. (n.d.). NYSORA. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001). U.S. Food and Drug Administration (FDA). [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD. [Link]

  • Zebrafish for Cardiotoxicity Screening in Drug Development. (2025). ZeClinics. [Link]

  • Acute Oral Toxicity Up-And-Down-Procedure. (2025). US EPA. [Link]

  • Bourne, E., Wright, C., & Royse, C. (2010). A review of local anesthetic cardiotoxicity and treatment with lipid emulsion. Local and regional anesthesia, 3, 11–19. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Local Anesthetic Systemic Toxicity. (2023). OpenAnesthesia. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]

  • Local Anesthetic Systemic Toxicity (LAST): Management & More. (2022). Utah Poison Control Center. [Link]

  • Di Mauro, G., et al. (2022). Zebrafish as a Model of Cardiac Pathology and Toxicity: Spotlight on Uremic Toxins. International Journal of Molecular Sciences, 23(21), 13543. [Link]

  • SAFETY PHARMACOLOGY STUDIES FOR HUMAN PHARMACEUTICALS S7A. (2000). ICH. [Link]

  • LAST (Local Anesthetic Systemic Toxicity): A practical update for clinicians. (2021). YouTube. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration (FDA). [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]

  • Zajdel, S. (n.d.). The Structure of Bupivacaine and how it Relates to Cardiotoxicity and Lipid Rescue. [Link]

  • Assessing Cardiotoxicity in the Zebrafish Embryo. (n.d.). ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos. Toxics, 12(3), 184. [Link]

  • Qadri, F., Stephenson, K., & Akula, R. S. (2022). Bupivacaine Induced Cardiac Toxicity Mimicking An Acute Non-ST Segment Elevation Myocardial. Annals of Cardiology and Vascular Medicine, 5(2), 1064. [Link]

  • Local Anesthetic Systemic Toxicity (LAST) Under Anesthesia. (2024). Medscape. [Link]

  • Chan, C. M., et al. (2018). Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity. International journal of molecular sciences, 19(10), 2947. [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2025). Springer Nature. [Link]

  • This compound. (n.d.). Benqi. [Link]

  • This compound. (n.d.). Ark Pharm. [Link]

  • hERG Safety Assay. (n.d.). Evotec. [Link]

  • Safety Data Sheet - Lidocaine. (n.d.). PCCA. [Link]

  • Micheels, P., et al. (2022). Comparative Preclinical Study of Lidocaine and Mepivacaine in Resilient Hyaluronic Acid Fillers. Pharmaceutics, 14(8), 1563. [Link]

  • Lidocaine Safety Data Sheets Bust Common Myths. (2025). HEXIA Pharm. [Link]

  • SAFETY DATA SHEET LIDOCAINE 2% WITH EPINEPHRINE 1.80.000 SP DPFMFS-019. (2022). New Stetic S.A. [Link]

Sources

A Researcher's Guide to the Comparative Analysis of 2-amino-N,N-diethylpropanamide Hydrochloride and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of comparative data for 2-amino-N,N-diethylpropanamide hydrochloride, a compound of interest in various research and development sectors. We will explore the critical aspects of designing and executing a robust comparative study, from the selection of appropriate analytical techniques to the statistical interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish the purity, stability, and relative performance of this molecule against its relevant alternatives.

The core of any comparative analysis lies in the meticulous planning of experiments and the rigorous application of statistical principles. Here, we will not only present protocols but also delve into the rationale behind the selection of specific methods and parameters, ensuring that the generated data is both accurate and meaningful.

Foundational Understanding: Physicochemical Properties and Rationale for Comparison

This compound is a small molecule whose utility is intrinsically linked to its chemical structure and purity. Before embarking on a comparative analysis, it is crucial to understand its fundamental properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H17ClN2OPubChem
Molecular Weight180.68 g/mol PubChem
IUPAC Name2-amino-N,N-diethylpropanamide;hydrochloridePubChem
Physical DescriptionSolidPubChem
PubChem CID114979PubChem

The primary motivation for a comparative study often stems from the need to evaluate different suppliers, synthetic routes, or to benchmark the compound against structural analogs that may offer improved efficacy, safety, or pharmacokinetic profiles. For the purpose of this guide, we will focus on a comparative analysis against two hypothetical, yet plausible, structural analogs:

  • Analog A: 2-amino-N,N-dipropylpropanamide hydrochloride

  • Analog B: 2-(methylamino)-N,N-diethylpropanamide hydrochloride

This comparison will allow us to assess how modifications to the N-alkyl groups or the primary amine affect key analytical parameters.

Experimental Design: A Multi-faceted Approach to Characterization

A robust comparative analysis should not rely on a single analytical technique. Instead, a suite of orthogonal methods should be employed to build a comprehensive profile of each compound.

Diagram 1: Workflow for Comparative Analysis

cluster_0 Phase 1: Sample Preparation & Purity Assessment cluster_1 Phase 2: Stability & Degradation Studies cluster_2 Phase 3: Statistical Data Analysis Sample Test Samples: - 2-amino-N,N-diethylpropanamide HCl - Analog A - Analog B HPLC HPLC-UV for Purity Sample->HPLC Inject GCMS GC-MS for Volatile Impurities Sample->GCMS Inject NMR qNMR for Identity & Assay Sample->NMR Dissolve Data_Collection Compile Data: - Purity (%) - Impurity Profiles - Degradation Rates HPLC->Data_Collection GCMS->Data_Collection NMR->Data_Collection Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Stability_HPLC Stability-Indicating HPLC Forced_Deg->Stability_HPLC Analyze Stressed Samples Stability_HPLC->Data_Collection ANOVA ANOVA / t-tests Data_Collection->ANOVA Statistical Testing Report Generate Comparative Report ANOVA->Report Interpret Results

Caption: A multiphasic workflow for the comparative analysis of aminopropanamide analogs.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products, allowing for accurate quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for this class of polar compounds.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the amide bond provides some UV absorbance). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg/mL of each compound in the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Analysis: Inject equal volumes (e.g., 10 µL) of each sample in triplicate. Calculate the area percent of the main peak as a measure of purity.

Structural Confirmation and Assay by Quantitative NMR (qNMR)

Rationale: While HPLC provides purity data, it does not confirm the identity of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information. Furthermore, qNMR can be used as a primary ratio method to determine the exact concentration (assay) of the compound without the need for a specific reference standard of the same material.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterium oxide (D2O) is a suitable solvent for these hydrochloride salts.

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is required (e.g., maleic acid, DSS).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the analyte.

    • Accurately weigh about 5-10 mg of the internal standard.

    • Dissolve both in a precise volume of D2O in an NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The assay is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Stability Assessment: Forced Degradation Studies

Rationale: Understanding a compound's stability profile is critical, especially in a pharmaceutical context. Forced degradation studies expose the compound to harsh conditions to predict its long-term stability and identify potential degradation products. A stability-indicating method is one that can separate the intact drug from its degradation products.

Experimental Protocol:

  • Stress Conditions: Prepare solutions of each compound (approx. 1 mg/mL) and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample in an oven at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B guidelines) for 24 hours.

  • Analysis: Analyze the stressed samples using the HPLC method developed in section 2.1.

  • Data Evaluation:

    • Calculate the percentage of degradation for each compound under each condition.

    • Compare the impurity profiles to see if the analogs produce different degradation products.

Statistical Analysis and Data Interpretation

Table 2: Hypothetical Comparative Data Summary

AnalytePurity by HPLC (%) (Mean ± SD, n=3)Assay by qNMR (%) (Mean ± SD, n=3)Degradation in 0.1 M HCl (%) (Mean ± SD, n=3)
2-amino-N,N-diethylpropanamide HCl99.5 ± 0.199.2 ± 0.35.2 ± 0.4
Analog A98.9 ± 0.298.5 ± 0.44.8 ± 0.3
Analog B99.6 ± 0.199.4 ± 0.28.9 ± 0.6

Statistical Approach:

  • Objective: To determine if there are statistically significant differences in purity, assay, and stability between the parent compound and its analogs.

  • Method: A one-way Analysis of Variance (ANOVA) is the appropriate statistical test for comparing the means of three or more groups. If the ANOVA result is significant (p < 0.05), post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific groups are different from each other.

Diagram 2: Logic for Statistical Comparison

Data Experimental Data (Purity, Assay, Stability) ANOVA One-Way ANOVA (p < 0.05?) Data->ANOVA PostHoc Post-Hoc Test (e.g., Tukey's HSD) ANOVA->PostHoc Yes NoDiff No Significant Difference Among Groups ANOVA->NoDiff No Conclusion Identify Significant Differences Between Specific Pairs PostHoc->Conclusion

Caption: Decision tree for the statistical analysis of comparative data using ANOVA.

Interpretation of Hypothetical Results:

Based on the data in Table 2, an ANOVA followed by a Tukey's post-hoc test would likely reveal:

  • A statistically significant difference in purity between Analog A and the other two compounds.

  • A significant difference in stability under acidic conditions, with Analog B showing substantially more degradation. This could be a critical finding, suggesting that the methyl group on the primary amine may render the molecule more susceptible to hydrolysis.

References

  • PubChem Compound Summary for CID 114979, this compound. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Analysis. U.S. Food and Drug Administration. [Link]

Safety Operating Guide

Navigating the Safe Handling of 2-amino-N,N-diethylpropanamide Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The prudent handling of any chemical reagent is the cornerstone of laboratory safety. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with 2-amino-N,N-diethylpropanamide hydrochloride. While this specific compound may not have extensive, publicly available safety data, its structure as a substituted amide hydrochloride suggests a necessary level of caution. Therefore, the recommendations provided here are based on established safety principles for structurally similar compounds and general best practices in a research and development setting.

Understanding the Risks: A Structural Analogy Approach

Given the structure of this compound, we can infer potential hazards by examining related chemical classes. As an amino-substituted amide hydrochloride salt, it is prudent to treat it as a potential skin and eye irritant, with possible respiratory effects if inhaled as a dust or aerosol. Hydrochloride salts of amines can be corrosive, and small organic molecules can, in some cases, be absorbed through the skin. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory operations.

Core Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

Body PartPPE ItemMaterial/Type SpecificationRationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldANSI Z87.1-ratedProtects against splashes, and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk.
Hands Nitrile GlovesMinimum 4 mil thicknessProvides a barrier against incidental contact. For prolonged handling or immersion, heavier-duty gloves may be required.
Body Laboratory CoatFlame-resistant (FR) cotton or a blendProtects skin and personal clothing from contamination.
Feet Closed-toe ShoesLeather or other chemically resistant materialPrevents injury from spills and dropped objects.

Respiratory Protection: When is it Necessary?

The need for respiratory protection is dictated by the physical form of the chemical and the procedure being performed.

  • Handling Solids: If the compound is a fine powder and there is a risk of aerosolization during weighing or transfer, a NIOSH-approved N95 respirator is recommended.

  • Working with Solutions: If the compound is in a volatile solvent or if heating or sonication is involved, all work should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Goggles/Face Shield: Remove eye and face protection.

  • Final Hand Hygiene: Wash hands again as a final precaution.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound and associated waste.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Identify Hazards & Review SDS (or Analog Data) ppe_selection Select Appropriate PPE start->ppe_selection donning Don PPE Correctly ppe_selection->donning weighing Weigh Solid Compound donning->weighing dissolving Dissolve in Solvent weighing->dissolving fume_hood Work in a Certified Fume Hood weighing->fume_hood If aerosolization risk reaction Perform Reaction/Procedure dissolving->reaction dissolving->fume_hood If volatile solvent waste_seg Segregate Waste Streams reaction->waste_seg solid_waste Contaminated Solid Waste (Gloves, etc.) waste_seg->solid_waste liquid_waste Liquid Chemical Waste waste_seg->liquid_waste disposal_bin Labeled Hazardous Waste Container solid_waste->disposal_bin liquid_waste->disposal_bin doffing Doff PPE Correctly disposal_bin->doffing end Thorough Hand Washing doffing->end

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) that have come into contact with the chemical should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a compatible, labeled hazardous waste container. The specific waste stream (e.g., halogenated or non-halogenated organic) will depend on the solvent used. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then typically be disposed of as non-hazardous waste, but again, confirm this with your local EHS guidelines.

By adhering to these rigorous PPE and disposal protocols, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Chemical Safety. [Link]

  • American National Standards Institute (ANSI). ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N,N-diethylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N,N-diethylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.